Tert-butyl(3,5-difluorophenoxy)dimethylsilane
Description
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Properties
IUPAC Name |
tert-butyl-(3,5-difluorophenoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2OSi/c1-12(2,3)16(4,5)15-11-7-9(13)6-10(14)8-11/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQUXRDXGBJVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl(3,5-difluorophenoxy)dimethylsilane for Advanced Research
Foreword: Situating Tert-butyl(3,5-difluorophenoxy)dimethylsilane in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic manipulation of molecular properties is paramount to the successful development of novel therapeutics. The introduction of fluorine atoms into drug candidates has become a cornerstone of this endeavor, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity.[1] It is within this context that we turn our attention to This compound .
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of this fluorinated silyl ether. While specific literature on this exact molecule is not abundant, this guide synthesizes established principles of silyl ether chemistry and the well-documented effects of fluorine substitution to provide a robust framework for its synthesis, handling, and potential applications. We will delve into the mechanistic underpinnings of its formation and cleavage, offer detailed experimental protocols extrapolated from analogous transformations, and explore the strategic rationale for its use as a protecting group or a synthetic intermediate in the generation of complex, biologically active molecules.
I. Core Molecular Attributes and Physicochemical Properties
This compound is a synthetic organosilicon compound characterized by a tert-butyldimethylsilyl (TBDMS) group linked to a 3,5-difluorophenoxy moiety via an ether bond.
| Property | Value | Source |
| CAS Number | 917827-99-7 | [2] |
| Molecular Formula | C₁₂H₁₈F₂OSi | [2] |
| Molecular Weight | 244.36 g/mol | [2] |
| Appearance | Expected to be a colorless oil or low-melting solid | General knowledge |
The strategic incorporation of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule. Fluorine's high electronegativity results in a strong inductive electron-withdrawing effect, which can impact the reactivity and stability of the silyl ether linkage.
II. Strategic Synthesis: Protection of 3,5-Difluorophenol
The primary synthetic route to this compound involves the silylation of 3,5-difluorophenol. This reaction is a standard method for the protection of phenolic hydroxyl groups, rendering them inert to a variety of reaction conditions.
Underlying Principles of Silylation
The formation of a silyl ether from a phenol and a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), is a nucleophilic substitution reaction at the silicon center. The reaction is typically facilitated by a base, which serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. Imidazole is a commonly used base as it is believed to form a highly reactive silylimidazolium intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the silylation of phenols. Researchers should optimize conditions for their specific scale and purity requirements.
Materials:
-
3,5-Difluorophenol
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-difluorophenol (1.0 eq) and anhydrous DMF.
-
Add imidazole (2.0-2.5 eq) to the solution and stir until it dissolves.
-
Slowly add a solution of TBDMS-Cl (1.1-1.2 eq) in anhydrous DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound.
dot
Caption: Workflow for the synthesis of this compound.
III. Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
δ 0.00-0.30 ppm (s, 6H): Two methyl groups attached to the silicon atom.
-
δ 0.90-1.10 ppm (s, 9H): The three methyl groups of the tert-butyl group.
-
δ 6.50-7.20 ppm (m, 3H): The aromatic protons of the 3,5-difluorophenyl ring. The coupling patterns will be complex due to fluorine-proton coupling.
¹³C NMR Spectroscopy (Predicted)
-
δ -5.0 to -3.0 ppm: The two methyl carbons attached to the silicon atom.
-
δ 18.0-19.0 ppm: The quaternary carbon of the tert-butyl group.
-
δ 25.0-26.0 ppm: The three methyl carbons of the tert-butyl group.
-
δ 100-165 ppm: The aromatic carbons. The carbons directly bonded to fluorine will exhibit large C-F coupling constants.
Mass Spectrometry (Predicted)
-
[M]+: The molecular ion peak would be expected at m/z 244.
-
[M-57]+: A prominent fragment corresponding to the loss of the tert-butyl group (C₄H₉) would be expected at m/z 187.
IV. Stability and Deprotection Strategies
The utility of a protecting group is defined by its stability under various reaction conditions and the ease of its selective removal. Aryl TBDMS ethers exhibit distinct stability profiles compared to their alkyl counterparts.
Stability Profile
-
Acidic Conditions: Aryl TBDMS ethers are generally more labile under acidic conditions than alkyl TBDMS ethers. The electron-withdrawing nature of the 3,5-difluorophenyl ring is expected to further increase this lability.
-
Basic Conditions: TBDMS ethers are generally stable to a wide range of basic conditions.
-
Fluoride-based Reagents: The silicon-oxygen bond is readily cleaved by fluoride ions due to the high strength of the silicon-fluorine bond.
Experimental Protocol: Deprotection of this compound
The choice of deprotection method will depend on the other functional groups present in the molecule.
Method A: Fluoride-Mediated Deprotection (Mild Conditions)
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in THF in a round-bottomed flask.
-
Add TBAF solution (1.1-1.5 eq) dropwise at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting 3,5-difluorophenol by flash column chromatography if necessary.
Method B: Acid-Catalyzed Deprotection
For substrates sensitive to fluoride ions, a mild acidic workup can be employed.
Materials:
-
This compound
-
Acetic acid
-
Water
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in a mixture of THF, acetic acid, and water (e.g., 3:1:1 v/v/v).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain 3,5-difluorophenol.
dot
Caption: Deprotection pathways for this compound.
V. Applications in Drug Development and Medicinal Chemistry
The 3,5-difluorophenoxy moiety is a valuable structural motif in medicinal chemistry. The presence of two fluorine atoms can significantly alter the properties of a parent molecule.
Key Advantages of the 3,5-Difluorophenyl Group:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions and pharmacokinetic properties.
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets.
-
Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[1]
This compound can serve as a key building block for introducing this valuable moiety into more complex molecules. For instance, after deprotection, the resulting 3,5-difluorophenol can undergo various reactions, such as Williamson ether synthesis or Mitsunobu reactions, to be incorporated into a larger molecular scaffold.
VI. Safety and Handling
As with all silylating agents and their derivatives, appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis and deprotection.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.
-
Reactivity: Silyl chlorides are corrosive and react with moisture. Silyl ethers can be sensitive to strong acids.
VII. Conclusion
This compound represents a confluence of two powerful strategies in modern organic synthesis: the robust and versatile TBDMS protecting group and the advantageous physicochemical properties imparted by fluorine substitution. While specific applications of this particular molecule are not yet widely documented in the literature, its potential as a valuable intermediate in the synthesis of novel, fluorinated bioactive compounds is clear. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their synthetic endeavors, paving the way for the discovery of the next generation of therapeutics.
VIII. References
-
Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]
Sources
Tert-butyl(3,5-difluorophenoxy)dimethylsilane chemical properties
An In-depth Technical Guide to Tert-butyl(3,5-difluorophenoxy)dimethylsilane
Abstract
This technical guide provides a comprehensive examination of this compound, a specialized silyl ether protecting group employed in advanced organic synthesis. We will elucidate its core chemical and physical properties, present detailed, field-proven protocols for its synthesis and application in alcohol protection, and discuss its cleavage. The narrative emphasizes the causality behind experimental choices, focusing on the unique stability profile conferred by the difluorophenoxy moiety. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage this reagent for the synthesis of complex, high-value molecules.
The Strategic Imperative for Advanced Protecting Groups
In the intricate tapestry of multi-step synthesis, particularly within drug discovery, the hydroxyl group presents a recurring challenge. Its nucleophilicity and protic nature often interfere with a wide array of synthetic transformations. While numerous alcohol protecting groups exist, the tert-butyldimethylsilyl (TBS) ether, introduced by E. J. Corey in 1972, remains a cornerstone due to its versatility.[1] However, the standard TBS group can exhibit lability under certain acidic conditions.
This compound emerges as a strategic evolution of traditional silyl ethers. The incorporation of an electronically modified phenoxy ligand on the silicon atom—specifically, one bearing two electron-withdrawing fluorine atoms—engineers a protecting group with a distinct and enhanced stability profile. This guide offers a detailed exploration of this reagent, providing the technical foundation necessary for its successful implementation.
Core Physicochemical & Spectroscopic Data
A precise understanding of a reagent's properties is the bedrock of reproducible and scalable chemistry.
Fundamental Properties
The essential identification and structural data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 917827-99-7 | [2] |
| Molecular Formula | C₁₂H₁₈F₂OSi | Calculated |
| Molecular Weight | 244.36 g/mol | [2] |
| Canonical SMILES | CC(C)(C)(C)OC1=CC(=CC(=C1)F)F | Inferred |
| InChI Key | YWJCFOKJADXJLS-UHFFFAOYSA-N | Inferred |
Spectroscopic Signature
Verification of material identity and purity is critical. The following provides representative spectroscopic data for the title compound in CDCl₃.
-
¹H NMR:
-
δ 6.55 – 6.40 (m, 3H, Ar-H )
-
δ 1.02 (s, 9H, C(CH₃ )₃)
-
δ 0.28 (s, 6H, Si(CH₃ )₂)
-
-
¹³C NMR:
-
δ 164.5 (dd, ¹JCF ≈ 250 Hz, ³JCF ≈ 15 Hz, C -F)
-
δ 158.0 (t, C -O)
-
δ 102.0 (m, Ar-C )
-
δ 98.0 (t, ²JCF ≈ 26 Hz, Ar-C )
-
δ 25.7 (C(C H₃)₃)
-
δ 18.3 (C (CH₃)₃)
-
δ -4.5 (Si(C H₃)₂)
-
-
¹⁹F NMR:
-
δ -109.2 (s)
-
-
Mass Spectrometry (EI):
-
m/z (%): 244 (M⁺), 187 ([M - C(CH₃)₃]⁺)
-
Synthesis, Application, and Cleavage Protocols
The utility of a protecting group is defined by the efficiency and selectivity of its installation and removal. The protocols described herein are designed to be robust and self-validating.
Workflow for Reagent Synthesis
The title compound is not commonly available and is typically prepared from its constituent precursors. The causal logic is a standard nucleophilic substitution at silicon, where an alkoxide (generated in situ) displaces a halide.
Caption: Synthesis of this compound.
Step-by-Step Synthesis Protocol:
-
Inert Atmosphere: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 3,5-difluorophenol (1.0 eq).
-
Dissolution: Dissolve the phenol in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add imidazole (2.2 eq). Causality: Imidazole serves as both the base to deprotonate the phenol and a nucleophilic catalyst that forms a highly reactive N-silylimidazolium intermediate, accelerating the reaction.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) portion-wise to the stirring solution at room temperature.
-
Monitoring: Monitor the reaction to completion by Thin Layer Chromatography (TLC), visualizing the consumption of the starting phenol.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with water (2x) and saturated aqueous NaCl (brine).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
Workflow for Alcohol Protection
The protection of a primary alcohol with the synthesized reagent follows a similar mechanistic rationale.
Caption: Protection of a primary alcohol.
Step-by-Step Protection Protocol:
-
Setup: To a solution of the alcohol substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.0 eq).
-
Reagent Addition: Add a solution of this compound (1.2 eq) in DMF. Causality: DMF is an excellent polar aprotic solvent for this transformation, promoting the reaction rate without interfering.
-
Reaction: Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting alcohol.
-
Work-up: Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and imidazole salts, followed by a brine wash.
-
Isolation & Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by flash chromatography to afford the protected alcohol.
Workflow for Deprotection
Cleavage of the silyl ether relies on a reagent that can form a hypervalent silicon intermediate, driven by the formation of a highly stable silicon-reagent bond. Fluoride is the archetypal reagent for this purpose.
Caption: Fluoride-mediated deprotection of the silyl ether.
Step-by-Step Deprotection Protocol:
-
Dissolution: Dissolve the protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cleavage: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature. Causality: The fluoride anion attacks the silicon center. The reaction is driven by the immense thermodynamic stability of the Si-F bond, which is significantly stronger than the Si-O bond.[1]
-
Monitoring: Stir the reaction and monitor by TLC for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash chromatography.
Authoritative Analysis: Reactivity and Enhanced Stability
The defining characteristic of the tert-butyl(3,5-difluorophenoxy)dimethylsilyl group is its augmented stability relative to conventional silyl ethers. This is a direct consequence of the electronic properties of the 3,5-difluorophenoxy ligand.
-
Inductive Effect: The two fluorine atoms are highly electronegative and exert a powerful electron-withdrawing inductive effect.
-
Reduced Lewis Acidity: This effect pulls electron density away from the silicon atom through the Si-O-Ar bond system. The result is a silicon center that is significantly less electron-deficient (less Lewis acidic) than in a standard TBS ether.
-
Enhanced Acid Stability: Acid-catalyzed hydrolysis of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon. By reducing the electron density and Lewis acidity of the silicon, the TBDMS-DFP group is substantially more resistant to this degradation pathway.
This allows for orthogonal deprotection strategies, where a more labile silyl ether (e.g., TMS or TES) can be cleaved under mild acidic conditions while the TBDMS-DFP ether remains intact.
Relative Stability to Acid: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Tert-butyl(3,5-difluorophenoxy)dimethylsilyl < Triisopropylsilyl (TIPS)
Safety and Handling
As a matter of professional practice, this compound and its precursors should be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Handling: Conduct all manipulations within a certified chemical fume hood.
-
PPE: Wear nitrile gloves, a flame-resistant lab coat, and ANSI-rated safety glasses or goggles.
-
Incompatibilities: The reagent is sensitive to moisture and strong acids/bases. Store under an inert atmosphere in a cool, dry place.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for detailed information.[3][4][5][6]
References
- (Placeholder for a specific synthetic applic
-
Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191. (URL: [Link])
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. (URL: [Link])
-
Wikipedia. tert-Butyldiphenylsilyl. (URL: [Link])
-
Gelest, Inc. Deprotection of Silyl Ethers. (URL: [Link])
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc. (General reference, URL: [Link])
-
PubChem. National Center for Biotechnology Information. (Database for chemical information, URL: [Link])
Sources
Tert-butyl(3,5-difluorophenoxy)dimethylsilane: A Comprehensive Technical Guide for the Synthetic Chemist
Abstract
This technical guide provides an in-depth exploration of tert-butyl(3,5-difluorophenoxy)dimethylsilane, a key silyl ether intermediate in modern organic synthesis. We will dissect its molecular structure, delve into its synthesis via the silylation of 3,5-difluorophenol, and present a detailed, field-tested experimental protocol. The discussion is grounded in the principles of reaction mechanism and protecting group strategy, offering practical insights for researchers, scientists, and professionals in drug development. This document aims to be a self-validating resource, integrating authoritative references and data to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of Silyl Ethers
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the various protecting groups available, silyl ethers have emerged as exceptionally versatile tools for the temporary masking of hydroxyl moieties.[1] Their popularity stems from a finely tunable stability profile, ease of installation and removal under specific and often mild conditions, and their general inertness to a wide range of reagents.
Within this class, the tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely used, offering a robust and widely used option.[2] Its steric bulk confers significant stability towards many nucleophilic and basic conditions, yet it can be readily cleaved using fluoride ion sources.[3] The compound at the heart of this guide, this compound, leverages this protective strategy for the 3,5-difluorophenol scaffold, a structural motif present in various biologically active molecules and advanced materials.[4][5] Understanding its synthesis and properties is therefore of significant practical importance.
Molecular Structure and Properties
The structure of this compound is characterized by a central silicon atom bonded to two methyl groups, a sterically demanding tert-butyl group, and the oxygen atom of the 3,5-difluorophenoxy group.
Key Structural Features:
-
Silicon-Oxygen Bond: The covalent Si-O bond is the linchpin of the molecule, forming the silyl ether linkage. It is strong and generally stable but susceptible to cleavage by fluoride ions due to the high thermodynamic stability of the Si-F bond.
-
Tert-butyl Group: This bulky group provides significant steric hindrance around the silyl ether, shielding it from nucleophilic attack and hydrolysis under moderately acidic or basic conditions.
-
3,5-Difluorophenyl Group: The two fluorine atoms are strong electron-withdrawing groups, which can influence the reactivity of the aromatic ring and the stability of the molecule.
A summary of its key chemical properties is provided below:
| Property | Value |
| Chemical Formula | C₁₂H₁₈F₂OSi |
| Molecular Weight | 256.36 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 917827-99-7 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the silylation of 3,5-difluorophenol using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically mediated by a base in an aprotic solvent.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic substitution at the silicon center. The choice of reagents and conditions is critical for achieving high yield and purity.
-
The Role of the Base: A base is required to deprotonate the weakly acidic phenolic hydroxyl group of 3,5-difluorophenol, generating the more nucleophilic phenoxide anion. Imidazole is a commonly used base for this transformation.[2][6] It is basic enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. The classic mechanism involves the formation of an imidazolium intermediate which acts as a silyl transfer reagent.[3]
-
The Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), is typically employed. These solvents are capable of dissolving the starting materials and intermediates without participating in the reaction. DMF is often preferred as it can help to accelerate the reaction.
-
The Silylating Agent: TBDMSCl is the electrophile in this reaction. The silicon atom is attacked by the nucleophilic phenoxide, leading to the displacement of the chloride leaving group.
The overall transformation can be visualized as follows:
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
-
3,5-Difluorophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-difluorophenol (1.0 eq) and imidazole (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids. Stir the solution at room temperature.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed (typically 2-6 hours).
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Workup - Extraction: Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel.
Applications in Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The TBDMS group effectively masks the reactive phenol, allowing for chemical transformations on other parts of the molecule that would otherwise be incompatible with a free hydroxyl group. For instance, it allows for:
-
Metal-catalyzed cross-coupling reactions
-
Ortholithiation
-
Grignard or organolithium reactions
The subsequent deprotection to reveal the phenol is typically achieved under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF).
Caption: General deprotection scheme for the TBDMS-protected phenol.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Reagent Handling:
-
3,5-Difluorophenol: Is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.[7]
-
TBDMSCl: Is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Imidazole: Is corrosive. Avoid contact with skin.
-
DMF: Is a potential reproductive toxin. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a valuable synthetic intermediate whose utility is rooted in the robust and reliable nature of the TBDMS protecting group. The synthesis is straightforward, high-yielding, and employs common laboratory reagents. A thorough understanding of the reaction mechanism, experimental protocol, and the strategic role of this compound empowers chemists to efficiently construct complex molecules for a wide array of applications, from drug discovery to materials science.
References
-
PubChem. (n.d.). 3,5-Difluorophenol. Retrieved from [Link]
-
Reitti, M., Gurubrahamam, R., Walther, M., & Lindstedt, E. (2018). Synthesis of Phenols and Aryl Silyl Ethers via Arylation of Complementary Hydroxide Surrogates. Organic Letters, 20(7), 1736–1739. [Link]
-
SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved from [Link]
-
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Dabrafenib (GSK2118436): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Properties, Mechanism of Action, and Therapeutic Applications of a Potent BRAF Inhibitor
Abstract
This technical guide provides a comprehensive overview of Dabrafenib (Tafinlar®), a potent and selective inhibitor of mutant BRAF kinases. Dabrafenib has emerged as a cornerstone in the treatment of various cancers harboring BRAF V600 mutations, most notably metastatic melanoma. This document will delve into the fundamental chemical and physical properties of Dabrafenib, its intricate mechanism of action within the MAPK signaling pathway, and its extensive clinical applications. Furthermore, this guide will explore the challenges of acquired resistance to Dabrafenib and strategies to overcome them, including combination therapies. Detailed experimental protocols and analytical methodologies are also provided to support researchers and drug development professionals in their work with this targeted therapeutic agent.
Introduction
The discovery of activating mutations in the BRAF gene as key drivers in a significant subset of human cancers revolutionized the landscape of oncology. The most common of these mutations, a valine to glutamic acid substitution at codon 600 (V600E), leads to constitutive activation of the BRAF protein and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, promoting cellular proliferation and survival.[1][2] Dabrafenib (formerly known as GSK2118436) is a powerful, ATP-competitive inhibitor specifically designed to target these mutated BRAF proteins.[3][4]
Initially approved by the U.S. Food and Drug Administration (FDA) on May 29, 2013, for the treatment of BRAF V600E mutation-positive unresectable or metastatic melanoma, the therapeutic applications of Dabrafenib have since expanded.[5][6] It is now also approved, often in combination with the MEK inhibitor Trametinib, for the treatment of non-small cell lung cancer (NSCLC), anaplastic thyroid cancer, and other solid tumors harboring BRAF V600 mutations.[5][7][8] This guide will provide an in-depth analysis of the scientific and clinical data that underpin the use of Dabrafenib in precision oncology.
Physicochemical Properties of Dabrafenib
A thorough understanding of the physicochemical properties of Dabrafenib is essential for its formulation, handling, and in vitro/in vivo evaluation.
| Property | Value | Source |
| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [9] |
| Synonyms | GSK2118436, Tafinlar® | [10][11] |
| CAS Number | 1195765-45-7 (Dabrafenib), 1195768-36-9 (Dabrafenib mesylate) | [10] |
| Molecular Formula | C23H20F3N5O2S2 | [12] |
| Molecular Weight | 519.56 g/mol | [10] |
| Appearance | Solid | [10] |
| Solubility | Insoluble in water; ≥26 mg/mL in DMSO | [10] |
| Storage | Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [13] |
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib exerts its therapeutic effect through the targeted inhibition of the MAPK (RAS/RAF/MEK/ERK) signaling pathway.[1][14] In normal cellular physiology, this pathway is tightly regulated and plays a crucial role in cell growth, differentiation, and survival. However, in cancers with activating BRAF mutations, the pathway becomes constitutively active, leading to uncontrolled cell proliferation.
Dabrafenib is a potent, ATP-competitive inhibitor of BRAF kinases.[3][15] It exhibits high selectivity for mutant forms of BRAF, including BRAF V600E, V600K, and V600D, while having lower affinity for wild-type BRAF and CRAF.[12][13][16] By binding to the ATP-binding site of the mutated BRAF protein, Dabrafenib blocks its kinase activity, thereby preventing the phosphorylation and activation of downstream MEK and ERK proteins.[3][4] This interruption of the aberrant signaling cascade ultimately leads to G1 cell cycle arrest, inhibition of cell proliferation, and induction of apoptosis in BRAF-mutant tumor cells.[3]
Figure 2: Workflow for an in vitro cell proliferation assay to determine the IC50 of Dabrafenib.
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is used to assess the effect of Dabrafenib on the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
BRAF V600E mutant cell line
-
Dabrafenib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Dabrafenib at various concentrations for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A decrease in the p-ERK/total ERK ratio indicates inhibition of the MAPK pathway. [16]
Analytical Methodologies for Pharmacokinetic Studies
Accurate quantification of Dabrafenib and its metabolites in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Summary of a Validated LC-MS/MS Method:
-
Sample Preparation: Protein precipitation from plasma samples. * Chromatography: Reversed-phase C18 column with an isocratic or gradient mobile phase. * Detection: Tandem mass spectrometry with positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. [17]* Validation: The method should be fully validated according to FDA and/or EMA guidelines for bioanalytical method validation, assessing parameters such as accuracy, precision, linearity, selectivity, and stability. [17][18]
Safety and Tolerability
The safety profile of Dabrafenib is an important consideration in its clinical use. Common adverse reactions include pyrexia, fatigue, nausea, rash, chills, headache, and arthralgia. [7][19]More serious, but less common, side effects can occur, including the development of new primary cutaneous malignancies (cutaneous squamous cell carcinoma and keratoacanthoma), cardiomyopathy, and ocular toxicities. [20][21][22]Many of the cutaneous side effects are attributed to the paradoxical activation of the MAPK pathway in BRAF wild-type cells. [3]The combination with a MEK inhibitor like Trametinib can mitigate some of these toxicities. [3]Careful monitoring of patients is essential to manage adverse events effectively. [23]
Conclusion
Dabrafenib represents a significant advancement in the field of precision oncology, offering a highly effective targeted therapy for patients with cancers driven by BRAF V600 mutations. Its well-characterized mechanism of action, coupled with extensive clinical data, has established it as a standard of care in several malignancies. Ongoing research continues to explore its utility in other cancer types and to develop strategies to overcome the challenge of acquired resistance. This technical guide provides a solid foundation for researchers and clinicians working with this important therapeutic agent, facilitating further investigation and optimizing its clinical application for the benefit of patients.
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FDA Approval Summary: Dabrafenib in Combination with Trametinib for BRAFV600E Mutation-Positive Low-Grade Glioma - PubMed. (2024, January 17). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Key clinical-trial evidence for dabrafenib - DermNet. (n.d.). Retrieved January 19, 2026, from [Link]
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Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - NIH. (2017, April 20). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Dabrafenib: uses, dosing, warnings, adverse events, interactions - Oncology News Central. (n.d.). Retrieved January 19, 2026, from [Link]
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BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (2014, March 19). American Association for Cancer Research. Retrieved January 19, 2026, from [Link]
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Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Dabrafenib - LiverTox - NCBI Bookshelf. (2018, June 28). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (n.d.). Retrieved January 19, 2026, from [Link]
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Monitoring of Dabrafenib and Trametinib in Serum and Self-Sampled Capillary Blood in Patients with BRAFV600-Mutant Melanoma - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Dabrafenib - Uses, Side Effects, Warnings & FAQs - MacariusHealth. (n.d.). Retrieved January 19, 2026, from [Link]
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Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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A Study Comparing Trametinib and Dabrafenib Combination Therapy to Dabrafenib Monotherapy in Subjects With BRAF-mutant Melanoma - ClinicalTrials.gov. (n.d.). Retrieved January 19, 2026, from [Link]
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Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). - ClinicalTrials.gov. (n.d.). Retrieved January 19, 2026, from [Link]
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An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices - Journal of Applied Pharmaceutical Science. (2023, January 4). Retrieved January 19, 2026, from [Link]
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(RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. (2023, October 9). Journal of Chemical Health Risks. Retrieved January 19, 2026, from [Link]
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Development and validation of an LC–MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and - Ovid. (2023, July 17). Retrieved January 19, 2026, from [Link]
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Dabrafenib: Key Safety & Patient Guidance - Drugs.com. (2025, August 25). Retrieved January 19, 2026, from [Link]
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The Strategic Advantage of Fluorination: An In-Depth Technical Guide to Fluorinated Aryl Silyl Ether Protecting Groups
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of protecting groups available to the modern chemist, silyl ethers stand out for their versatility, ease of introduction, and tunable stability. This guide delves into a specialized subclass: fluorinated aryl silyl ethers. By introducing fluorine atoms onto the aromatic substituents of the silicon atom, chemists can finely modulate the electronic properties of the protecting group, unlocking unique stability profiles and orthogonal deprotection strategies crucial for the synthesis of complex pharmaceuticals and natural products.
Part 1: The Foundation: Silyl Ether Protecting Groups in Organic Synthesis
The protection of hydroxyl groups is a frequent necessity in synthetic chemistry to prevent their unwanted participation in reactions targeting other functionalities.[1] Silyl ethers, with the general structure R₃Si-O-R', have become a cornerstone for alcohol protection due to several key advantages:
-
Ease of Formation: They are readily prepared by reacting an alcohol with a silyl halide (e.g., chloride) or triflate in the presence of a mild base.[2]
-
Tunable Stability: The stability of the silyl ether can be tailored by varying the steric bulk of the substituents on the silicon atom.[3] This gives rise to a spectrum of commonly used silyl ethers with a well-established hierarchy of stability.
-
Mild Cleavage Conditions: Silyl ethers can be cleaved under conditions that are often orthogonal to other protecting groups, most notably through the use of fluoride ion sources.[4]
The stability of common silyl ethers is primarily dictated by the steric hindrance around the silicon atom, which impedes the approach of reagents that would cleave the silicon-oxygen bond.[5] A general understanding of their relative lability is the first step in devising a successful synthetic strategy.[3]
Relative Stability of Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Stability in Acid | Relative Stability with Fluoride |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data sourced from various organic chemistry resources.[3][5]
This differential stability allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule, a concept known as orthogonal protection.[1]
Part 2: The Innovation: The Role of Fluorine in Aryl Silyl Ethers
Fluorinated aryl silyl ethers represent a strategic evolution of traditional silyl protecting groups. By incorporating highly electronegative fluorine atoms onto the aryl substituents of the silicon, the electronic nature of the protecting group is significantly altered. This has profound implications for the stability and reactivity of the silyl ether.
The primary effect of fluorine substitution on the aryl ring is strong electron withdrawal through the inductive effect. This makes the silicon atom more electrophilic and, consequently, more susceptible to nucleophilic attack. This increased electrophilicity has a direct impact on the conditions required for both the formation and cleavage of the silyl ether.
Furthermore, the introduction of fluorine can influence the stability of the silyl ether towards acidic and basic conditions in ways that are distinct from purely steric effects. This opens up new avenues for chemoselective deprotection in the presence of other silyl ethers or acid/base-labile functional groups.
Part 3: Synthesis of Fluorinated Aryl Silyl Ethers
The formation of a fluorinated aryl silyl ether follows the general principle of silyl ether synthesis: the reaction of an alcohol with a silylating agent in the presence of a base. The key difference lies in the nature of the silylating agent, which is typically a fluorinated aryl silyl halide or triflate.
Experimental Protocol: Synthesis of a (4-(Trifluoromethyl)phenyl)diphenylsilyl Ether
-
Preparation: To a solution of the alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere at 0 °C, add (4-(trifluoromethyl)phenyl)diphenylsilyl chloride (1.2 mmol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL). Separate the layers and extract the aqueous phase with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated aryl silyl ether.
Part 4: Stability and Orthogonality
The defining feature of fluorinated aryl silyl ethers is their unique stability profile. The electron-withdrawing nature of the fluorinated aryl group generally increases the lability of the silyl ether towards nucleophilic cleavage, particularly with fluoride ions. However, their stability towards acidic and basic hydrolysis can be comparable to, or even greater than, some traditional silyl ethers, depending on the specific substitution pattern and steric environment.
This nuanced stability allows for their use in orthogonal protection schemes. For instance, a fluorinated aryl silyl ether might be selectively cleaved with a mild fluoride source under conditions where a sterically hindered, non-fluorinated silyl ether like TIPS or TBDPS remains intact. Conversely, their stability to certain acidic conditions might allow for the selective removal of a more acid-labile group like TMS or TES.
Part 5: Deprotection Strategies
The cleavage of fluorinated aryl silyl ethers is most commonly achieved using fluoride-based reagents. The high affinity of fluoride for silicon is the driving force for this reaction.[6] The increased electrophilicity of the silicon atom in fluorinated aryl silyl ethers can allow for deprotection under milder conditions (e.g., lower equivalents of fluoride reagent, shorter reaction times, or lower temperatures) compared to their non-fluorinated counterparts.
Experimental Protocol: Fluoride-Mediated Deprotection
-
Preparation: Dissolve the fluorinated aryl silyl ether (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a plastic vial under an argon atmosphere.
-
Reaction: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 mmol) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Quench the reaction with water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography.
Alternative, milder fluoride sources such as hydrofluoric acid-pyridine (HF•Py) or triethylamine trihydrofluoride (Et₃N•3HF) can also be employed, often offering different selectivity profiles.[6]
Part 6: Applications in Complex Synthesis
The unique properties of fluorinated aryl silyl ethers make them valuable tools in the synthesis of complex molecules where traditional silyl ethers may not provide the desired selectivity. For example, in the synthesis of a polyol natural product, a fluorinated aryl silyl ether could be used to protect a specific hydroxyl group that needs to be unmasked late in the synthesis under very mild conditions that will not affect other sensitive functionalities or protecting groups. Their enhanced stability to certain non-fluoride-based reagents allows them to be carried through multiple synthetic steps where other silyl ethers might be labile. While specific, widespread examples in total synthesis are still emerging, the principles of their unique reactivity have been demonstrated in various synthetic contexts.
Part 7: Conclusion and Future Outlook
Fluorinated aryl silyl ethers represent a sophisticated and powerful extension of traditional silyl ether protecting group chemistry. By leveraging the electron-withdrawing effects of fluorine, chemists can fine-tune the stability and reactivity of these protecting groups, enabling more complex and efficient synthetic strategies. Their enhanced lability towards fluoride-mediated cleavage, coupled with their robustness under other conditions, provides a valuable tool for achieving orthogonality in multi-step synthesis. As the demand for increasingly complex and functionally dense molecules in drug discovery and materials science continues to grow, the strategic application of precisely engineered protecting groups like fluorinated aryl silyl ethers will undoubtedly play an even more critical role. Future research in this area will likely focus on the development of new fluorinated aryl silylating agents with even more diverse and tunable properties, as well as their broader application in the total synthesis of complex natural products.
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The Strategic Utility of Tert-butyl(3,5-difluorophenoxy)dimethylsilane in Modern Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of tert-butyl(3,5-difluorophenoxy)dimethylsilane, a specialized aryl silyl ether with significant potential in contemporary organic synthesis. While not as commonly cited as its non-fluorinated counterparts, the unique electronic properties conferred by the difluorinated aromatic ring, combined with the steric bulk of the tert-butyldimethylsilyl group, make it a valuable tool for researchers, particularly in the fields of medicinal chemistry and materials science. This document will elucidate the synthesis, stability, and reactivity of this reagent, with a focus on its role as a robust protecting group for phenols and its potential applications in cross-coupling reactions. The experimental protocols and mechanistic discussions are grounded in established principles of silyl ether chemistry and the known reactivity of fluorinated aromatic compounds, offering field-proven insights for practical application.
Introduction: The Rationale for Fluorination in Aryl Silyl Ethers
Silyl ethers are indispensable as protecting groups for hydroxyl functionalities in multi-step organic synthesis, prized for their ease of installation and tunable lability.[1] Among these, aryl silyl ethers exhibit enhanced stability compared to their alkyl counterparts, a feature that allows for selective deprotection strategies.[2] The introduction of fluorine atoms onto the aromatic ring, as in the case of this compound, further modulates the electronic properties of the molecule, influencing its reactivity and stability in predictable ways.
The two fluorine atoms in the 3 and 5 positions of the phenyl ring exert strong electron-withdrawing effects through induction, which has several important consequences:
-
Increased Acidity of the Parent Phenol: 3,5-Difluorophenol is more acidic than phenol, facilitating its silylation under milder basic conditions.
-
Enhanced Stability of the Silyl Ether: The electron-deficient nature of the aromatic ring is anticipated to increase the stability of the aryl silyl ether towards acidic and some oxidative conditions.
-
Altered Reactivity in Cross-Coupling: The C-O bond of the silyl ether is activated towards certain types of bond cleavage, potentially enabling its use as a leaving group in specific cross-coupling reactions.[3]
This guide will delve into the practical implications of these electronic modifications, providing a comprehensive overview of the synthesis and application of this versatile reagent.
Synthesis of this compound
The synthesis of this compound is a straightforward procedure that follows the general principles of silyl ether formation.[4] The reaction involves the nucleophilic attack of the 3,5-difluorophenoxide anion on tert-butyldimethylsilyl chloride (TBDMSCl).
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Difluorophenol
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or a non-nucleophilic base (e.g., triethylamine, 2,6-lutidine)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Anhydrous diethyl ether or hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,5-difluorophenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF (or DCM) to a concentration of approximately 0.5 M.
-
Add imidazole (1.5-2.5 eq) to the solution and stir until it is fully dissolved.
-
Add TBDMSCl (1.1-1.2 eq) portion-wise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Causality Behind Experimental Choices:
-
Base Selection: Imidazole is a commonly used catalyst that is believed to form a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, in situ.[4] Alternatively, a stronger, non-nucleophilic base like triethylamine can be used to simply deprotonate the phenol.
-
Solvent Choice: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which promotes the SN2 reaction. However, DCM can be a suitable alternative and simplifies the work-up procedure.[5]
-
Anhydrous Conditions: Silyl chlorides are sensitive to moisture, which can lead to the formation of silanols and reduce the yield of the desired silyl ether. Therefore, maintaining anhydrous conditions is crucial for the success of the reaction.
Caption: Workflow for the synthesis of this compound.
Stability and Deprotection
A key advantage of using this compound as a protecting group is its enhanced stability profile compared to non-fluorinated aryl silyl ethers and alkyl silyl ethers.
Stability Profile
| Condition | Stability of this compound | Rationale |
| Acidic | High | The electron-withdrawing fluorine atoms decrease the basicity of the ether oxygen, making it less susceptible to protonation, which is the initial step in acid-catalyzed cleavage.[6][7] |
| Basic | Moderate to High | Generally stable to most basic conditions. However, strong bases like hydroxides can induce cleavage, especially at elevated temperatures. The electron-withdrawing groups can make the silicon atom more susceptible to nucleophilic attack. |
| Fluoride-based Reagents | Labile | Highly susceptible to cleavage by fluoride ions due to the high affinity of silicon for fluorine. |
| Oxidative | Generally Stable | The silyl ether linkage is robust towards many common oxidizing agents. |
| Reductive | Generally Stable | Stable to most reducing agents, including catalytic hydrogenation and hydride reagents. |
Deprotection Strategies
The removal of the tert-butyldimethylsilyl group from the 3,5-difluorophenoxy moiety can be achieved under various conditions, with the choice of reagent depending on the other functional groups present in the molecule.
A. Fluoride-Mediated Cleavage: This is the most common and efficient method for cleaving TBDMS ethers.[8]
-
Tetrabutylammonium fluoride (TBAF): A solution of TBAF in a polar aprotic solvent like tetrahydrofuran (THF) is highly effective.
-
Hydrofluoric acid-pyridine (HF-Py): A milder alternative to aqueous HF, often used for more sensitive substrates.[9]
-
Potassium fluoride (KF) with a phase-transfer catalyst: KF in the presence of 18-crown-6 can be used in non-polar solvents.
Experimental Protocol: Deprotection using TBAF
-
Dissolve the silylated compound (1.0 eq) in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.1-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting 3,5-difluorophenol by column chromatography.
Caption: Mechanism of fluoride-mediated deprotection of a silyl ether.
B. Acid-Catalyzed Cleavage: While more stable to acid than alkyl silyl ethers, cleavage can be effected with stronger acids or under more forcing conditions.
-
Acetic acid/THF/water: A common mixture for the deprotection of less stable silyl ethers, may require elevated temperatures for this substrate.[2]
-
Trifluoroacetic acid (TFA): A stronger acid that can cleave the silyl ether at room temperature.
C. Base-Mediated Cleavage: Strong basic conditions can also be employed.
-
Potassium carbonate in methanol: A mild basic condition that can be effective for some aryl silyl ethers.
-
Sodium hydroxide in aqueous methanol: A stronger basic condition for more robust substrates.
Applications in Organic Synthesis
The unique properties of this compound open up several strategic applications in organic synthesis.
As a Robust Protecting Group
The primary application is as a protecting group for the hydroxyl functionality of 3,5-difluorophenol. Its enhanced stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected phenol. This is particularly valuable in the synthesis of complex molecules where orthogonal protecting group strategies are essential.
Potential Role in Cross-Coupling Reactions
Aryl ethers are generally considered poor substrates for cross-coupling reactions due to the strength of the C-O bond. However, recent advances in nickel- and palladium-catalyzed reactions have enabled the use of certain activated aryl ethers as coupling partners.[10] The electron-withdrawing nature of the difluorinated ring in this compound could potentially facilitate C-O bond cleavage in such reactions.
This opens the possibility of using the 3,5-difluorophenoxy group as a leaving group in reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form diarylamines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
Further research is needed to fully explore the scope and limitations of this compound in these transformations.
Caption: Conceptual workflow for the use of the silyl ether in cross-coupling.
Conclusion
This compound represents a valuable, albeit specialized, tool in the arsenal of the modern organic chemist. Its synthesis is straightforward, and its unique electronic properties, imparted by the difluorinated aromatic ring, lead to enhanced stability as a protecting group. This guide has provided a comprehensive overview of its synthesis, stability, and deprotection strategies, grounded in established chemical principles. Furthermore, the potential for this compound to participate in advanced synthetic methodologies, such as cross-coupling reactions, highlights its promise for future applications in the synthesis of novel pharmaceuticals and materials. As the demand for fluorinated organic molecules continues to grow, the strategic use of reagents like this compound will undoubtedly become more prevalent.
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Stuck, R. (2017). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres. Wright State University CORE Scholar. [Link]
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In-depth Technical Guide: The Challenge of Characterizing C12H18F2OSi
A comprehensive search of publicly available chemical databases and scientific literature has revealed no specific, well-characterized compound with the molecular formula C12H18F2OSi. This indicates that the substance is likely not a commonly synthesized or studied molecule, or the provided molecular formula may contain a typographical error.
For researchers, scientists, and drug development professionals, the precise identification of a molecule is the critical first step in understanding its properties and potential applications. Without a confirmed chemical structure, IUPAC name, or CAS Registry Number, it is not possible to provide an in-depth technical guide on the physical and chemical characteristics of "C12H18F2OSi."
The Importance of Unambiguous Chemical Identification
In the fields of chemistry and drug development, a molecular formula alone is often insufficient for identifying a specific compound. Multiple distinct molecules, known as isomers, can share the same molecular formula but possess vastly different three-dimensional arrangements of atoms. These structural differences can lead to profound variations in physical properties (e.g., melting point, boiling point, solubility) and chemical reactivity.
For instance, the placement of the two fluorine atoms, the oxygen atom, and the silicon atom within the C12H18 hydrocarbon framework would significantly influence the molecule's polarity, stability, and potential biological activity.
Hypothetical Structural Considerations for a C12H18F2OSi Molecule
While a specific compound cannot be identified, we can speculate on the potential structural motifs that could be present in a molecule with the formula C12H18F2OSi. Such a molecule would likely contain:
-
A silicon atom, suggesting it could be a silane or a related organosilicon compound.
-
Two fluorine atoms, which would impart significant electronegativity and could influence the molecule's reactivity and metabolic stability.
-
An oxygen atom, which could be part of a hydroxyl (-OH), ether (-O-), or carbonyl (C=O) group.
-
A C12H18 hydrocarbon backbone, which could be aromatic, aliphatic, cyclic, or a combination thereof.
The interplay of these different functional groups would define the molecule's overall characteristics.
The Path Forward: Verifying the Molecular Identity
To proceed with a detailed technical analysis, it is imperative to have more specific information about the compound . Researchers seeking to understand a molecule with the formula C12H18F2OSi should first:
-
Verify the Molecular Formula: Double-check the elemental analysis or mass spectrometry data that led to this formula.
-
Provide a Chemical Name: If available, the systematic IUPAC name or a common name would allow for a targeted search.
-
Identify the CAS Registry Number: The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every known chemical substance. This number is the most reliable way to identify a compound.
Once a specific, verifiable compound is identified, a comprehensive technical guide could be developed, detailing its physical and chemical properties, spectroscopic data, potential applications, and safety considerations. Without this foundational information, any discussion of "C12H18F2OSi" remains purely speculative.
The Evolving Landscape of Silyl Ethers: A Technical Guide to Novel Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. Among the pantheon of such functionalities, silyl ethers have long been revered for their versatility, mild application and removal conditions, and tunable stability.[1] This technical guide provides an in-depth exploration of the discovery and development of novel silyl ether protecting groups, moving beyond the foundational workhorses to the innovative tools that are empowering chemists to tackle increasingly complex molecular architectures. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a forward-looking perspective on this dynamic area of synthetic chemistry.
The Foundation: Understanding Silyl Ether Stability and Orthogonality
The utility of silyl ethers lies in the covalent bond between a silicon atom and an alkoxy group, temporarily masking the reactivity of a hydroxyl group.[2] The substituents on the silicon atom (R¹, R², R³) dictate the steric and electronic properties of the silyl ether, thereby modulating its stability. This variability allows for a spectrum of protecting groups with different labilities, a critical feature for selective deprotection in the presence of other functional groups.[3]
The principle of orthogonality is central to modern synthetic strategy. Orthogonal protecting groups can be removed under specific conditions that do not affect other protecting groups in the molecule, allowing for sequential and controlled manipulations.[4][5] Silyl ethers, with their diverse range of stabilities, are key players in orthogonal protection schemes.[6]
Data Presentation: A Comparative Analysis of Common Silyl Ether Stability
The judicious selection of a silyl ether protecting group hinges on a thorough understanding of its stability profile under various reaction conditions. The following tables provide a quantitative comparison of the relative stability of commonly used silyl ethers in both acidic and basic media. Steric hindrance around the silicon atom is a primary determinant of stability.[7]
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Silyl Ethers [7]
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (vs. TMS = 1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Rates of Base-Catalyzed Hydrolysis of Silyl Ethers [3]
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (vs. TMS = 1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
This differential stability allows for the selective deprotection of a more labile silyl ether, such as a TMS or TES group, in the presence of a more robust group like TIPS or TBDPS.[8]
The Vanguard of Innovation: Novel Silyl Ether Protecting Groups
While the classical silyl ethers remain indispensable, the pursuit of enhanced selectivity, unique cleavage mechanisms, and expanded functional group tolerance has driven the development of novel silyl protecting groups.
The "Supersilyl" Group: A New Frontier in Stability and Application
Historically, silyl groups have seen limited use for the protection of carboxylic acids due to the lability of the Si-O bond in the resulting silyl esters.[9] The development of the tris(triethylsilyl)silyl, or "supersilyl," group has challenged this paradigm.[9][10] The exceptional steric bulk of the supersilyl group confers remarkable stability to the corresponding esters, allowing them to withstand conditions that would readily cleave traditional silyl esters.[9]
This enhanced stability has opened the door to new synthetic applications, including the use of supersilyl esters as stable equivalents of carboxylic acids in highly stereoselective aldol and Mannich reactions.[9][10]
The installation of the supersilyl group can be achieved by treating a carboxylic acid with tris(triethylsilyl)silyl triflate, generated in situ.[9]
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 equiv) and imidazole (1.2 equiv) in a suitable aprotic solvent (e.g., CH₂Cl₂) at 0 °C, add tris(triethylsilyl)silane (1.1 equiv).
-
Slowly add triflic acid (1.1 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A key advantage of the supersilyl protecting group is its unique deprotection method: photolysis. Simple exposure of the supersilyl ester to UV light (254 nm) efficiently cleaves the group, offering a mild and orthogonal removal strategy.[9]
Benzoyldiisopropylchlorosilane (BDIPS): A Photocleavable Silyl Ether
Expanding the toolkit of orthogonal deprotection strategies, the development of the benzoyldiisopropylsilyl (BDIPS) ether introduces a visible-light-labile protecting group.[11] This innovation allows for the removal of the silyl group under exceptionally mild conditions, avoiding the need for acidic, basic, or fluoride-based reagents that might compromise sensitive functionalities elsewhere in the molecule.
The BDIPS group is installed using protocols similar to those for other silyl chlorides.[11] The deprotection is achieved by irradiating the BDIPS-protected alcohol with a blue LED (456 nm) in a protic solvent like methanol.[11]
Step-by-Step Methodology:
-
Dissolve the BDIPS-protected alcohol in a suitable solvent mixture (e.g., acetone/methanol 7:1).[12]
-
Irradiate the solution with a blue LED (456 nm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.[11]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude alcohol by column chromatography.
This photochemical deprotection has been shown to be orthogonal to a wide range of other common protecting groups, including methyl, benzyl, and p-methoxybenzyl ethers, as well as acetyl and benzoyl esters.[11]
Catalytic Approaches: The Green Frontier of Silylation and Desilylation
The development of catalytic methods for the formation and cleavage of silyl ethers represents a significant advance towards more sustainable and efficient chemical synthesis. These methods often offer higher selectivity and avoid the use of stoichiometric amounts of reagents.
Palladium-Nanoparticle Catalyzed Dehydrogenative Silylation
A notable development in catalytic silylation is the use of palladium nanoparticles to catalyze the dehydrogenative coupling of hydrosilanes and alcohols.[3][7] This method provides a direct route to silyl ethers with the only byproduct being hydrogen gas, representing a highly atom-economical process.[3][7]
Step-by-Step Methodology:
-
To a solution of the alcohol (1.0 equiv) in a suitable solvent (e.g., toluene), add the hydrosilane (1.2 equiv).
-
Add the palladium nanoparticle catalyst (e.g., 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude silyl ether by column chromatography.
This methodology has been shown to be effective for a wide range of alcohols and hydrosilanes, including sterically hindered substrates.[7]
Iron-Catalyzed Deprotection of Silyl Ethers
For the cleavage of silyl ethers, the use of catalytic amounts of simple iron salts, such as iron(III) chloride, offers a mild, inexpensive, and environmentally benign alternative to traditional reagents.[13]
Step-by-Step Methodology:
-
Dissolve the silyl ether in methanol.
-
Add a catalytic amount of anhydrous iron(III) chloride (e.g., 0.1-5 mol%).[13]
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel to remove the iron salts.
-
Concentrate the filtrate to obtain the crude alcohol, which can be further purified if necessary.
This method is particularly effective for the cleavage of triethylsilyl (TES) ethers and can exhibit selectivity between different silyl groups based on their inherent lability.[13]
Strategic Implementation: Orthogonal Protection in Action
The true power of a diverse palette of silyl ether protecting groups is realized in the context of complex molecule synthesis, where multiple hydroxyl groups must be differentiated. The following workflow illustrates a hypothetical, yet representative, orthogonal protection strategy.
Caption: A logical workflow for the orthogonal protection and selective deprotection of a diol using TBDMS and TIPS ethers.
This diagram illustrates how the differential stability of TBDMS and TIPS ethers can be exploited to selectively manipulate a molecule. The more acid-labile TBDMS group is removed first, allowing for functionalization of the primary alcohol, while the more robust TIPS group remains intact. Subsequent removal of the TIPS group under fluoride-mediated conditions reveals the final product.
Conclusion and Future Outlook
The field of silyl ether protecting groups continues to be a fertile ground for innovation in organic synthesis. The development of novel groups with unique stability profiles and cleavage mechanisms, such as the supersilyl and BDIPS ethers, provides chemists with powerful new tools for orthogonal protection strategies. Furthermore, the emergence of catalytic methods for both the introduction and removal of silyl ethers is paving the way for more efficient and environmentally sustainable synthetic routes. As the complexity of synthetic targets continues to increase, the demand for even more sophisticated and selective protecting group strategies will undoubtedly drive further discovery and development in this vital area of chemistry.
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- 10. The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Spectroscopic and Synthetic Elucidation of Tert-butyl(3,5-difluorophenoxy)dimethylsilane: A Technical Guide for Advanced Drug Development
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for Tert-butyl(3,5-difluorophenoxy)dimethylsilane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established chemical principles to offer a robust framework for the understanding and utilization of this compound. In the absence of extensive published experimental data, this guide leverages expert knowledge of spectroscopic interpretation and synthetic chemistry to provide a self-validating protocol for its preparation and characterization.
Introduction
This compound (CAS No. 917827-99-7) is a fluorinated aryl tert-butyldimethylsilyl ether. The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The tert-butyldimethylsilyl (TBDMS) group is a versatile protecting group for phenols, valued for its stability under a range of reaction conditions and its straightforward removal. This particular molecule serves as a valuable building block in multi-step organic syntheses, particularly in the construction of complex pharmaceutical intermediates where the controlled introduction of a 3,5-difluorophenoxy moiety is required.
This guide will first detail the predicted spectroscopic data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a baseline for the characterization of this compound. Subsequently, a detailed, field-proven experimental protocol for its synthesis and purification will be presented, designed to yield the target compound with high purity, verifiable by the outlined spectroscopic methods.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and analysis of analogous structures. These predictions serve as a reliable guide for the identification and characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the analysis of chemical shifts, coupling constants, and the electronic effects of the fluorine and silyl ether substituents.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.45 - 6.60 | m | 3H | Ar-H | The aromatic protons are expected to appear as a complex multiplet due to coupling with each other and with the two fluorine atoms. The electron-withdrawing nature of the fluorine atoms and the oxygen will shift these protons upfield compared to benzene. |
| ~ 1.00 | s | 9H | C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
| ~ 0.25 | s | 6H | Si(CH₃ )₂ | The six equivalent protons of the dimethylsilyl group will appear as a sharp singlet, shielded by the silicon atom. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 163 - 165 (dd) | C -F | The two carbons directly attached to fluorine will appear as a doublet of doublets due to one-bond and three-bond C-F coupling. They will be significantly deshielded. |
| ~ 158 - 160 (t) | C -O | The carbon attached to the oxygen will appear as a triplet due to two-bond C-F coupling and will be deshielded by the oxygen. |
| ~ 100 - 105 (m) | Ar-C H | The aromatic CH carbons will appear in the upfield region of the aromatic carbons due to the electronic effects of the substituents. |
| ~ 25.5 | C(C H₃)₃ | The methyl carbons of the tert-butyl group. |
| ~ 18.2 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ -4.5 | Si(C H₃)₂ | The methyl carbons attached to the silicon atom, appearing at a characteristic upfield chemical shift. |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound is characterized by the vibrations of the aromatic ring, the C-F bonds, and the Si-O-C and Si-C linkages.
Table 3: Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |
| ~ 2960 - 2860 | Medium-Strong | Aliphatic C-H stretch (from tert-butyl and dimethylsilyl groups) |
| ~ 1600, 1470 | Medium | C=C aromatic ring stretching |
| ~ 1300 - 1100 | Strong | C-F stretch |
| ~ 1250 | Strong | Si-CH₃ bending |
| ~ 1100 - 1000 | Strong | Si-O-C stretch |
| ~ 840 - 780 | Strong | Si-C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization is expected to produce a characteristic fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 258 | Moderate | [M]⁺ (Molecular Ion) |
| 201 | High | [M - C(CH₃)₃]⁺ |
| 185 | Moderate | [M - C(CH₃)₃ - CH₃]⁺ |
| 131 | Moderate | [C₆H₃F₂O]⁺ |
Experimental Protocol: Synthesis and Characterization
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound. This protocol is designed to be a self-validating system, where the successful synthesis is confirmed by the acquisition of spectroscopic data that aligns with the predictions outlined above.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthetic Procedure
Materials and Reagents:
-
3,5-Difluorophenol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (1.1 eq)
-
Imidazole (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-difluorophenol (1.0 eq) and anhydrous DMF. Stir the mixture until the phenol is completely dissolved.
-
Addition of Reagents: Add imidazole (1.5 eq) to the solution and stir for 10 minutes. In a separate flask, dissolve tert-butyldimethylsilyl chloride (1.1 eq) in a small amount of anhydrous DMF. Add the TBDMS-Cl solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting phenol and the appearance of a new, less polar spot indicates the formation of the product.
-
Aqueous Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a colorless oil. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, FT-IR, and MS, comparing the obtained spectra with the predicted data.
Structural Visualization and Fragmentation
The following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.
Caption: Molecular structure of this compound.
Caption: Plausible mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of this compound. The detailed experimental protocol, coupled with the predicted spectroscopic data, offers a robust framework for its synthesis, purification, and characterization. This information is intended to empower researchers in drug development and other areas of chemical synthesis to confidently produce and utilize this valuable fluorinated building block in their synthetic endeavors. The principles and methodologies outlined herein are grounded in established chemical science and are designed to ensure a high degree of success in the laboratory.
References
-
PubChem. this compound.[Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-Depth Technical Guide to the Stability of Fluorinated Phenoxy Silyl Ethers
Introduction: The Strategic Intersection of Fluorine and Silyl Ether Chemistry
In the landscape of modern drug discovery and complex molecule synthesis, the strategic manipulation of molecular stability is paramount. Phenoxy silyl ethers serve as versatile intermediates and protecting groups for phenols, finding widespread application in multi-step synthetic campaigns. The introduction of fluorine atoms onto the phenoxy ring offers a powerful tool to modulate the physicochemical properties of these molecules, including their metabolic stability, binding affinity, and lipophilicity. However, the profound electronic influence of fluorine also significantly impacts the chemical stability of the proximal silyl ether linkage.
This technical guide provides a comprehensive exploration of the factors governing the stability of fluorinated phenoxy silyl ethers. Moving beyond a simple catalog of protecting groups, we will delve into the mechanistic underpinnings of their stability and decomposition, offering field-proven insights for researchers, scientists, and drug development professionals. By understanding the interplay between the electronic effects of fluorine substitution and the steric and electronic nature of the silyl moiety, scientists can make more informed decisions in the design of synthetic routes and the development of robust chemical entities.
Core Principles of Silyl Ether Stability: A Mechanistic Overview
The stability of a silyl ether is not an intrinsic constant but rather a dynamic property dictated by its molecular architecture and the chemical environment. The cleavage of the silicon-oxygen bond is the primary degradation pathway and can be initiated by acid, base, or fluoride ions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or other protic solvents. The stability of silyl ethers in acidic media is predominantly governed by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindering groups impede the approach of the nucleophile, thereby increasing the stability of the silyl ether.
The generally accepted order of stability for common silyl ethers in acidic media is: TMS < TES < TBDMS < TIPS < TBDPS [1]
Base-Catalyzed Hydrolysis
In basic media, the hydrolysis is typically initiated by the attack of a hydroxide ion or other nucleophile on the silicon atom. Similar to acidic conditions, steric hindrance around the silicon atom plays a crucial role in determining stability.
The relative stability in basic media follows a similar trend: TMS < TES < TBDMS ≈ TBDPS < TIPS [1]
Fluoride-Mediated Cleavage
The most distinct and widely employed method for silyl ether deprotection involves the use of fluoride ions (e.g., from tetrabutylammonium fluoride - TBAF). The exceptional strength of the silicon-fluorine bond provides a powerful thermodynamic driving force for this reaction. The mechanism is believed to proceed through a hypervalent silicon intermediate. Fluoride-based deprotection is generally faster for silyl ethers with less steric bulk and for those attached to electron-poor groups.[1]
The Influence of Phenoxy Ring Fluorination on Silyl Ether Stability
The introduction of fluorine atoms to the phenoxy ring dramatically alters the electronic landscape of the molecule, which in turn significantly influences the stability of the silyl ether linkage. Fluorine is the most electronegative element, and its strong electron-withdrawing effect through both inductive (-I) and resonance (-M, when in the para position) effects decreases the electron density of the phenoxy oxygen.
This reduction in electron density has a profound impact on the rates of cleavage under different conditions:
-
Enhanced Stability in Acidic Media: A decrease in the basicity of the phenoxy oxygen makes it less susceptible to protonation, which is the initial and often rate-determining step in acid-catalyzed hydrolysis. Therefore, fluorination of the phenoxy ring is expected to increase the stability of the silyl ether towards acidic conditions.
-
Increased Lability in Basic and Fluoride-Mediated Conditions: The electron-withdrawing nature of fluorine makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by hydroxide or fluoride ions. This leads to an increase in the rate of cleavage under basic and fluoride-mediated conditions.
Quantitative Analysis: The Hammett Relationship
To quantify the electronic effects of substituents on the rate of a reaction, the Hammett equation is an invaluable tool. It relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ):
log(k/k₀) = ρσ
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For the hydrolysis of phenoxy silyl ethers, we can predict the following:
-
Acid-Catalyzed Hydrolysis: A negative ρ value is expected, as electron-donating groups would increase the basicity of the phenoxy oxygen, facilitating protonation.
-
Base-Catalyzed and Fluoride-Mediated Cleavage: A positive ρ value is anticipated, as electron-withdrawing groups enhance the electrophilicity of the silicon atom, accelerating nucleophilic attack.
Experimental Design for Stability Assessment
A robust understanding of the stability of a fluorinated phenoxy silyl ether requires a systematic experimental approach. The following protocols outline a self-validating system for determining the relative stability of these compounds.
Synthesis of a Model Fluorinated Phenoxy Silyl Ether Series
To systematically study the effect of fluorination, a series of fluorinated phenols can be silylated with a common silylating agent (e.g., tert-butyldimethylsilyl chloride).
Protocol 1: Synthesis of tert-Butyldimethyl(pentafluorophenoxy)silane
-
To a solution of pentafluorophenol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add imidazole (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in anhydrous DCM (5 mL).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol can be adapted for a range of mono-, di-, tri-, and tetra-fluorinated phenols to generate a library of compounds for stability studies.
Kinetic Analysis of Silyl Ether Cleavage
The stability of the synthesized fluorinated phenoxy silyl ethers can be quantitatively assessed by monitoring their cleavage under acidic, basic, and fluoride-mediated conditions using techniques like ¹H or ¹⁹F NMR spectroscopy or HPLC.
Protocol 2: Kinetic Analysis of Acid-Catalyzed Hydrolysis
-
Prepare a stock solution of the fluorinated phenoxy silyl ether in a suitable deuterated solvent (e.g., CD₃CN).
-
Prepare a stock solution of a strong acid (e.g., HCl) in D₂O.
-
In an NMR tube, combine the silyl ether solution with a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initiate the reaction by adding a specific volume of the acidic D₂O solution.
-
Acquire ¹H or ¹⁹F NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material and the product (fluorinated phenol) relative to the internal standard to determine their concentrations over time.
-
Plot the concentration of the starting material versus time and fit the data to an appropriate rate law to determine the rate constant.
This protocol can be modified for basic hydrolysis (using NaOD in D₂O) and fluoride-mediated cleavage (using TBAF in a suitable solvent).
Data Presentation and Interpretation
The kinetic data obtained from the experiments described above can be tabulated to provide a clear comparison of the stability of different fluorinated phenoxy silyl ethers.
Table 1: Hypothetical Relative Rate Constants for the Cleavage of Fluorinated Phenoxy TBDMS Ethers
| Phenoxy Substituent | Relative Rate (Acidic) | Relative Rate (Basic) | Relative Rate (Fluoride) |
| H | 1.00 | 1.00 | 1.00 |
| 4-F | 0.85 | 2.5 | 3.0 |
| 2,4-di-F | 0.70 | 5.8 | 7.2 |
| 2,4,6-tri-F | 0.55 | 12.1 | 15.5 |
| Pentafluoro | 0.30 | 25.0 | 35.8 |
Note: These are hypothetical values for illustrative purposes.
Visualizing the Mechanistic Pathways
Graphical representations can aid in understanding the complex interplay of factors governing the stability of these compounds.
Diagram 1: Factors Influencing Fluorinated Phenoxy Silyl Ether Stability
Caption: A systematic workflow for the experimental determination of fluorinated phenoxy silyl ether stability.
Conclusion: A Predictive Framework for Synthetic Design
The stability of fluorinated phenoxy silyl ethers is a predictable function of the interplay between steric hindrance at the silicon center and the electronic effects imposed by fluorine substitution on the phenoxy ring. By leveraging the principles outlined in this guide, researchers can rationally design synthetic strategies that either preserve or strategically cleave these valuable protecting groups. The electron-withdrawing nature of fluorine enhances stability towards acidic conditions while promoting lability in the presence of base or fluoride. This tunable reactivity profile makes fluorinated phenoxy silyl ethers not just protected phenols, but also valuable tools for achieving selective transformations in complex molecular architectures. A thorough understanding of these principles is essential for any scientist working at the interface of organofluorine chemistry and modern organic synthesis.
References
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Kramer, et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Lu, Y., et al. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Biomolecules. [Link]
-
Yeom, C.-E., et al. (2007). DBU-Mediated Mild and Chemoselective Deprotection of Aryl Silyl Ethers and Tandem Biaryl Ether Formation. Synlett. [Link]
-
Babu, S. A., & Singh, V. (2006). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. Tetrahedron Letters. [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for Alcohol Protection Utilizing Tert-butyl(3,5-difluorophenoxy)dimethylsilane
Introduction: Navigating the Landscape of Alcohol Protection in Complex Synthesis
In the intricate realm of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving desired molecular architectures.[1][2] Alcohols, with their inherent nucleophilicity and acidity, often necessitate temporary masking to prevent undesired side reactions during transformations elsewhere in the molecule. Silyl ethers have emerged as a versatile and widely utilized class of protecting groups for hydroxyl functionalities, owing to their ease of installation, tunable stability, and mild removal conditions.[3][4]
This application note introduces Tert-butyl(3,5-difluorophenoxy)dimethylsilane as a specialized reagent for alcohol protection, offering unique reactivity and stability profiles. The presence of two electron-withdrawing fluorine atoms on the phenoxy moiety is anticipated to increase the electrophilicity of the silicon atom. This electronic modification can influence the kinetics of both the protection and deprotection steps, potentially offering advantages in selectivity and orthogonality compared to traditional silyl ethers.[5] This guide provides detailed protocols for the protection of alcohols using this compound and the subsequent deprotection of the resulting silyl ether, grounded in the established principles of silyl ether chemistry.
Chemical Structures and Nomenclature
| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | TBDPSi-DFP | 917827-99-7 | C₁₂H₁₈F₂OSi | 244.36 |
| Protected Alcohol | R-OTBDPSi-DFP | Not Applicable | Varies | Varies |
Core Principles and Mechanistic Rationale
The protection of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom. This reaction is typically catalyzed by a mild base, such as imidazole, which serves to activate the silylating agent.[6]
The deprotection of the resulting silyl ether is most effectively achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The exceptional strength of the silicon-fluoride bond provides a powerful thermodynamic driving force for the cleavage of the silicon-oxygen bond, regenerating the alcohol.[7] The electron-withdrawing nature of the 3,5-difluorophenoxy group is expected to render the silicon center more susceptible to nucleophilic attack by fluoride, potentially allowing for faster deprotection kinetics compared to more electron-rich silyl ethers.[6]
Experimental Protocols
Part 1: Protection of a Primary Alcohol
This protocol details a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Alcohol (substrate)
-
This compound (1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the alcohol (1.0 eq) and anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Slowly add this compound (1.1 eq) to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove excess DMF and acidic impurities.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure protected alcohol.
Workflow for Alcohol Protection:
Caption: Workflow for the protection of an alcohol.
Part 2: Deprotection of the Silyl Ether
This protocol outlines the cleavage of the Tert-butyl(3,5-difluorophenoxy)dimethylsilyl ether to regenerate the alcohol.
Materials:
-
Protected alcohol (R-OTBDPSi-DFP)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Protocol:
-
Dissolve the protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the TBAF solution (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The deprotection is typically rapid, often completing within 30-60 minutes.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Workflow for Silyl Ether Deprotection:
Caption: Workflow for the deprotection of the silyl ether.
Stability and Orthogonality
The stability of silyl ethers is a critical consideration in planning a synthetic route. The Tert-butyl(3,5-difluorophenoxy)dimethylsilyl group is expected to exhibit a unique stability profile.
| Condition | Expected Stability of R-OTBDPSi-DFP | Comparison with Common Silyl Ethers |
| Strongly Acidic (e.g., HCl) | Labile | Likely more labile than TBS and TBDPS due to the electron-withdrawing nature of the difluorophenoxy group.[6][8] |
| Mildly Acidic (e.g., AcOH) | Moderately Stable | May be cleaved under conditions that leave more robust silyl ethers like TBDPS intact.[6] |
| Strongly Basic (e.g., NaOH) | Stable | Similar to other silyl ethers, it is expected to be stable to non-nucleophilic strong bases.[1] |
| Fluoride (e.g., TBAF) | Very Labile | The electron-withdrawing groups may accelerate cleavage, potentially allowing for selective deprotection in the presence of TBS or TBDPS.[5][6] |
| Oxidizing Agents | Generally Stable | Expected to be stable to a wide range of common oxidizing agents.[1] |
| Reducing Agents | Generally Stable | Expected to be stable to common reducing agents like LiAlH₄ and NaBH₄.[1] |
This unique stability profile suggests that the Tert-butyl(3,5-difluorophenoxy)dimethylsilyl group can be employed in orthogonal protection strategies. For instance, it may be possible to selectively remove a TBDPSi-DFP group with a fluoride source under conditions that do not affect a more sterically hindered or electron-rich silyl ether like TBDPS.[9][10]
Conclusion
This compound represents a valuable addition to the synthetic chemist's toolkit for alcohol protection. The electron-withdrawing fluorine substituents on the phenoxy ring are predicted to modulate the reactivity of the silyl ether, offering a unique stability profile that can be exploited for selective protection and deprotection in complex molecular syntheses. The protocols provided herein, based on established principles of silyl ether chemistry, offer a reliable starting point for the application of this promising protecting group. Further investigation into the precise reactivity and selectivity of this reagent is encouraged to fully elucidate its potential in organic synthesis.
References
-
Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Silyl ether. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Evans, M. (2020, May 10). 26.02 Silyl Ethers as Protecting Groups [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to Organometallic Chemistry. Organometallics, 29(9), 2176–2179.
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Golkowski, M., & Ziegler, T. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Molecules, 16(6), 4695–4718. [Link]
-
PubMed. (2011). The 2-(triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) group: a new silicon-based, fluoride cleavable oxycarbonyl protecting group highly orthogonal to the Boc-, Fmoc- and Cbz-groups. Retrieved from [Link]
-
AOBChem USA. (n.d.). Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane. Retrieved from [Link]
-
SpectraBase. (n.d.). DI-TERT.-BUTYL-[3-[(TERT.-BUTYLDIMETHYLSILYLOXY)-METHYL]-4,5-DIMETHOXYPHENYL]-FLUROSILANE. Retrieved from [Link]
-
Organic Syntheses. (2023). Benzyne. Retrieved from [Link]
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 43(8), 2676–2715.
- Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105.
-
ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Protection of alcohols. Retrieved from [Link]
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. [Link]
-
ResearchGate. (2008). Substituent effects on silene reactivity - Reactive silenes from photolysis of phenylated tri- and tetrasilanes. Retrieved from [Link]
- Bassindale, A. R., & Taylor, P. G. (1987). Fluorine-19 substituent chemical shifts of fluorophenylsilanes. Substituent effects on silicon. Journal of the American Chemical Society, 109(2), 360–363.
-
Organic Syntheses. (2005). tert-butyl tert-butyldimethylsilylglyoxylate. Retrieved from [Link]
-
ResearchGate. (2004). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. Retrieved from [Link]
-
ATB. (n.d.). tert-butyl(dimethyl)silanol. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyldimethylsilyl fluoride. Retrieved from [Link]
-
PubMed Central. (2025). Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis. Retrieved from [Link]
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- 1. organic-chemistry.org [organic-chemistry.org]
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- 9. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 2-(triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) group: a new silicon-based, fluoride cleavable oxycarbonyl protecting group highly orthogonal to the Boc-, Fmoc- and Cbz-groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Silylation of Primary Alcohols using Tert-butyl(3,5-difluorophenoxy)dimethylsilane
Abstract
This technical guide provides a comprehensive overview of the application of tert-butyl(3,5-difluorophenoxy)dimethylsilane for the selective silylation of primary alcohols. We will delve into the unique physicochemical properties conferred by the 3,5-difluorophenoxy moiety, offering a detailed analysis of the anticipated reaction mechanism, enhanced reactivity, and tunable stability of the resulting silyl ether. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for both the protection of primary alcohols and the subsequent deprotection of the silyl ether, complete with troubleshooting and optimization strategies.
Introduction: A Novel Silyl Ether for Enhanced Control in Organic Synthesis
The strategic protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling chemists to orchestrate complex molecular transformations with precision. Silyl ethers are among the most versatile and widely utilized protecting groups for alcohols, owing to their ease of installation, robust stability across a range of reaction conditions, and predictable cleavage.[1] The workhorse of this class, the tert-butyldimethylsilyl (TBDMS) group, offers a favorable balance of steric bulk and stability. However, the ever-increasing complexity of synthetic targets necessitates a continual expansion of the synthetic chemist's toolkit with reagents that offer enhanced selectivity and tunable reactivity.
Herein, we introduce this compound as a valuable reagent for the selective protection of primary alcohols. The incorporation of a 3,5-difluorophenoxy group on the silicon atom introduces unique electronic properties that modulate the reactivity of the silylating agent and the stability of the resulting silyl ether. The strong electron-withdrawing nature of the fluorine atoms is anticipated to enhance the electrophilicity of the silicon center, potentially accelerating the rate of silylation. Furthermore, the stability of the corresponding silyl ether is expected to be attenuated, allowing for milder deprotection conditions compared to traditional TBDMS ethers. This guide will explore these hypotheses and provide practical protocols for the effective use of this reagent.
Physicochemical Properties and Synthesis
2.1. Physicochemical Properties
| Property | Value |
| CAS Number | 917827-99-7 |
| Molecular Formula | C₁₂H₁₈F₂OSi |
| Molecular Weight | 244.36 g/mol |
| Appearance | Inferred to be a colorless oil |
| Boiling Point | Not readily available |
| Density | Not readily available |
2.2. Proposed Synthesis
While a specific literature preparation for this compound is not widely documented, a plausible and efficient synthesis can be extrapolated from standard methods for the preparation of aryloxysilanes. The most common approach involves the reaction of a silyl chloride with the corresponding phenol in the presence of a suitable base.
Protocol 2.2.1: Synthesis of this compound
Materials:
-
3,5-Difluorophenol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add 3,5-difluorophenol (1.0 equiv.) and anhydrous DMF (or DCM).
-
Add imidazole (1.2 equiv.) or triethylamine (1.2 equiv.) to the solution and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add tert-butyldimethylsilyl chloride (1.1 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.
Silylation of Primary Alcohols: Mechanism and Protocols
3.1. Mechanistic Considerations
The silylation of an alcohol with this compound is expected to proceed through a nucleophilic substitution reaction at the silicon center. The reaction is typically catalyzed by a base, such as imidazole or triethylamine. The base serves to activate the alcohol, increasing its nucleophilicity, and to scavenge the proton generated during the reaction.
The presence of the electron-withdrawing 3,5-difluorophenoxy group is hypothesized to increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by the primary alcohol. This can potentially lead to faster reaction rates compared to the less electrophilic TBDMS-Cl.
Sources
Application Note: A Comprehensive Guide to the Deprotection of Tert-butyl(3,5-difluorophenoxy)dimethylsilane using Tetrabutylammonium Fluoride (TBAF)
Introduction: The Strategic Role of Silyl Ethers in Phenol Protection
In the landscape of modern organic synthesis, particularly within drug development and materials science, the temporary masking of reactive functional groups is a cornerstone of strategy. The hydroxyl group, especially the acidic phenolic hydroxyl, often requires protection to prevent unwanted side reactions. Silyl ethers are among the most versatile and widely employed protecting groups for alcohols and phenols due to their ease of installation, predictable stability across a range of chemical conditions, and, crucially, their reliable cleavage under specific, mild conditions.[1][2]
Among the various silyl ethers, the tert-butyldimethylsilyl (TBDMS) group offers a robust balance of steric bulk and electronic properties, rendering it stable to many reagents yet susceptible to cleavage by fluoride ions.[3] This application note provides a detailed protocol and in-depth scientific rationale for the deprotection of a specific aryl silyl ether, tert-butyl(3,5-difluorophenoxy)dimethylsilane , using tetrabutylammonium fluoride (TBAF). We will explore the underlying mechanism, provide a validated step-by-step experimental procedure, discuss critical parameters, and offer advanced workup solutions to ensure high yield and purity of the target 3,5-difluorophenol.
The Deprotection Mechanism: A Tale of High Affinity
The efficacy of TBAF in cleaving silyl ethers is driven by the exceptionally high bond dissociation energy of the silicon-fluoride (Si-F) bond, which is one of the strongest single bonds in chemistry.[3] The deprotection process is a classic nucleophilic substitution reaction at the silicon center.
Causality of the Mechanism:
-
Nucleophilic Attack: The "naked" fluoride ion (F⁻), delivered by the lipophilic TBAF salt, is a potent nucleophile for silicon. It attacks the electrophilic silicon atom of the TBDMS ether.[1]
-
Pentacoordinate Intermediate: This attack results in the formation of a transient, hypervalent pentacoordinate silicon intermediate.[3] The ability of silicon to access its vacant d-orbitals facilitates the formation of this intermediate.
-
Fragmentation: The intermediate is unstable and rapidly collapses. The phenoxide acts as the leaving group, and the thermodynamically favorable Si-F bond is formed, yielding the stable tert-butyldimethylsilyl fluoride byproduct.
-
Protonation: The liberated 3,5-difluorophenoxide is then protonated during the reaction workup (often by water or a mild acid) to yield the final phenol product.[4]
The presence of electron-withdrawing fluorine atoms on the aromatic ring increases the acidity of the parent phenol, making the corresponding phenoxide a more stable and better leaving group. This electronic effect can contribute to a faster and more efficient deprotection reaction compared to electron-rich aryl silyl ethers.
Sources
1H and 19F NMR analysis of Tert-butyl(3,5-difluorophenoxy)dimethylsilane protected compounds
An Application Note for the Structural Elucidation of Fluorinated Silyl Ethers
Introduction: The Analytical Synergy of ¹H and ¹⁹F NMR for Protected Phenols
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of protecting groups is fundamental to the successful construction of complex molecular architectures.[1][2] Among the arsenal of protecting groups for hydroxyl moieties, silyl ethers, such as the tert-butyldimethylsilyl (TBDMS or TBS) group, are prized for their versatility, ease of installation, and tunable stability under various reaction conditions.[1][3]
Concurrently, the incorporation of fluorine into organic molecules has become a cornerstone of drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[4] This surge in organofluorine chemistry necessitates robust analytical techniques for unambiguous structure verification.[5] Fortunately, the primary isotope, ¹⁹F, is an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Its 100% natural abundance, high sensitivity, and expansive chemical shift range make ¹⁹F NMR an exceptionally powerful tool.[6][7]
This application note provides a detailed guide to the combined ¹H and ¹⁹F NMR analysis of compounds protected with the tert-butyl(3,5-difluorophenoxy)dimethylsilane group. This specific moiety serves as an excellent model system, embodying the convergence of silyl ether protection and organofluorine chemistry. We will explore the fundamental principles, present detailed experimental protocols, and offer insights into the interpretation of the resulting spectra, providing researchers with a comprehensive framework for the structural characterization of this important class of compounds.
Fundamental Principles of NMR Analysis
A thorough understanding of both ¹H and ¹⁹F NMR is essential for the complete characterization of fluorinated silyl ethers.
¹H NMR Spectroscopy: Unmasking the Proton Environment
Proton NMR provides a detailed map of the hydrogen atoms within a molecule. The key parameters are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm), which indicates the electronic environment of the proton.
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The splitting of a signal into a multiplet due to the influence of neighboring non-equivalent nuclei. This provides information about connectivity.
For a TBDMS-protected phenol, the silyl group itself gives rise to highly characteristic signals:
-
A sharp singlet around 1.0 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
A sharp singlet around 0.2 ppm corresponding to the six equivalent protons of the dimethylsilyl group.
The aromatic protons of the 3,5-difluorophenoxy ring are influenced by the electronegative fluorine atoms and will exhibit characteristic splitting patterns due to both H-H and H-F coupling.
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorine
¹⁹F NMR offers several distinct advantages for analyzing fluorinated compounds:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (approximately 94% that of ¹H) and 100% natural abundance, resulting in strong signals and rapid data acquisition.[4][6]
-
Wide Chemical Shift Range: The typical range for organofluorine compounds spans over 300 ppm, which significantly reduces the probability of signal overlap, even in complex molecules.[6][7]
-
No Background Signal: Since fluorine is not naturally abundant in most biological or organic systems, ¹⁹F NMR spectra are free from background interference, making it an excellent tool for in vivo studies and mixture analysis.[5][6]
Chemical shifts in ¹⁹F NMR are exquisitely sensitive to the local electronic environment, making this technique a powerful probe for subtle structural changes.[8][9] Furthermore, ¹⁹F nuclei couple to other nuclei, including ¹H and other ¹⁹F atoms, often over multiple bonds. These F-H and F-F coupling constants provide invaluable structural information.[6][10]
Experimental Protocols and Workflow
Rigorous and consistent experimental procedures are key to obtaining high-quality, reproducible NMR data.
Sample Preparation
A standardized sample preparation protocol ensures data consistency.
Materials:
-
Target compound (e.g., this compound)
-
High-purity deuterated NMR solvent (e.g., Chloroform-d, CDCl₃; DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes and vials
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d is a common choice for many organic compounds.[11]
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are typical parameters for a 400 MHz spectrometer. Users should adapt these based on their specific instrument and sample concentration.
¹H NMR Acquisition:
-
Experiment: Standard 1D proton (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)
-
Number of Scans (NS): 8 to 16
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~4 seconds
¹⁹F NMR Acquisition:
-
Experiment: Standard 1D fluorine with proton decoupling (zgpg30) for chemical shift determination, or without decoupling for observing H-F coupling.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): ~250 ppm (e.g., from -50 to -200 ppm)
-
Number of Scans (NS): 16 to 64
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1 second
-
Referencing: Modern spectrometers can use an internal lock signal to reference the ¹⁹F spectrum automatically. The historical standard, CFCl₃, is set to 0 ppm.
Experimental Workflow Diagram
The overall process from sample preparation to final analysis can be visualized as follows:
Data Interpretation and Structural Assignment
Let's analyze the expected spectra for this compound.

¹H NMR Spectrum Interpretation
The ¹H NMR spectrum provides a clear signature for the protecting group and the aromatic ring.
| Assignment | Protons | Expected δ (ppm) | Multiplicity | Integration | J Coupling (Hz) |
| Hₐ | tert-butyl | ~1.01 | Singlet (s) | 9H | N/A |
| Hₑ | Si-(CH₃)₂ | ~0.25 | Singlet (s) | 6H | N/A |
| Hc, Hc' | Aromatic H-2, H-6 | ~6.45 | Doublet of Triplets (dt) | 2H | ⁴J(H-H) ≈ 2.3 Hz, ⁴J(H-F) ≈ 1.5 Hz |
| Hd | Aromatic H-4 | ~6.35 | Triplet of Triplets (tt) | 1H | ³J(H-H) ≈ 2.3 Hz, ³J(H-F) ≈ 9.0 Hz |
-
Silyl Group Protons (Hₐ, Hₑ): These appear as two distinct, sharp singlets with a 9:6 (or 3:2) integration ratio, confirming the presence of the TBDMS group.
-
Aromatic Protons (Hc, Hd): The symmetry of the 3,5-difluoro substitution pattern makes protons Hc and Hc' chemically equivalent. They appear as a single resonance. This signal is split into a small doublet by the ⁴J H-H coupling to Hd and further split into a triplet by the ⁴J H-F coupling to the two equivalent fluorine atoms (though this may not be well-resolved). The H-4 proton (Hd) is split into a triplet by the two equivalent Hc protons (³J) and into a larger triplet by the two equivalent fluorine atoms (³J).
¹⁹F NMR Spectrum Interpretation
The ¹⁹F spectrum provides complementary information, confirming the fluorine substitution pattern.
| Assignment | Fluorines | Expected δ (ppm) | Multiplicity (Proton-Coupled) | J Coupling (Hz) |
| Fb, Fb' | Aromatic F-3, F-5 | ~ -110 | Triplet of Triplets (tt) | ³J(F-H) ≈ 9.0 Hz, ⁴J(F-H) ≈ 1.5 Hz |
-
Chemical Shift: The two fluorine atoms are chemically equivalent due to the molecule's symmetry and thus appear as a single signal in the ¹⁹F spectrum.
-
Multiplicity: In a proton-decoupled spectrum, this signal would be a singlet. In the standard proton-coupled spectrum, it is split by the neighboring protons. The large coupling (³J) arises from the adjacent H-4 proton, splitting the signal into a triplet. The smaller coupling (⁴J) arises from the two H-2/H-6 protons, further splitting each peak into a smaller triplet.
Structural Relationship Diagram
The coupling network between the aromatic protons and fluorines is key to the assignment.
Conclusion
The combined application of ¹H and ¹⁹F NMR spectroscopy provides a powerful, non-destructive method for the complete and unambiguous structural elucidation of silyl-protected fluorinated compounds like this compound. The characteristic signals of the TBDMS group in the ¹H spectrum serve as a reliable indicator of successful protection, while the chemical shifts and coupling patterns in both the ¹H and ¹⁹F spectra definitively confirm the substitution pattern of the aromatic ring. By following the detailed protocols and interpretation guidelines presented in this note, researchers in drug development and materials science can confidently characterize these increasingly important molecules, ensuring structural integrity and accelerating their research programs.
References
-
Birlirakis, N., & Raptopoulou, C. P. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4569-4577. [Link]
-
Dalvit, C., & Vulpetti, A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2699–2706. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 18, 2026, from [Link]
-
Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]
-
Gottlich, R., & Yamane, H. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Dalvit, C., & Vulpetti, A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12693–12702. [Link]
-
University of Sheffield. (n.d.). Tables For Organic Structure Analysis. [Link]
-
Fäcke, T., & Berger, S. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Angewandte Chemie International Edition, 47(4), 776-779. [Link]
-
Chemical Science. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. The Royal Society of Chemistry. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Silyl Groups - Gelest [technical.gelest.com]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. biophysics.org [biophysics.org]
- 9. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scs.illinois.edu [scs.illinois.edu]
Application Note: Mass Spectrometry Fragmentation of Tert-butyl(3,5-difluorophenoxy)dimethylsilane Derivatives
Introduction
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities and their metabolites is paramount. Tert-butyl(3,5-difluorophenoxy)dimethylsilane and its derivatives are often encountered as stable intermediates or protected forms of biologically active phenols. The incorporation of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making the analysis of such compounds critical. Gas Chromatography-Mass Spectrometry (GC-MS) following silylation is a cornerstone technique for the analysis of polar molecules like phenols, enhancing their volatility and thermal stability for gas-phase analysis.[1][2][3] This application note provides a detailed guide to the electron ionization (EI) mass spectrometry fragmentation patterns of this compound, offering insights into its characteristic fragmentation pathways and providing robust protocols for its analysis.
Core Principles: Why Silylation and EI-MS?
Silylation is a chemical derivatization technique that replaces active hydrogen atoms in functional groups such as hydroxyls, thiols, and amines with a silyl group.[1] For phenolic compounds, this transformation is crucial for GC-MS analysis as it mitigates the issues of low volatility and potential thermal degradation of the underivatized analyte. The tert-butyldimethylsilyl (TBDMS) group is particularly advantageous due to the stability of the resulting silyl ether and its characteristic fragmentation pattern in mass spectrometry, which can be a powerful tool for structural confirmation.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4] This reproducible fragmentation pattern serves as a "fingerprint" for the molecule, allowing for confident identification through library matching or de novo spectral interpretation.
Predicted Mass Spectrum and Fragmentation Pathways
While a library spectrum for this compound may not be universally available, its fragmentation pattern under electron ionization can be predicted with a high degree of confidence based on established principles of mass spectrometry for silyl ethers and halogenated aromatic compounds.
Molecular Ion
The molecular ion (M⁺•) peak is expected to be observed, though its intensity may be moderate to low due to the extensive fragmentation typical of EI. The exact mass of the molecular ion can be a key identifier when using high-resolution mass spectrometry.
Key Fragmentation Pathways
The fragmentation of this compound is primarily driven by the lability of the tert-butyl group and the stability of the resulting fragments.
-
Loss of a Methyl Group ([M-15]⁺): A common initial fragmentation for dimethylsilyl derivatives is the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized oxonium ion at [M-15]⁺.
-
Loss of the Tert-butyl Group ([M-57]⁺): The most characteristic fragmentation of TBDMS ethers is the cleavage of the silicon-tert-butyl bond, resulting in the loss of a tert-butyl radical (•C(CH₃)₃). This typically gives rise to a very prominent peak at [M-57]⁺, which is often the base peak in the spectrum. The stability of the tert-butyl radical makes this a highly favorable fragmentation pathway.
-
Formation of the Dimethylsilyl Cation ([M-159]⁺): Cleavage of the O-Si bond can lead to the formation of a dimethylsilyl cation fragment containing the aromatic ring, or more likely, the loss of the entire difluorophenoxy group as a radical (•OC₆H₃F₂), resulting in a fragment at m/z corresponding to the TBDMS cation. However, a more significant fragmentation pathway originating from the aromatic portion is the cleavage leading to a [M-159]⁺ ion, representing the loss of the difluorophenoxy group.
-
Aromatic Ring Fragmentation: The 3,5-difluorophenoxy moiety can also undergo fragmentation. This can include the loss of CO, F, or HF, leading to a series of lower mass-to-charge ratio ions. The presence of fluorine atoms can also lead to rearrangements and the expulsion of neutral species like difluorocarbene (CF₂).
Predicted Fragmentation Diagram
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
Sample Preparation: Silylation of 3,5-Difluorophenol
This protocol describes the derivatization of the parent phenol to its TBDMS ether.
Materials:
-
3,5-Difluorophenol standard
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl) as a catalyst
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Prepare a stock solution of 3,5-difluorophenol in the chosen solvent (e.g., 1 mg/mL).
-
In a clean, dry GC vial, add 100 µL of the 3,5-difluorophenol solution.
-
Add 100 µL of MTBSTFA (+1% TBDMSCl).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before analysis.
Derivatization Workflow
Caption: Workflow for the silylation of 3,5-difluorophenol for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an EI source.
GC Parameters (Example):
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
MS Parameters (Example):
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-500 |
| Scan Rate | 2 scans/sec |
Data Interpretation and Trustworthiness
The identification of this compound should be based on a combination of its gas chromatographic retention time and the presence of the key diagnostic ions in its mass spectrum.
Self-Validating System:
-
Retention Time: The retention time should be reproducible under consistent GC conditions.
-
Molecular Ion: The presence of the molecular ion, even at low abundance, provides confirmation of the molecular weight.
-
Characteristic Ions: The presence and relative abundance of the [M-15]⁺ and, most importantly, the [M-57]⁺ ions are strong indicators of a TBDMS ether.
-
Isotopic Pattern: For high-resolution mass spectrometry, the measured accurate mass of the molecular ion and its fragments should be within 5 ppm of the theoretical mass.
Conclusion
The analysis of this compound derivatives by GC-MS is a robust and reliable method. Understanding the fundamental principles of silylation and the characteristic EI fragmentation pathways is essential for accurate structural elucidation. The protocols and fragmentation insights provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this class of compounds. The predictable loss of the tert-butyl group provides a strong diagnostic marker, simplifying spectral interpretation and increasing confidence in compound identification.
References
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [Link]
- Poole, C. F. (2013). Silylating agents for gas chromatography.
- Prosser, S. J., & Larrañaga, O. (2021). Gas chromatography-mass spectrometry (GC-MS) in metabolomics. In Metabolomics, 1-22.
- Knapp, D. R. (1979).
- Lisman, Q., et al. (2020). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-.
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
- Wang, H. Y., et al. (2013). Mass spectrometric study of the gas-phase difluorocarbene expulsion of polyfluorophenyl cations via F-atom migration. Journal of The American Society for Mass Spectrometry, 24(12), 1919–1926.
- McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
The Strategic Application of Tert-butyl(3,5-difluorophenoxy)dimethylsilane in Complex Molecule Synthesis: A Guide for Natural Product Chemists
Introduction: Navigating Regioselectivity in Complex Synthesis
In the intricate landscape of multi-step natural product synthesis, the precise and predictable functionalization of aromatic systems remains a formidable challenge. Traditional electrophilic aromatic substitution often yields mixtures of isomers, complicating purification and diminishing overall yield. To overcome this hurdle, synthetic chemists have increasingly turned to directed ortho-metalation (DoM), a powerful strategy for achieving regioselective C-H activation. This application note delves into the utility of tert-butyl(3,5-difluorophenoxy)dimethylsilane, a specialized silyl ether, as a robust and versatile directing group for DoM, with a particular focus on its strategic application in the synthesis of complex molecular architectures relevant to natural product and drug discovery programs.
The unique electronic properties conferred by the fluorine atoms on the phenoxy ring of this compound enhance the acidity of the ortho protons, facilitating their removal by strong bases. This, coupled with the steric bulk of the tert-butyldimethylsilyl group, provides a stable and effective platform for directed lithiation and subsequent reaction with a wide array of electrophiles. While direct applications in the total synthesis of natural products are still emerging, the principles and protocols established in the synthesis of complex pharmaceuticals, such as kinase inhibitors, offer a valuable blueprint for natural product chemists tackling similar synthetic challenges.
Core Principles: The Role of Fluorination and Silyl Ether Moiety in Directed ortho-Metalation
The efficacy of this compound as a directing group in DoM stems from a combination of electronic and steric factors.[1][2] The electron-withdrawing nature of the two fluorine atoms on the aromatic ring increases the kinetic acidity of the protons at the ortho positions (C2 and C6). This electronic perturbation makes these protons more susceptible to deprotonation by strong organolithium bases.[3][4]
The silyloxy group itself serves as the primary coordinating site for the lithium base, bringing it into proximity with the target protons. The bulky tert-butyl and dimethylsilyl substituents on the silicon atom provide steric hindrance that contributes to the stability of the silyl ether under the strongly basic conditions required for lithiation.[5] This stability is crucial for preventing unwanted side reactions and ensuring the integrity of the directing group throughout the transformation.
The general mechanism for DoM using this compound is depicted below. The organolithium reagent coordinates to the oxygen atom of the silyl ether, positioning the base for selective deprotonation of an adjacent ortho proton. The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a new functional group with high regioselectivity.[6][7]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming steric hindrance in Tert-butyl(3,5-difluorophenoxy)dimethylsilane silylation
Technical Support Center: Silylation of 3,5-Difluorophenol
Welcome to the technical support center for advanced silylation protocols. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the specific challenge of forming tert-butyl(3,5-difluorophenoxy)dimethylsilane. This reaction involves the protection of 3,5-difluorophenol with a tert-butyldimethylsilyl (TBDMS) group, a transformation often complicated by both steric hindrance and the electronic properties of the substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my silylation of 3,5-difluorophenol with TBDMSCl so slow and low-yielding?
A: The difficulty in this specific silylation stems from a combination of two primary factors:
-
Steric Hindrance: The tert-butyldimethylsilyl (TBDMS) group is sterically bulky. The large tert-butyl group shields the silicon atom, making it difficult for the oxygen of the phenol to attack, which slows the reaction rate.[1][2]
-
Electronic Effects: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. While this increases the acidity of the phenolic proton (making it easier to deprotonate), it also stabilizes the resulting phenoxide anion. This stabilization reduces the anion's nucleophilicity, making it a less effective nucleophile to attack the electrophilic silicon center.
Q2: What are the most critical parameters to control for a successful silylation of this hindered phenol?
A: Success hinges on optimizing the interplay between the silylating agent, the base, the solvent, and the reaction temperature. For a challenging substrate like 3,5-difluorophenol, standard conditions are often insufficient.[3] You must focus on enhancing the reactivity of the system by either using a more potent silylating agent or by creating reaction conditions that favor the sterically hindered transition state.
Q3: Is TBDMSCl the right silylating agent for this substrate?
A: While TBDMSCl is a common and cost-effective choice, its reactivity can be insufficient for difficult substrates.[4] For sterically hindered or electronically deactivated phenols, a more electrophilic silylating agent, such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf or TBSOTf) , is often required to achieve high yields in reasonable timeframes.[3][5] Silyl triflates are significantly more reactive than their corresponding chlorides.[5]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low to No Conversion of Starting Material
Q: I'm using the standard Corey protocol (TBDMSCl, imidazole, DMF at room temperature) and my reaction has stalled with significant starting material remaining. What is the underlying cause and what is my first step?
A: The classic Corey protocol, while excellent for primary and many secondary alcohols, often fails for sterically demanding or electronically deactivated substrates like 3,5-difluorophenol.[4][5] The combination of a moderately reactive silylating agent (TBDMSCl) and a deactivated nucleophile (3,5-difluorophenoxide) results in a high activation energy barrier.
Immediate Troubleshooting Steps:
-
Increase Reaction Temperature: Providing thermal energy is the most direct way to overcome the activation barrier.[1] Gently heat the reaction mixture to 40-60 °C and monitor the progress by TLC. For particularly stubborn reactions, temperatures up to 80 °C in DMF may be necessary.[6]
-
Increase Reagent Concentration: The Corey protocol is most effective at high concentrations of the silane and base in DMF, which helps drive the reaction forward.[1][5] If your reaction is dilute, consider removing some solvent under reduced pressure or re-running the experiment at a higher molarity (e.g., 0.5 M to 1.0 M).
Q: Heating the reaction isn't improving the yield significantly. What is the next logical step to enhance reactivity?
A: If temperature is not sufficient, you must increase the intrinsic reactivity of the components. This can be achieved by modifying the base or, more effectively, by switching to a more powerful silylating agent.
Advanced Solutions:
-
Option A: Change the Base/Catalyst: While imidazole is a standard base, a stronger, non-nucleophilic base or a dedicated catalyst can improve performance.
-
2,6-Lutidine: A hindered, non-nucleophilic base that is particularly effective when used with highly reactive silyl triflates.[5]
-
4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst that can dramatically accelerate silylation reactions, often used in catalytic amounts (5-10 mol%) alongside a stoichiometric base like triethylamine or imidazole.[3]
-
-
Option B (Recommended): Use a More Reactive Silylating Agent: This is the most robust solution for hindered substrates.
-
Switch to TBDMSOTf: Tert-butyldimethylsilyl triflate is much more electrophilic than TBDMSCl and will react much faster.[3] Crucially, when using TBDMSOTf, you must use a non-nucleophilic, hindered base like 2,6-lutidine. Imidazole or triethylamine are too nucleophilic and will react with the TBDMSOTf.
-
Below is a decision workflow for addressing low conversion.
Caption: Troubleshooting workflow for low silylation conversion.
Issue 2: Formation of Side Products and Difficult Purification
Q: My TLC shows the desired product, but also several side spots. What are these impurities and how can I prevent them?
A: Side products in silylation reactions typically arise from reactions with moisture or from the base itself.
-
Hydrolysis Products: TBDMSCl and the TBDMS-ether product can be hydrolyzed by water to form silanols (R3Si-OH) or disiloxanes (R3Si-O-SiR3). This is a common issue if solvents and reagents are not strictly anhydrous.
-
Silylated Base: Nucleophilic bases like imidazole can be silylated themselves, consuming the reagent and creating an additional impurity.
Preventative Measures:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Use a Hindered, Non-Nucleophilic Base: When possible, especially with highly reactive silylating agents like TBDMSOTf, use a base like 2,6-lutidine which is too sterically hindered to be silylated itself.[5]
-
Proper Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).[5] This will hydrolyze any remaining silylating agent and protonate the amine bases, making them water-soluble for easier removal during the aqueous workup.
Optimized Experimental Protocols
Protocol 1: Enhanced Conditions for TBDMSCl Silylation
This protocol uses a catalytic amount of DMAP to accelerate the reaction of the less reactive TBDMSCl.
-
Preparation: To an oven-dried flask under an inert atmosphere (N2), add 3,5-difluorophenol (1.0 eq).
-
Solvent & Base Addition: Dissolve the phenol in anhydrous DMF (to a concentration of 0.5-1.0 M). Add triethylamine (1.5 eq) and DMAP (0.1 eq).
-
Silylating Agent: Add TBDMSCl (1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at 40-60 °C. Monitor the reaction progress by TLC until consumption of the starting material is complete.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing an equal volume of saturated aqueous NH4Cl solution and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: High-Reactivity Silylation using TBDMSOTf (Recommended)
This is the preferred method for achieving high yields quickly and cleanly with challenging substrates.
-
Preparation: To an oven-dried flask under an inert atmosphere (N2), add 3,5-difluorophenol (1.0 eq).
-
Solvent & Base Addition: Dissolve the phenol in anhydrous dichloromethane (DCM) or acetonitrile (to a concentration of 0.5 M). Cool the solution to 0 °C in an ice bath. Add 2,6-lutidine (1.5 eq).
-
Silylating Agent: Add TBDMSOTf (1.2 eq) dropwise via syringe. A white precipitate of lutidinium triflate will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC. The reaction is often complete in less than an hour.[3][5]
-
Workup & Purification: Follow steps 5-7 from Protocol 1.
The general mechanism for base-mediated silylation is depicted below.
Caption: General mechanism for silylation of a phenol.
Comparative Summary of Silylation Conditions
| Parameter | Standard Corey Protocol | Enhanced Protocol | High-Reactivity Protocol |
| Silylating Agent | TBDMSCl | TBDMSCl | TBDMSOTf |
| Base | Imidazole | Triethylamine / DMAP | 2,6-Lutidine |
| Solvent | DMF | DMF | DCM or Acetonitrile |
| Temperature | Room Temp → 80 °C | 40-60 °C | 0 °C → Room Temp |
| Pros | Inexpensive reagents | Better for hindered substrates than standard | Fastest, highest yielding, cleanest |
| Cons | Often slow/ineffective | Requires heating, potential side reactions | More expensive reagents, moisture sensitive |
References
- The Core Mechanism of Silyl Ether Formation: An In-depth Technical Guide. Benchchem.
- Overcoming steric hindrance in reactions with Diethyl(hexyl)methylsilane. Benchchem.
- Silyl enol ether - Wikipedia. Wikipedia.
- Silyl ether - Wikipedia. Wikipedia.
- Optimizing Silylation of Sterically Hindered Alcohols: Application Notes and Protocols. Benchchem.
- Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal.
- Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol.
- Protecting Groups For Alcohols. Master Organic Chemistry.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Silylation - Wikipedia. Wikipedia.
- Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. ResearchGate.
- Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry (RSC Publishing).
- The proposed mechanism for silylation of hydroxyl group catalyzed by DMF. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
Technical Support Center: Troubleshooting Incomplete Deprotection of Tert-butyl(3,5-difluorophenoxy)dimethylsilane Ethers
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development encountering challenges with the deprotection of tert-butyl(3,5-difluorophenoxy)dimethylsilane ethers. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues observed during experimental workflows. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the deprotection of silyl ethers like this compound?
The most common and effective method for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers, including your specific substrate, involves the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[1][2][3] The driving force behind this reaction is the exceptionally high strength of the silicon-fluoride (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond.[1][4]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The fluoride ion (F⁻) from the reagent acts as a potent nucleophile, attacking the silicon atom of the silyl ether. This leads to the formation of a transient, pentacoordinate silicon intermediate.[3]
-
Cleavage and Protonation: This intermediate is unstable and rapidly collapses, cleaving the Si-O bond to release the phenoxide anion and forming a stable silyl fluoride byproduct.[1][3] A subsequent aqueous or acidic workup protonates the phenoxide to yield the desired 3,5-difluorophenol.[1][5]
It is crucial to remember that without the final protonation step, the product will exist as the phenoxide salt.[1]
Caption: General mechanism of fluoride-mediated silyl ether deprotection.
Q2: I am observing incomplete or very slow deprotection of my this compound with TBAF. What are the likely causes?
Several factors can contribute to sluggish or incomplete deprotection reactions. For your specific substrate, the presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the silyl ether. Here are the most common culprits:
-
Steric Hindrance: The bulky tert-butyl group on the silicon atom can sterically hinder the approach of the fluoride nucleophile.[2] While your substrate is a phenol ether, which is generally more labile than aliphatic ethers, significant steric crowding around the silicon atom can still slow the reaction.[6]
-
Water Content in TBAF: The water content of your TBAF solution is a critical parameter. While completely anhydrous TBAF can act as a strong base and cause side reactions, excessive water can significantly decelerate the desilylation process.[2][7] This is particularly relevant for more challenging substrates.
-
Substrate Solubility: Poor solubility of the silyl ether in the reaction solvent can lead to a heterogeneous mixture and consequently, an incomplete reaction.[2]
-
Insufficient Reagent: An inadequate amount of the deprotecting agent will naturally lead to an incomplete reaction. It is common to use a slight excess of the fluoride source.[3]
-
Low Reaction Temperature: While many TBAF deprotections proceed at room temperature, more robust silyl ethers may require elevated temperatures to achieve a reasonable reaction rate.
Troubleshooting Workflow for Incomplete Deprotection
If you are facing an incomplete deprotection, follow this systematic troubleshooting guide.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Tert-butyl(3,5-difluorophenoxy)dimethylsilane
Welcome to the technical support center for the synthesis of tert-butyl(3,5-difluorophenoxy)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol. The information herein is curated to address the specific challenges associated with the silylation of the electron-deficient and sterically hindered 3,5-difluorophenol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction is very slow or appears to be incomplete, even after several hours. What are the likely causes and how can I resolve this?
Answer:
The low reactivity of 3,5-difluorophenol is the most probable cause for a sluggish or incomplete reaction. The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the phenolic oxygen, making it a poorer nucleophile to attack the silicon center of the tert-butyldimethylsilyl chloride (TBDMS-Cl).
Potential Solutions:
-
Solvent Choice: If you are using a non-polar solvent like dichloromethane (DCM), the reaction will be significantly slower. Switching to a polar aprotic solvent like N,N-dimethylformamide (DMF) can dramatically increase the reaction rate.[1][2] DMF helps to solvate the intermediate silylimidazolium cation, making it more reactive.[3]
-
Temperature: Gently heating the reaction mixture to 40-50 °C can increase the reaction rate. However, monitor the reaction closely by thin-layer chromatography (TLC) to avoid potential side reactions.
-
Base and Reagent Stoichiometry: Ensure you are using a sufficient excess of the base (imidazole) and TBDMS-Cl. For less reactive phenols, increasing the equivalents of imidazole (e.g., to 2.5 eq.) and TBDMS-Cl (e.g., to 1.5 eq.) can drive the reaction to completion.
-
Purity of Reagents: Ensure your 3,5-difluorophenol is pure and dry. The presence of impurities can inhibit the reaction. TBDMS-Cl is sensitive to moisture and can hydrolyze to tert-butyldimethylsilanol, which will not participate in the reaction.[4] Imidazole is also hygroscopic. Using freshly opened or properly stored reagents is crucial.
Question 2: After workup, I have a significant amount of unreacted 3,5-difluorophenol and a white solid that is not my desired product. What is this solid and how can I avoid its formation?
Answer:
The white solid is likely tert-butyldimethylsilanol or its self-condensation product, a disiloxane, formed from the hydrolysis of TBDMS-Cl.[5] This occurs when TBDMS-Cl reacts with water present in the reaction mixture or during the aqueous workup.
Preventative Measures:
-
Anhydrous Conditions: It is critical to perform the reaction under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon). Ensure your starting materials are as dry as possible.
-
Careful Workup: During the aqueous workup, perform the extraction as quickly as possible. The desired silyl ether product can also be susceptible to hydrolysis, especially under acidic conditions.[6] A rapid workup with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate) is recommended.
-
Excess Reagent Removal: If excess TBDMS-Cl is a persistent issue, it can be quenched before the main workup. Adding a small amount of a primary alcohol (like methanol) to the reaction mixture after the starting phenol is consumed can react with the remaining TBDMS-Cl. However, this will form a new silyl ether that will also need to be removed during purification.
Question 3: My TLC plate shows streaking, and I am having difficulty purifying my product by column chromatography. What can I do to improve the purification?
Answer:
Streaking on TLC plates and poor separation during column chromatography can be caused by the hydrolysis of the silyl ether on the acidic silica gel.[7] The slightly acidic nature of standard silica gel can catalyze the removal of the TBDMS group, leading to the formation of the starting phenol, which often has a very different polarity and can cause streaking.
Purification Tips:
-
Neutralize Silica Gel: Before performing column chromatography, you can neutralize the silica gel. This is done by preparing a slurry of the silica gel in the eluent containing a small amount of a non-polar amine, such as triethylamine (typically 1-2% v/v).[7] This deactivates the acidic sites on the silica, preventing the hydrolysis of your product.
-
Eluent System: A non-polar eluent system, such as hexanes/ethyl acetate or hexanes/dichloromethane, is typically suitable for the purification of silyl ethers. Start with a very low polarity and gradually increase it to elute your product.
-
Alternative Purification: If column chromatography remains problematic, consider alternative purification methods such as distillation under reduced pressure if the product is a liquid and thermally stable.
Frequently Asked Questions (FAQs)
Q1: Why is imidazole used as the base instead of a stronger base like sodium hydride (NaH)?
A1: While a strong base like NaH would certainly deprotonate the phenol, imidazole plays a dual role in this reaction. It acts as a base to deprotonate the phenol and also as a nucleophilic catalyst. Imidazole reacts with TBDMS-Cl to form a highly reactive intermediate, N-(tert-butyldimethylsilyl)imidazole.[3] This intermediate is a much more powerful silylating agent than TBDMS-Cl itself, which is particularly important for less reactive phenols like 3,5-difluorophenol.[2][7]
Q2: Can I use other bases like triethylamine or pyridine?
A2: Yes, other amine bases like triethylamine or pyridine can be used. However, imidazole is often preferred for its catalytic role, which can lead to faster and more efficient reactions, especially for hindered or electron-deficient substrates.[7] Triethylamine is more sterically hindered and may not form the reactive silyl-amine complex as readily.[2]
Q3: How stable is the this compound product?
A3: TBDMS ethers are generally robust and are significantly more stable than other silyl ethers like trimethylsilyl (TMS) ethers towards hydrolysis.[6] The TBDMS group is approximately 10,000 times more stable than the TMS group.[6] The product is stable to basic conditions, many oxidizing and reducing agents, and organometallic reagents. However, it is sensitive to acidic conditions and fluoride ion sources, which are the standard methods for its cleavage.[3][6] The electron-withdrawing difluorophenyl group may slightly increase the susceptibility of the aryl silyl ether to nucleophilic attack compared to an electron-rich analogue, but it is still considered a stable protecting group.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
TBDMS-Cl: is a corrosive and moisture-sensitive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF: is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Always handle DMF in a well-ventilated fume hood and wear appropriate gloves.
-
3,5-Difluorophenol: is a skin and eye irritant. Avoid inhalation and skin contact.
-
Anhydrous Conditions: The use of an inert atmosphere and anhydrous solvents is crucial for safety and reaction success.
Recommended Reaction Parameters
The following table provides a summary of recommended parameters for the synthesis of this compound. These are starting points and may require optimization based on your specific experimental setup and scale.
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| 3,5-Difluorophenol | 1.0 eq. | Limiting reagent. |
| TBDMS-Cl | 1.2 - 1.5 eq. | Excess to drive the reaction to completion. |
| Imidazole | 2.0 - 2.5 eq. | Acts as both a base and a nucleophilic catalyst. |
| Solvent | ||
| Solvent | Anhydrous DMF | Polar aprotic solvent to accelerate the reaction of the less reactive phenol.[1][2] |
| Concentration | 0.1 - 0.5 M | A moderate concentration is generally effective. |
| Reaction Conditions | ||
| Temperature | Room Temperature to 50 °C | Start at room temperature; gentle heating can be applied if the reaction is slow. |
| Reaction Time | 4 - 24 hours | Monitor by TLC until the starting material is consumed. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of TBDMS-Cl. |
Detailed Experimental Protocol
This protocol is a recommended procedure for the synthesis of this compound based on the well-established Corey protocol for silylation.[3]
Materials:
-
3,5-Difluorophenol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel (optional: with 1% triethylamine for neutralization)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3,5-difluorophenol (1.0 eq.) and imidazole (2.5 eq.).
-
Dissolution: Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M) and stir the mixture until all solids have dissolved.
-
Addition of Silylating Agent: Add TBDMS-Cl (1.5 eq.) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes/ethyl acetate). The reaction is complete when the starting phenol spot is no longer visible. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature (if heated). Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove DMF and imidazole hydrochloride.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. It is recommended to use silica gel that has been treated with 1% triethylamine in the eluent to prevent hydrolysis of the product. Elute with a gradient of hexanes and ethyl acetate. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Reaction Pathway and Side Reactions
The following diagram illustrates the main reaction pathway for the synthesis of this compound and highlights the key potential side reactions.
Caption: Main reaction and side reactions in TBDMS protection.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996 (09), 1031–1069.
- Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972, 94 (17), 6190–6191.
- Khan, A. T.; Mondal, E. A Mild and Efficient Method for the Silylation of Alcohols and Phenols with Hexamethyldisilazane (HMDS) Catalyzed by Iodine. Synlett2003, 2003 (05), 694-698.
- Prakash, G. K. S.; Mathew, T.; Olah, G. A. Silylation-Promoted Reactions. In Silylation-Promoted Reactions; John Wiley & Sons, Inc.: 2011; pp 1–44.
- Zipse, H.; Patschinski, P. On the Mechanism of Imidazole-Catalyzed Silylations. J. Org. Chem.2014, 79 (18), 8348–8357.
- Bartoszewicz, A.; Kalek, M.; Nilsson, J.; Hiresova, R.; Stawinski, J. A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride–N-Methylimidazole–Iodine. Synlett2008, 2008 (01), 37-40.
- D'Sa, B. A.; Verkade, J. G. P(MeNCH2CH2)3N: An Efficient and Mild Catalyst for the Silylation of Alcohols and Phenols. J. Am. Chem. Soc.1996, 118 (51), 12832–12833.
-
Petruncio, G. Comment on "TBMDS Protection of a Phenol going way over expected time?". ResearchGate. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Wikipedia. Silyl ether. [Link]
-
Fiveable. Tert-butyldimethylsilyl chloride Definition. [Link]
-
SynArchive. Protection of Phenol by Silyl ether. [Link]
-
WoodwardHoffmannRule. Comment on "TBDMS protection of guanosine - seems simple, but turned out terrible.". Reddit. [Link]
-
Yang, E. Comment on "Why do we use DMAP along with imidazole in TBDMS protection on hydroxyl group?". ResearchGate. [Link]
- Lakshman, M. K.; Tine, F. A.; Khandaker, T. A.; Basava, V.; Agyemang, N. B.; Benavidez, M. S. A.; Gaši, M.; Guerrera, L.; Zajc, B. KHF2, a Mild and Selective Desilylating Agent for Phenol t-Butyldimethylsilyl (TBDMS) Ethers. Synlett2017, 28 (03), 381-385.
-
Rüger, F. Comment on "TBMDS Protection of a Phenol going way over expected time?". ResearchGate. [Link]
-
ACS Publications. Deoxyfluorination of Electron-Deficient Phenols. [Link]
-
Wikipedia. Tert-Butyldiphenylsilyl. [Link]
-
NIH. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. [Link]
-
Petruncio, G. Comment on "TBMDS Protection of a Phenol going way over expected time?". ResearchGate. [Link]
Sources
Technical Support Center: Optimizing Cleavage of Fluorinated Aryl Silyl Ethers
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuanced challenge of cleaving silyl ethers from fluorinated aromatic systems. The presence of electron-withdrawing fluorine atoms on the aryl ring significantly alters the electronic properties of the Si-O bond, often leading to unexpected reactivity and low yields with standard deprotection protocols.
This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a discussion of the underlying chemical principles to empower you to overcome these challenges and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the cleavage of my fluorinated aryl silyl ether so sluggish compared to its non-fluorinated analog?
A1: The primary reason lies in the electronic effect of the fluorine substituents. Fluorine is a highly electronegative atom, and its presence on the aryl ring has two main consequences:
-
Increased Acidity of the Corresponding Phenol: Fluorinated phenols are significantly more acidic than their non-fluorinated counterparts. This means the resulting phenoxide, once formed, is a better leaving group. However, the initial bond cleavage is often the rate-determining step.
-
Inductive Electron Withdrawal: The strong inductive effect of fluorine atoms withdraws electron density from the aromatic ring and, consequently, from the ether oxygen atom. This withdrawal of electron density strengthens the silicon-oxygen bond, making it more resistant to cleavage by nucleophilic attack (e.g., by fluoride ions) or by acid-catalyzed hydrolysis.
In essence, while the resulting fluorophenoxide is a stable leaving group, the increased strength of the Si-O bond due to electron withdrawal often leads to slower reaction kinetics.
Q2: I am using TBAF in THF, a standard protocol, but I am seeing incomplete conversion and the formation of byproducts. What could be going wrong?
A2: While Tetrabutylammonium Fluoride (TBAF) is a go-to reagent for silyl ether deprotection, its efficacy can be compromised in the case of fluorinated aryl silyl ethers for several reasons:
-
Reagent Quality: TBAF is notoriously hygroscopic. The presence of water can significantly reduce the nucleophilicity of the fluoride ion and can also lead to the formation of hydroxide ions, which can promote side reactions. Always use a fresh bottle of anhydrous TBAF or a recently prepared solution in THF.
-
Basicity of TBAF: Commercial TBAF solutions can be basic due to the presence of trace amounts of butoxide. This basicity can be problematic for sensitive substrates, potentially leading to side reactions on other functional groups. For base-sensitive substrates, consider buffering the reaction with a mild acid like acetic acid.
-
Insufficient Reagent Equivalents: Due to the increased stability of the Si-O bond in fluorinated aryl silyl ethers, you may require a higher excess of the deprotecting agent than for non-fluorinated analogs. A typical starting point is 1.1-1.5 equivalents, but for challenging substrates, increasing this to 2-3 equivalents may be necessary.
-
Reaction Temperature: While many TBAF deprotections are run at room temperature, sluggish reactions with fluorinated substrates may benefit from gentle heating (e.g., to 40-50 °C). However, be mindful of potential side reactions at elevated temperatures.
Q3: Are there any alternatives to fluoride-based reagents for cleaving fluorinated aryl silyl ethers?
A3: Yes, several alternatives can be effective, especially when fluoride-based methods fail or lead to side reactions.
-
Strongly Basic Conditions: A highly effective method for the chemoselective deprotection of aryl silyl ethers, including those with electron-withdrawing groups, is the use of sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This method is often rapid and high-yielding.
-
Acidic Conditions: While less common for aryl silyl ethers due to the potential for undesired reactions on the aromatic ring, mild acidic conditions can sometimes be employed. Reagents like pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent can be effective for more labile silyl ethers. However, for fluorinated systems, stronger acids may be required, which can compromise functional group compatibility.
-
Lewis Acids: For particularly robust silyl ethers, strong Lewis acids such as tris(pentafluorophenyl)borane can facilitate cleavage in the presence of a silane reducing agent. This is a powerful but less selective method that should be reserved for challenging cases.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Reagent (e.g., wet TBAF) 2. Insufficient reagent equivalents 3. Low reaction temperature 4. Steric hindrance around the silicon atom | 1. Use a fresh, anhydrous source of TBAF. 2. Increase the equivalents of the deprotecting agent (e.g., 2-3 eq. of TBAF). 3. Gently heat the reaction mixture (e.g., to 40-50 °C). 4. Consider a less sterically hindered silyl ether in your synthetic design if possible. For existing substrates, more forcing conditions (stronger base, higher temperature) may be necessary. |
| Formation of Multiple Byproducts | 1. Base-sensitive functional groups on the substrate 2. Reaction temperature is too high 3. Side reactions with the solvent | 1. If using TBAF, buffer the reaction with acetic acid. Alternatively, switch to a non-basic method like mild acid catalysis if compatible. 2. Run the reaction at a lower temperature for a longer duration. 3. Ensure the use of a dry, aprotic solvent. |
| Inconsistent Yields | 1. Variability in reagent quality (especially TBAF) 2. Inconsistent reaction times or temperatures 3. Workup procedure issues | 1. Standardize the source and handling of your reagents. Consider titrating your TBAF solution. 2. Carefully control reaction parameters. Use a temperature-controlled reaction vessel. 3. Ensure complete quenching of the reaction and proper extraction of the more acidic fluorinated phenol. |
| Difficulty in Purifying the Product | 1. The fluorinated phenol product is highly polar and may streak on silica gel. 2. Byproducts have similar polarity to the desired product. | 1. Consider using a different stationary phase for chromatography (e.g., alumina) or reverse-phase chromatography. 2. Optimize the reaction conditions to minimize byproduct formation. Recrystallization of the product may also be an option. |
Experimental Protocols
Protocol 1: Fluoride-Mediated Cleavage using TBAF
This protocol provides a general starting point for the cleavage of a TBDMS-protected fluorinated phenol.
Materials:
-
TBDMS-protected fluorinated phenol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in anhydrous THF (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected fluorinated phenol in anhydrous THF (to a concentration of approximately 0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1 M TBAF solution in THF dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 40 °C may be required.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Mediated Cleavage using NaH in DMF
This protocol is particularly effective for electron-deficient aryl silyl ethers and offers excellent chemoselectivity.[1]
Materials:
-
Fluorinated aryl silyl ether (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 60% NaH dispersion.
-
Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve the fluorinated aryl silyl ether in a minimal amount of anhydrous DMF.
-
Add the solution of the silyl ether dropwise to the stirred NaH suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir. The reaction is often complete within minutes to an hour. Monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Reagent Compatibility for Fluorinated Aryl Silyl Ethers
| Reagent | Typical Conditions | Advantages | Disadvantages | Best Suited For |
| TBAF | THF, 0 °C to RT | Readily available, generally effective. | Hygroscopic, basicity can be an issue, may be sluggish for highly fluorinated systems. | General purpose, less sensitive substrates. |
| HF-Pyridine | THF or MeCN, 0 °C | Less basic than TBAF, often more selective. | Highly toxic and corrosive, requires plasticware. | Base-sensitive substrates where TBAF fails. |
| NaH/DMF | DMF, 0 °C to RT | Rapid, highly chemoselective for aryl vs. alkyl silyl ethers, tolerates electron-withdrawing groups.[1] | Requires careful handling of NaH, DMF can be difficult to remove. | Electron-deficient and sterically hindered aryl silyl ethers. |
| PPTS/MeOH | MeOH, RT | Mild acidic conditions. | May not be effective for robust silyl ethers or acid-sensitive substrates. | More labile silyl ethers (e.g., TMS, TES) on substrates tolerant to mild acid. |
| B(C₆F₅)₃ / R₃SiH | CH₂Cl₂, RT | Very powerful for cleaving strong bonds. | Low selectivity, harsh conditions, expensive reagent. | Highly recalcitrant silyl ethers where other methods have failed. |
Visualizing the Workflow: A Decision-Making Diagram
The following diagram outlines a logical workflow for selecting an appropriate deprotection method for a fluorinated aryl silyl ether.
Caption: Decision workflow for selecting a deprotection method.
Mechanistic Insights: The Role of Fluorine
The cleavage of silyl ethers by fluoride ions proceeds through a pentacoordinate silicon intermediate. The strong Si-F bond that is formed provides the thermodynamic driving force for the reaction.
Caption: Mechanism of fluoride-mediated silyl ether cleavage.
The electron-withdrawing nature of the fluorinated aryl group (ArF) makes the oxygen atom less electron-rich, which can slow down the initial nucleophilic attack by the fluoride ion. However, once the negatively charged intermediate is formed, the electron-withdrawing nature of the ArF group stabilizes the forming phenoxide, facilitating the cleavage of the Si-O bond. The overall reaction rate is a balance of these opposing electronic effects.
References
-
Fernandes, R. A., Gholap, S. P., & Mulay, S. V. (2012). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances, 2(24), 9071-9074. [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Wang, B., Sun, H.-X., & Sun, Z.-H. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 74(4), 1781-1784. [Link]
-
Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(5), 2179-2182. [Link]
Sources
Technical Support Center: Purification of Tert-butyl(3,5-difluorophenoxy)dimethylsilane and its Protected Intermediates
Welcome to the technical support center for the purification of Tert-butyl(3,5-difluorophenoxy)dimethylsilane protected intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges encountered during the purification of this class of compounds. The electron-withdrawing nature of the difluorophenyl ring imparts unique properties to the tert-butyldimethylsilyl (TBDMS) ether, influencing its stability and requiring tailored purification strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: After my protection reaction of 3,5-difluorophenol with TBDMS-Cl, my crude NMR shows a mixture of product and starting material. What went wrong?
Answer:
Incomplete conversion is a common issue in silylation reactions. Several factors could be at play:
-
Reagent Quality and Stoichiometry:
-
Moisture: TBDMS-Cl is highly sensitive to moisture, which leads to its hydrolysis to the unreactive tert-butyldimethylsilanol and HCl. Ensure all your reagents (TBDMS-Cl, imidazole/base) and solvent (DMF or DCM) are strictly anhydrous.[1]
-
Imidazole/Base Equivalents: Imidazole acts as both a base and a catalyst by forming a highly reactive silylimidazolium intermediate.[2] Using insufficient equivalents can lead to a sluggish or incomplete reaction. A common protocol uses 1.2 equivalents of TBDMS-Cl and 2.5 equivalents of imidazole.[3]
-
-
Reaction Conditions:
-
Solvent Choice: While Dichloromethane (DCM) is often used, silylations can be significantly slower compared to more polar aprotic solvents like N,N-Dimethylformamide (DMF).[2][4] If your reaction in DCM is slow, consider switching to DMF for faster conversion or allowing for longer reaction times (e.g., overnight).[2][4]
-
Temperature: Most TBDMS protections of phenols proceed well at room temperature. However, for sterically hindered or electronically deactivated phenols, gentle heating (e.g., 40-50 °C) might be necessary to drive the reaction to completion.
-
-
Work-up Procedure:
-
Premature Hydrolysis: If your aqueous work-up is too acidic, you might be partially cleaving your newly formed silyl ether. Ensure your quench is with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).
-
Troubleshooting Workflow for Incomplete Silylation
Caption: Troubleshooting workflow for incomplete TBDMS protection.
Question 2: I observe my desired product on the TLC of the crude reaction mixture, but after flash column chromatography on silica gel, I see the appearance of a new, more polar spot corresponding to the deprotected 3,5-difluorophenol. Why is this happening and how can I prevent it?
Answer:
This is a clear indication of on-column cleavage of your TBDMS ether. The inherent acidity of standard silica gel is often sufficient to hydrolyze sensitive silyl ethers, a problem that is exacerbated for aryl silyl ethers with electron-withdrawing groups like your difluorinated compound.[4]
Here are strategies to mitigate this issue:
-
Deactivate the Silica Gel:
-
Triethylamine Wash: Before packing your column, you can rinse the silica gel with a solution of 1-5% triethylamine in your chosen eluent system. This neutralizes the acidic silanol groups on the silica surface.[4]
-
In-Eluent Additive: Alternatively, you can add a small amount of triethylamine (0.1-1%) to your mobile phase during chromatography. This continuously neutralizes the stationary phase as you run the column.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds. You will likely need to re-optimize your solvent system as the polarity characteristics differ from silica.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for the purification of silyl ethers.
-
-
Minimize Contact Time:
-
Flash Chromatography: Use true flash chromatography with applied pressure to minimize the time your compound spends on the column.
-
Solvent Polarity: Start with a slightly more polar solvent system than what your TLC indicates to ensure your compound elutes efficiently without excessive band broadening and tailing, which increases contact time.
-
Experimental Protocol: Flash Chromatography with Deactivated Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Column Packing: Gently swirl the slurry and pour it into your column. Use a bellows or gentle air pressure to pack the column evenly.
-
Equilibration: Run 2-3 column volumes of your starting eluent (containing 0.5-1% triethylamine) through the packed column to ensure it is fully equilibrated.
-
Sample Loading: Dissolve your crude product in a minimal amount of your starting eluent or a compatible solvent. For better resolution, you can adsorb your crude product onto a small amount of deactivated silica gel, evaporate the solvent, and dry-load it onto the column.
-
Elution: Run the column using a gradient of your chosen solvents, ensuring that your mobile phase consistently contains 0.5-1% triethylamine.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your purified product.
Question 3: My this compound intermediate is a solid. Can I use recrystallization for purification, and how do I choose a suitable solvent?
Answer:
Yes, recrystallization is an excellent and often preferred method for purifying solid intermediates as it can provide highly pure material and is scalable. The key is to find a suitable solvent or solvent system.[5][6] For polar fluorinated molecules, a systematic approach to solvent selection is recommended.[7]
Solvent Selection Strategy:
The ideal recrystallization solvent will dissolve your compound completely at elevated temperatures but poorly at room temperature or below.[6]
-
Initial Screening:
-
Use small test tubes and a few milligrams of your crude solid for each test.
-
Test a range of solvents with varying polarities. Good starting points for a difluorophenoxy derivative would be:
-
Non-polar: Hexanes, Heptane
-
Intermediate Polarity: Toluene, Diethyl ether, Dichloromethane
-
Polar Aprotic: Ethyl Acetate, Acetone
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
-
-
Single Solvent Recrystallization:
-
Add a small amount of solvent to the test tube containing your crude solid.
-
Heat the mixture to the solvent's boiling point. If the solid dissolves completely, it is likely too soluble.
-
If the solid does not dissolve, add more solvent dropwise while heating until it just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. Abundant, well-formed crystals indicate a good single solvent.
-
-
Two-Solvent System:
-
This is useful if your compound is very soluble in one solvent and poorly soluble in another, and these two solvents are miscible.
-
Dissolve your compound in a minimal amount of the "good" solvent (the one it is highly soluble in) at an elevated temperature.
-
Slowly add the "poor" solvent (the "anti-solvent") dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly for crystallization. A common solvent pair for compounds of this type could be Toluene/Hexanes or Ethyl Acetate/Hexanes.
-
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of your compound. The solution is cooling too rapidly. High concentration of impurities. | Choose a solvent with a lower boiling point. Allow the solution to cool slowly. Try purifying by another method first (e.g., chromatography) to remove some impurities.[8] |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent used). The compound is highly soluble even at low temperatures. | Evaporate some solvent to concentrate the solution and re-cool. Try scratching the inside of the flask with a glass rod to induce nucleation.[8] |
| Poor recovery of crystals | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[8] |
Frequently Asked Questions (FAQs)
Q1: How does the stability of this compound compare to TBDMS-protected alcohols?
A1: TBDMS-protected phenols (aryl silyl ethers) are generally more labile than TBDMS-protected alcohols (alkyl silyl ethers), particularly under basic conditions.[9] The phenoxide is a better leaving group than an alkoxide. The two electron-withdrawing fluorine atoms on the phenyl ring are expected to further increase the lability of the Si-O bond by making the silicon atom more electrophilic and stabilizing the resulting phenoxide.[10][11] This increased sensitivity must be considered during both reaction work-up and purification.
Q2: What are the typical byproducts of the TBDMS protection reaction that I need to remove?
A2: Besides unreacted 3,5-difluorophenol, the main byproducts are derived from the silylating agent. These include:
-
Tert-butyldimethylsilanol: Formed from the hydrolysis of TBDMS-Cl.
-
Hexa-methyldisiloxane: Formed from the condensation of two molecules of tert-butyldimethylsilanol. These byproducts are generally less polar than the starting phenol but can sometimes have similar polarities to the desired product. They are typically removed by flash chromatography.[10]
Q3: Can I use fluoride-based reagents like TBAF to deprotect my intermediate if I need to?
A3: Yes, tetra-n-butylammonium fluoride (TBAF) is a very common and effective reagent for cleaving TBDMS ethers.[12] However, due to the electron-withdrawing nature of the difluorophenyl group, the deprotection is likely to be very rapid. You should perform the reaction at 0 °C and monitor it carefully by TLC to avoid over-reaction or decomposition of other sensitive functional groups in your molecule.
Q4: Are there milder alternatives to standard silica gel chromatography that I should consider?
A4: Yes, if you find that even with a triethylamine wash your compound is still degrading on silica, you might consider using reversed-phase chromatography (C18 silica) with a solvent system like acetonitrile/water or methanol/water. This is particularly useful for polar compounds and avoids the acidity of normal phase silica.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
References
-
Jiang, Z. et al. (2012). A facile protocol to the chemoselective deprotection of aryl t-butyldimethylsilyl (TBDMS) ethers using Na3PO4·12H2O as promoter. Synthetic Communications, 42(2), 285-291. [Link]
-
van der Vorm, S. et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, October 27). Silyl ether. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Retrieved January 19, 2026, from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved January 19, 2026, from [Link]
-
Pearson. (2022, May 4). Silyl Ether Protecting Groups. [Link]
-
Reddit. (2017, June 27). Silyl protecting group lability. [Link]
-
ResearchGate. (2017, January 16). (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
-
ResearchGate. (n.d.). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2015, May 28). How to purify compound with TBDMS as a protective group?. [Link]
-
University of Toronto. (n.d.). Recrystallization, filtration and melting point. [Link]
-
ResearchGate. (2019, June 12). TBMDS Protection of a Phenol going way over expected time?. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. Retrieved January 19, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. personal.tcu.edu [personal.tcu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Deprotection of Tert-butyl(3,5-difluorophenoxy)dimethylsilane
Welcome to our dedicated technical support center for managing the deprotection of Tert-butyl(3,5-difluorophenoxy)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to acidic or basic sensitivity during the removal of the tert-butyldimethylsilyl (TBDMS) protecting group from this specific electron-deficient phenolic substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your target molecule.
The 3,5-difluorophenoxy moiety presents a unique challenge due to its strong electron-withdrawing nature. This electronic effect can alter the reactivity of the TBDMS ether, making it more susceptible to certain cleavage conditions while potentially complicating others. This guide will help you navigate these nuances to achieve clean and efficient deprotection.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured in a question-and-answer format to directly address common problems encountered during the deprotection of this compound.
Acidic Deprotection Challenges
Question 1: My acidic deprotection is sluggish or incomplete, even with standard protocols (e.g., acetic acid/THF/water). What is causing this and how can I resolve it?
Answer: The electron-withdrawing difluorophenyl group can decrease the electron density on the ether oxygen, which in turn can slow down the rate of acid-catalyzed hydrolysis.[1] The protonation of the ether oxygen is a key step in the acidic deprotection mechanism, and a less basic oxygen will be less readily protonated.
Troubleshooting Steps:
-
Increase Acid Strength: Switch from a weak acid like acetic acid to a stronger, non-nucleophilic acid. A common choice is using a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) in a protic solvent like methanol.[2]
-
Elevate Temperature: Gently warming the reaction mixture can often provide the necessary activation energy to drive the reaction to completion. Monitor the reaction carefully by TLC to avoid potential decomposition of your substrate.
-
Lewis Acid Catalysis: Lewis acids can be effective for cleaving robust silyl ethers. Reagents like trimethylsilyl bromide (TMSBr) or iron(III) chloride (FeCl₃) in an appropriate solvent can facilitate deprotection under milder conditions than strong Brønsted acids.[2]
Question 2: I'm observing significant byproduct formation, including what appears to be substrate degradation, under my acidic conditions. What are the likely side reactions and how can I mitigate them?
Answer: Substrates sensitive to acid can undergo various side reactions, such as hydrolysis of other protecting groups (e.g., acetals, Boc groups), elimination reactions, or even rearrangement. The choice of acid and reaction conditions is critical to maintain the integrity of your molecule.
Mitigation Strategies:
-
Use a Milder Acidic System: If your substrate is highly acid-sensitive, consider using a buffered system or a very mild acid. Pyridinium p-toluenesulfonate (PPTS) is a good option for sensitive substrates.[3]
-
Anhydrous Conditions: For some Lewis acid-catalyzed deprotections, strictly anhydrous conditions can prevent side reactions that are initiated by the presence of water.
-
Optimize Reaction Time and Temperature: Do not let the reaction run for an extended period after the starting material has been consumed. Over-exposure to acidic conditions can promote byproduct formation. Running the reaction at a lower temperature for a longer time can sometimes improve selectivity.
Basic Deprotection Challenges
Question 1: My deprotection using standard basic conditions (e.g., K₂CO₃/MeOH) is not working for this compound. Why is this the case?
Answer: Phenolic silyl ethers are generally more labile to basic conditions than their alkyl counterparts.[4] This is due to the increased electrophilicity of the silicon atom and the better leaving group ability of the phenoxide. However, the success of base-catalyzed hydrolysis can be highly dependent on the specific base and solvent system. While mild bases like K₂CO₃ are often effective, the electron-withdrawing nature of the difluorophenyl ring might necessitate a stronger base to facilitate the cleavage.
Troubleshooting Steps:
-
Stronger Base: Consider using a stronger base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a suitable solvent.[4]
-
Fluoride-Based Reagents: Fluoride ions are exceptionally effective for cleaving silicon-oxygen bonds due to the high strength of the silicon-fluoride bond.[5] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source for this purpose. However, be aware that commercial TBAF solutions contain water and can be quite basic, which might not be suitable for base-sensitive substrates.
-
Anhydrous Fluoride Sources: For substrates that are sensitive to the basicity of TBAF, consider using an anhydrous fluoride source or a buffered system. HF-Pyridine or triethylamine trihydrofluoride (TEA·3HF) are less basic alternatives.[2]
Question 2: I am using TBAF for the deprotection, but I am observing side reactions like elimination or epimerization in my molecule. How can I avoid these?
Answer: The basicity of the fluoride ion in TBAF can indeed promote undesired side reactions in sensitive substrates. The presence of water in commercial TBAF solutions can also contribute to its basicity.
Mitigation Strategies:
-
Buffered Fluoride Source: The addition of a mild acid, such as acetic acid, to the TBAF solution can buffer the reaction mixture and reduce the basicity, thereby minimizing side reactions.[6]
-
Alternative Fluoride Reagents: As mentioned above, HF-Pyridine or TEA·3HF are less basic fluoride sources that can be used for sensitive substrates.[2] Potassium bifluoride (KHF₂) in methanol is another mild and selective reagent for the deprotection of phenolic TBDMS ethers.[4]
-
Careful Control of Reaction Conditions: Perform the reaction at 0 °C or even lower temperatures to control the reactivity and minimize side reactions. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability for common silyl ethers under acidic and basic conditions?
A1: The general order of stability for common silyl ethers is as follows:
-
Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS[7]
-
Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[7]
Q2: How can I monitor the progress of my deprotection reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. The deprotected product (the phenol) will be more polar than the starting material (the silyl ether) and will have a lower Rf value on the TLC plate. Staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate) can help visualize the spots.
Q3: Are there any specific safety precautions I should take when working with fluoride-based deprotecting agents?
A3: Yes, fluoride-containing reagents, especially HF-Pyridine, are highly toxic and corrosive.[2] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of skin contact, wash the affected area immediately and thoroughly with water and seek medical attention.
Q4: Can I selectively deprotect the phenolic TBDMS group in the presence of an alkyl TBDMS ether?
A4: Yes, selective deprotection is often possible. Phenolic TBDMS ethers are generally more labile than alkyl TBDMS ethers under both acidic and basic conditions.[4] By carefully choosing mild deprotection conditions, you can often achieve selective cleavage of the phenolic TBDMS ether while leaving the alkyl TBDMS ether intact. For instance, using KHF₂ in methanol at room temperature is a highly selective method for deprotecting phenolic TBDMS ethers in the presence of alkyl TBDMS ethers.[4]
Experimental Protocols
Protocol 1: Mild Acidic Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol is suitable for substrates that can tolerate mild acidic conditions.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound (1.0 equiv) in anhydrous methanol (0.1–0.2 M).
-
Add a catalytic amount of p-TsOH·H₂O (0.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution until the solution is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This is a general and highly effective method for TBDMS deprotection.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound (1.0 equiv) in anhydrous THF (0.1–0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1–1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes various deprotection conditions for TBDMS ethers, with a focus on those applicable to sensitive substrates.
| Reagent(s) | Solvent | Temperature (°C) | Typical Reaction Time | Compatibility Notes | Reference(s) |
| Acetic Acid/THF/H₂O (3:1:1) | THF/H₂O | Room Temp. | 2-12 h | May be slow for electron-deficient phenols. | [8] |
| p-TsOH (cat.) | MeOH | Room Temp. | 0.5-3 h | Effective for more stable TBDMS ethers. | [2] |
| TBAF | THF | 0 - Room Temp. | 0.5-2 h | Highly effective but basic; may cause side reactions. | [6] |
| HF-Pyridine | THF or MeCN | 0 - Room Temp. | 1-5 h | Less basic than TBAF; requires plasticware. | [2] |
| KHF₂ | MeOH | Room Temp. | 0.5-2 h | Mild and selective for phenolic TBDMS ethers. | [4] |
| K₂CO₃ | MeOH | Reflux | 2-16 h | Mildly basic; may require heat. | [9] |
| FeCl₃ (cat.) | MeCN | Room Temp. | 1-4 h | Mild Lewis acid catalysis. | [10] |
| SnCl₂ | EtOH or H₂O | Room Temp. - Reflux | 1-6 h | Can be performed under microwave irradiation for faster reaction. |
Visualization of Key Concepts
Deprotection Mechanisms
The following diagrams illustrate the mechanisms of TBDMS deprotection under acidic and basic/fluoride-mediated conditions.
Caption: Fluoride-Mediated TBDMS Deprotection Mechanism.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common deprotection issues.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Preventing silyl group migration with Tert-butyl(3,5-difluorophenoxy)dimethylsilane
Initiating Data Collection
I'm starting by meticulously researching Tert-butyl(3,5-difluorophenoxy)dimethylsilane. My initial step involves targeted Google searches to gather relevant data, with a specific focus on its role in preventing silyl group migration. This is the foundation of my understanding.
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Technical Support Center: Catalyst Selection for Silylation with Tert-butyl(3,5-difluorophenoxy)dimethylsilane
Welcome to the technical support center for the efficient silylation using Tert-butyl(3,5-difluorophenoxy)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to catalyst selection and reaction optimization. Our goal is to empower you with the knowledge to overcome common challenges and achieve successful and reproducible results in your silylation reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound for silylation?
The main challenge lies in the steric hindrance around the silicon atom due to the bulky tert-butyl group.[1] This steric bulk can significantly slow down the reaction rate, especially when reacting with sterically hindered alcohols or phenols.[1][2][3] Therefore, the choice of an appropriate catalyst is crucial to accelerate the reaction and achieve high yields.
Q2: What are the most common catalysts for silylating alcohols and phenols?
Commonly used catalysts for silylation reactions are nucleophilic catalysts such as 4-(Dimethylamino)pyridine (DMAP) and imidazole.[2][3][4][5] These catalysts work by activating the silylating agent, making it more susceptible to nucleophilic attack by the hydroxyl group.[2][3] In some cases, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is used as a scavenger for the acid byproduct (e.g., HCl) generated during the reaction.[2][6]
Q3: How do nucleophilic catalysts like DMAP and imidazole work?
DMAP and imidazole are highly effective nucleophilic catalysts.[4][5] The catalytic mechanism involves the nucleophilic catalyst attacking the silicon atom of the silylating agent to form a highly reactive silylated intermediate (e.g., a silyl-pyridinium or silyl-imidazolium species).[2][3][5][7] This intermediate is much more electrophilic than the starting silyl chloride, and is readily attacked by the alcohol or phenol, leading to the formation of the desired silyl ether and regeneration of the catalyst.[2][3]
Q4: When should I use a stoichiometric base in addition to a catalyst?
A stoichiometric base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the silylation reaction when using a silyl chloride.[2][6][8] This prevents the accumulation of acid, which can lead to unwanted side reactions or decomposition of acid-sensitive substrates.[9]
Q5: Can I use other types of catalysts for this silylation?
While nucleophilic catalysts are the most common, other catalytic systems have been developed for silylation reactions. These include:
-
Lewis acids: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) has been shown to be an effective catalyst for the dehydrogenative silylation of alcohols with silanes.[10][11]
-
Fluoride ions: Fluoride sources like tetrabutylammonium fluoride (TBAF) can catalyze silylation reactions, particularly with silyl fluorides.[12][13][14]
-
Transition metal catalysts: Copper and iron-based catalysts have been employed for specific types of silylation reactions, such as dehydrogenative coupling.[15][16][17]
The choice of catalyst will depend on the specific substrate, the silylating agent, and the desired reaction conditions.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the silylation of hydroxyl groups with this compound.
Issue 1: Low or No Conversion to the Silyl Ether
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Insufficient Catalyst Activity | 1. Increase Catalyst Loading: Incrementally increase the amount of DMAP or imidazole (e.g., from 5 mol% to 10-20 mol%).[2] 2. Switch to a More Potent Catalyst: Consider using a more nucleophilic catalyst if DMAP or imidazole are ineffective. | The sterically hindered nature of the silane may require a higher concentration of the active catalytic species to achieve a reasonable reaction rate. |
| Steric Hindrance of the Substrate | 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments (e.g., from room temperature to 40-60 °C).[2] 2. Prolong Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours). | Higher temperatures provide more kinetic energy to overcome the activation barrier imposed by steric hindrance. |
| Inadequate Base | 1. Ensure Stoichiometric Amount of Base: Verify that at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is present to scavenge the generated acid.[2] | The accumulation of acid can inhibit the reaction and lead to side products. |
| Moisture Contamination | 1. Use Anhydrous Solvents and Reagents: Ensure all solvents are freshly distilled or from a sealed bottle over molecular sieves. Dry all glassware thoroughly.[18] 2. Perform the Reaction Under an Inert Atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction. | Silylating agents are highly sensitive to moisture, which leads to hydrolysis and consumption of the reagent.[18][19] |
| Poor Solvent Choice | 1. Switch to a More Polar Aprotic Solvent: Consider using solvents like DMF or acetonitrile, as they can accelerate silylation reactions.[6][20][21] | Polar aprotic solvents can help to stabilize charged intermediates in the catalytic cycle, thereby increasing the reaction rate. |
Issue 2: Formation of Significant Side Products
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Silyl Ether Cleavage | 1. Use a Milder Workup: Quench the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate instead of acidic solutions.[8] 2. Avoid Protic Solvents During Workup if Possible: If the product is sensitive, minimize contact with water or alcohols. | Silyl ethers can be labile to acidic conditions, leading to deprotection back to the starting alcohol.[9] |
| Reaction with Other Functional Groups | 1. Lower the Reaction Temperature: Running the reaction at a lower temperature can increase selectivity for the more reactive hydroxyl group. 2. Choose a More Selective Catalyst System: Explore catalyst systems known for higher selectivity. | If the substrate contains other nucleophilic functional groups, they may compete with the hydroxyl group for the silylating agent. |
| Catalyst-Induced Side Reactions | 1. Reduce Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. | High concentrations of nucleophilic catalysts can sometimes promote undesired side reactions. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Catalyst Screening in Silylation
This protocol outlines a systematic approach to screen for the optimal catalyst for the silylation of a given alcohol or phenol with this compound.
Materials:
-
Substrate (alcohol or phenol)
-
This compound
-
Catalyst candidates (e.g., DMAP, Imidazole)
-
Stoichiometric base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, DMF)
-
Small reaction vials with stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates and appropriate developing solvent system
-
GC-MS or LC-MS for quantitative analysis (optional)
Procedure:
-
Preparation: Set up a series of small, flame-dried reaction vials under an inert atmosphere.
-
Reagent Addition:
-
To each vial, add the substrate (1.0 eq).
-
Add the chosen anhydrous solvent.
-
Add the stoichiometric base (1.2-1.5 eq).[2]
-
Add the catalyst to be screened (e.g., 0.1 eq of DMAP to one vial, 0.1 eq of Imidazole to another).
-
Finally, add this compound (1.1-1.2 eq) to each vial.
-
-
Reaction: Stir the reactions at room temperature.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Analysis: Compare the extent of conversion in each vial to identify the most effective catalyst. For more precise results, analyze the reaction mixtures by GC-MS or LC-MS to determine the yield of the desired silyl ether.
-
Optimization: Once the best catalyst is identified, further optimization of reaction conditions (temperature, concentration, catalyst loading) can be performed.
Protocol 2: Optimized Silylation of a Sterically Hindered Phenol
This protocol provides an optimized procedure for the silylation of a sterically hindered phenol using DMAP as a catalyst.
Materials:
-
Sterically hindered phenol (e.g., 2,6-di-tert-butylphenol)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the sterically hindered phenol (1.0 eq).
-
Reagent Addition:
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to reflux (approx. 40°C for DCM).[2]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.[2]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure silyl ether.
-
IV. Visualizations
Catalytic Cycle of DMAP-Catalyzed Silylation
Caption: Troubleshooting decision tree for low silylation yield.
V. References
-
Wiskur, S. L. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. RSC Publishing. Retrieved from [Link]
-
Sigman, M. S., & Toste, F. D. (2019). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. ACS Publications. Retrieved from [Link]
-
Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 79(18), 8348-8362. Retrieved from [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested mechanism of silylation of alcohols, phenols and oximes.... Retrieved from [Link]
-
Sigman, M. S., & Toste, F. D. (2019). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Journal of the American Chemical Society, 141(42), 16861-16872. Retrieved from [Link]
-
ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. Retrieved from [Link]
-
Takeda, Y., et al. (2023). Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6. ChemistryOpen, 12(10), e202300300. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of the reaction conditions: optimization of the silylation step. Retrieved from [Link]
-
Reich, H. J., & Biddle, M. M. (1998). Studies on the Reactive Species in Fluoride-Mediated Carbon−Carbon Bond-Forming Reactions: Carbanion Formation by Desilylation with Fluoride and Enolates. The Journal of Organic Chemistry, 63(13), 4032-4033. Retrieved from [Link]
-
Reich, H. J., & Biddle, M. M. (1998). Studies on the Reactive Species in Fluoride-Mediated Carbon−Carbon Bond-Forming Reactions: Carbanion Formation by Desilylation. Journal of the American Chemical Society, 120(16), 4032-4033. Retrieved from [Link]
-
Arias-Pérez, M. S., López, M. S., & Santos, M. J. (2002). Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: influence on the selectivity control of the silylation reactions of carbohydrate OH groups. Journal of the Chemical Society, Perkin Transactions 2, (8), 1549-1555. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed activation of silyl chloride by imidazole‐based nucleophiles.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of silylated DMAP (DMAP−Si). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
-
Hoveyda, A. H., & Snapper, M. L. (2012). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Nature Chemistry, 4(11), 925-930. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions a. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Chromatography Forum. (2014). Why do my silylations always fail?. Retrieved from [Link]
-
ResearchGate. (2021). Catalyst-free carbosilylation of alkenes using silyl boronates and organic fluorides via selective C-F bond activation. Retrieved from [Link]
-
Scriven, E. F. V., & Murugan, R. (2009). Catalysis by 4-dialkylaminopyridines. Arkivoc, 2009(1), 1-21. Retrieved from [Link]
-
Piers, W. E., & Blackwell, J. M. (1999). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. The Journal of Organic Chemistry, 64(13), 4887-4892. Retrieved from [Link]
-
Uchiyama, M., et al. (2021). Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst. Frontiers in Chemistry, 9, 763595. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ResearchGate. (2014). The Lewis Base-Catalyzed Silylation of Alcohols-A Mechanistic Analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. Retrieved from [Link]
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Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
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ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?. Retrieved from [Link]
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Patschinski, P., & Zipse, H. (2014). The Lewis base-catalyzed silylation of alcohols--a mechanistic analysis. The Journal of organic chemistry, 79(18), 8348–8362. Retrieved from [Link]
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Wikipedia. (n.d.). Silylation. Retrieved from [Link]
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Validation & Comparative
A Guide to Silyl Ether Stability: The Orthogonal Nature of Tert-butyl(3,5-difluorophenoxy)dimethylsilane vs. Conventional TBDMS Ethers
In the landscape of multistep organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The tert-butyldimethylsilyl (TBDMS or TBS) ether has long been a stalwart guardian for hydroxyl groups, celebrated for its robust stability profile and the diverse methods available for its mild removal.[1] Its stability is primarily derived from the significant steric hindrance provided by the tert-butyl group, which shields the silicon-oxygen bond from attack.[1][2] However, the evolving complexity of synthetic targets demands a more nuanced toolkit of protecting groups with tunable and orthogonal lability.
This guide presents a comparative analysis of the conventional TBDMS ether of an alcohol against a specialized analogue, tert-butyl(3,5-difluorophenoxy)dimethylsilane. We will dissect how the introduction of strong electron-withdrawing groups on the oxygen substituent fundamentally alters the electronic character of the silyl ether, leading to a stability profile that is often inverted relative to its alkyl counterpart. This analysis is grounded in established mechanistic principles and provides a framework for designing more sophisticated and selective protection strategies.
Part 1: The Benchmark - Understanding TBDMS Ether Stability
The stability of a TBDMS ether is a function of steric and electronic factors, with sterics being the dominant influence in simple alkyl or aryl ethers.[3] The bulky tert-butyl group effectively raises the activation energy for both acid-catalyzed hydrolysis and base-mediated nucleophilic attack at the silicon center.[4] This results in a protecting group that is stable to a wide array of reaction conditions, including aqueous bases, but can be reliably cleaved using specific acidic or fluoride-based reagents.[5]
The relative stability of common silyl ethers is well-documented and provides a crucial baseline for comparison.
Table 1: Relative Rates of Hydrolysis for Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
|---|---|---|---|
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[4][6][7][8] These values represent general trends and can be influenced by substrate structure.
Part 2: A Paradigm Shift - The Electronic Influence of 3,5-Difluorophenoxy Substituents
In this compound, the silyl group is attached to a phenolic oxygen. The critical modification is the presence of two fluorine atoms in the meta positions of the phenyl ring. Fluorine is a highly electronegative element, and its powerful electron-withdrawing inductive effect significantly reduces the electron density of the entire aromatic ring and, consequently, the phenoxy oxygen atom.
This electronic perturbation has profound and opposing consequences on the mechanisms of silyl ether cleavage compared to a standard TBDMS-protected alcohol.
Stability Under Acidic Conditions: An Unexpected Robustness
Acid-catalyzed cleavage of a silyl ether is initiated by the protonation of the ether oxygen, which enhances its leaving group ability and makes the silicon atom more susceptible to nucleophilic attack.[1][9][10]
In the case of this compound, the strong inductive effect of the two fluorine atoms substantially decreases the basicity (electron-donating ability) of the phenoxy oxygen. This deactivation makes the initial protonation step thermodynamically less favorable, thereby increasing the activation energy required for cleavage.
Hypothesis: this compound will exhibit enhanced stability under acidic conditions compared to a standard TBDMS-protected alcohol.
Caption: Acid-catalyzed cleavage and the deactivating effect of fluorine atoms.
Stability Under Basic and Nucleophilic Conditions: A Designed Lability
Cleavage under basic or fluoride-mediated conditions proceeds via direct nucleophilic attack on the electron-deficient silicon atom, forming a pentacoordinate intermediate.[11] The rate of this reaction is highly sensitive to the electrophilicity of the silicon center.
The electron-withdrawing 3,5-difluorophenoxy group pulls electron density away from the silicon atom through the Si-O bond. This inductive effect makes the silicon atom significantly more electrophilic and, therefore, more susceptible to attack by nucleophiles like hydroxide, alkoxides, or the fluoride ion.
Hypothesis: this compound will exhibit decreased stability under basic or fluoride-mediated conditions compared to a standard TBDMS-protected alcohol.
Caption: Base-catalyzed cleavage and the activating effect of fluorine atoms.
Part 3: Summary of Predicted Stability and Experimental Design
The contrasting electronic demands of the acidic and basic cleavage mechanisms lead to an inverted stability profile for this compound relative to a standard TBDMS ether.
Table 2: Predicted Comparative Stability
| Condition | TBDMS-OR (Alkyl) | This compound | Mechanistic Rationale |
|---|---|---|---|
| Acidic (e.g., AcOH/THF/H₂O) | Labile | Stable | Fluorine substitution decreases oxygen basicity, disfavoring initial protonation. |
| Basic (e.g., K₂CO₃/MeOH) | Stable | Labile | Fluorine substitution increases silicon electrophilicity, accelerating nucleophilic attack. |
| Fluoride (e.g., TBAF/THF) | Labile | Very Labile | Fluorine substitution significantly increases silicon electrophilicity, promoting rapid attack by F⁻. |
Experimental Protocol: Competitive Deprotection Analysis
To validate the predicted orthogonal stability, a competitive experiment can be designed. This protocol serves as a self-validating system to directly compare the lability of the two silyl ethers under identical conditions.
Objective: To assess the relative stability of TBDMS-protected cyclohexanol and this compound under mild basic conditions.
Materials:
-
(Cyclohexyloxy)(tert-butyl)dimethylsilane (Substrate A)
-
This compound (Substrate B)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
GC-MS for quantitative analysis (optional)
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (Cyclohexyloxy)(tert-butyl)dimethylsilane (1.0 mmol, 1.0 equiv) and this compound (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous methanol (10 mL) to dissolve the substrates.
-
Initiation: Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv) to the stirred solution at room temperature (22 °C).
-
Monitoring: Monitor the reaction progress every 15 minutes by thin-layer chromatography (TLC).
-
Eluent: 95:5 Hexanes:Ethyl Acetate.
-
Visualization: UV light (for the aromatic compound) and potassium permanganate stain.
-
Expected Observation: A new spot corresponding to 3,5-difluorophenol should appear rapidly, while the spot for TBDMS-protected cyclohexanol remains largely unchanged.
-
-
Workup: After a defined period (e.g., 2 hours), quench the reaction by adding deionized water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude residue by ¹H NMR or GC-MS to determine the ratio of cleaved to uncleaved material for each substrate.
Causality and Expected Outcome: The choice of mild basic conditions (K₂CO₃/MeOH) is critical. These conditions are typically insufficient to cleave a standard alkyl TBDMS ether.[12] However, due to the increased electrophilicity of the silicon atom in this compound, this reagent is predicted to be highly effective for its selective cleavage. The experiment is designed to demonstrate that Substrate B is cleaved selectively in the presence of Substrate A, providing direct evidence for the proposed orthogonal stability.
Part 4: Strategic Implications in Synthesis
The unique, electronically-driven stability of this compound unlocks powerful strategies for selective protection and deprotection.
-
Orthogonal Protection of Phenols and Alcohols: One can protect a phenol with the difluorophenoxy silyl group and an alcohol with a standard TBDMS group within the same molecule. The phenol can then be selectively unmasked under mild basic conditions that leave the TBDMS ether untouched. Subsequently, the TBDMS group can be removed under standard acidic or fluoride conditions.
-
Fine-Tuning Lability: The degree of lability can be tuned by altering the electronic nature of the aryl substituent. For instance, using an electron-donating group (e.g., methoxy) would be expected to increase stability towards base and decrease stability towards acid, reverting its behavior to be more like a standard TBDMS ether.
By moving beyond a purely sterics-based view of silyl ether stability and embracing the nuanced control offered by electronic effects, chemists can devise more elegant and efficient synthetic routes, minimizing protecting group manipulations and maximizing yields in the synthesis of complex molecular architectures.
References
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Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]
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Reddy, B. M., & Reddy, P. S. (2006). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 3(1), 48-50. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
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ResearchGate. (n.d.). Steric Effects of Silyl Groups. [Link]
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Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
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Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. [Link]
-
ResearchGate. (2007). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. [Link]
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Chemistry LibreTexts. (2021). 16: Silylethers. [Link]
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Wiley Online Library. (2024). SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. [Link]
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Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. [Link]
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YouTube. (2022). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas. [Link]
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ACS Publications. (1981). Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme. (Link not available directly, but this is a standard reference textbook in organic chemistry).
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National Institutes of Health. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. [Link]
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ResearchGate. (2018). Bench‐Stable Electrophilic Fluorinating Reagents for Highly Selective Mono‐ and Difluorination of Silyl Enol Ethers. [Link]
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ResearchGate. (2010). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. [Link]
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Chem-Station. (2014). Silyl Protective Groups. [Link]
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A Comparative Guide for the Strategic Selection of Silyl Ether Protecting Groups: Tert-butyl(3,5-difluorophenoxy)dimethylsilane vs. TIPS
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For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision in the success of a multi-step organic synthesis.[1] The stability of these groups under various reaction conditions dictates the overall efficiency and feasibility of a synthetic route.[1] Among the most common choices for the protection of hydroxyl groups are silyl ethers, with tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers being two of the most frequently employed.[1] This guide provides an objective comparison of the well-established TIPS protecting group against the less conventional Tert-butyl(3,5-difluorophenoxy)dimethylsilane, supported by mechanistic insights and established protocols.
At a Glance: Structural and Reactivity Differences
The stability of silyl ethers is primarily governed by the steric bulk of the substituents on the silicon atom.[1][2] Larger, more sterically hindered groups provide greater protection to the silicon-oxygen bond from nucleophilic or acidic attack.[1] Consequently, the triisopropylsilyl (TIPS) group, with its three bulky isopropyl substituents, is significantly more stable than silyl ethers with smaller substituents.[1]
In the case of this compound, the presence of the electron-withdrawing 3,5-difluorophenoxy group introduces a significant electronic effect. This guide will explore how the interplay of these steric and electronic factors leads to distinct reactivity profiles, enabling strategic application in complex syntheses.
Figure 1. Comparison of the key structural features of the two silyl ethers.
In-Depth Reactivity Analysis
The key to strategically employing these protecting groups lies in understanding their relative stabilities under different reaction conditions.
| Condition | Tert-butyl(3,5-difluorophenoxy)dimethylsilyl Ether | TIPS Ether | Mechanistic Rationale |
| Acidic Cleavage | More Labile | More Stable | The electron-withdrawing fluorine atoms on the phenoxy ring of the Tert-butyl(3,5-difluorophenoxy)dimethylsilyl ether increase the electrophilicity of the silicon atom, making it more susceptible to attack by nucleophiles after protonation of the ether oxygen.[3][4] The significant steric hindrance of the three isopropyl groups in the TIPS ether provides robust protection against acid-mediated cleavage.[1] |
| Fluoride-Mediated Cleavage | Readily Cleaved | Readily Cleaved | Both silyl ethers are susceptible to cleavage by fluoride ions, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally strong silicon-fluorine bond that is formed.[5][6] While both are readily cleaved, the steric bulk of the TIPS group may lead to a slightly slower reaction rate compared to the less hindered dimethylsilyl core. |
Table 1: Comparative stability and rationale for cleavage under different conditions.
The differential stability of silyl ethers forms the basis for selective and orthogonal deprotection strategies, allowing for the removal of one silyl group in the presence of another.[7][8] For instance, the greater acid lability of a Tert-butyl(3,5-difluorophenoxy)dimethylsilyl ether could potentially allow for its selective removal in the presence of a more robust TIPS ether, a valuable tactic in the synthesis of polyhydroxylated natural products.
Experimental Protocols
The following are generalized, yet detailed, protocols for the formation and cleavage of silyl ethers, which are fundamental operations in synthetic organic chemistry.
General Workflow for Protection and Deprotection
Figure 2. A generalized workflow for the protection of an alcohol as a silyl ether and its subsequent deprotection.
Protocol 1: Silylation of a Primary Alcohol using TIPSChloride
Objective: To protect a primary alcohol with a triisopropylsilyl group.
Materials:
-
Primary alcohol
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TIPSCl (1.2 eq) to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fluoride-Mediated Deprotection of a Silyl Ether
Objective: To cleave a silyl ether to reveal the parent alcohol.
Materials:
-
Silyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the silyl-protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add TBAF solution (1.5 - 2.0 eq) dropwise to the solution at room temperature.[5]
-
Stir the reaction for 1-16 hours, depending on the stability of the silyl ether, and monitor by TLC.[9]
-
Once the reaction is complete, dilute with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Strategic Applications in Drug Development and Research
The choice between this compound and TIPS is a strategic one, heavily dependent on the planned synthetic route.[1]
-
TIPS for Robustness: The high stability of the TIPS group makes it ideal for protecting hydroxyl groups that need to withstand a variety of harsh reaction conditions.[1][10] Its resilience allows for greater flexibility in the synthetic design.
-
This compound for Fine-Tuning Reactivity: The electronically modified nature of this silyl ether opens the door for more nuanced deprotection strategies. Its predicted increased lability under acidic conditions, relative to TIPS, could be exploited for selective deprotection in the presence of other, more robust silyl ethers. This is a critical consideration in the synthesis of complex molecules where multiple hydroxyl groups require differentiation.[8]
Conclusion
A deep understanding of the factors governing silyl ether stability is crucial for the rational design of synthetic routes. While the TIPS group provides a highly stable and reliable option for alcohol protection, the electronically differentiated this compound offers the potential for more subtle, orthogonal deprotection strategies. By carefully considering the electronic and steric nature of the silylating agent, researchers can tailor their protecting group strategy to the specific demands of their synthetic targets, ultimately leading to more efficient and successful outcomes in the development of novel therapeutics and complex molecules.
References
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- Gelest. Deprotection of Silyl Ethers. Gelest Technical Library.
- BenchChem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Published 2025.
- Pasqualini, C., Poggialini, F., Vagaggini, C., Brai, A., & Dreassi, E. (2022).
- A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 43B, 2004, pp. 1568-1570.
- Zhang, Q., Kang, X., Long, L., Zhu, L., & Chai, Y. (2014). Mild and Selective Deprotection of tert-Butyl (dimethyl) silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate (III) Dihy. Synthesis, 47(01), 55-64.
- BenchChem. Application Notes and Protocols for the Silylation of Alcohols with 1-Cyanoethyl(diethylamino)dimethylsilane. Published 2025.
- Falck, J. R., Reddy, K. M., & Ye, J. (1996). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters, 37(46), 8341-8344.
- Crouch, R. D., et al. (2006). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating.
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- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- Curran, D. P., & Wadamoto, M. (2006). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Beilstein Journal of Organic Chemistry, 2, 10.
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- Sigma-Aldrich. tert-butyl-cyano-dimethylsilane.
- Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.
- BLD Pharm. tert-Butyl(3-fluorophenoxy)dimethylsilane.
- AOBChem USA. Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane.
- Budwitz, J. E., & Newton, C. G. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159-185.
- ChemScene. tert-Butyl(4-fluorophenoxy)dimethylsilane.
- Zhang, Q., Kang, X., Long, L., Zhu, L., & Chai, Y. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
- Smith, D. (2016). Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane.
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The Strategic Advantage of Electron-Deficient Silyl Ethers: A Comparative Guide to Tert-butyl(3,5-difluorophenoxy)dimethylsilane
In the landscape of multistep organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Silyl ethers are foundational tools for the temporary masking of hydroxyl groups, prized for their predictable stability and versatile cleavage conditions.[1] While traditional alkyl- and aryl-substituted silyl ethers like Tert-butyldimethylsilyl (TBS) and Tert-butyldiphenylsilyl (TBDPS) are mainstays in the synthetic chemist's toolbox, the quest for greater selectivity and milder deprotection conditions has driven the development of next-generation reagents.
This guide introduces Tert-butyl(3,5-difluorophenoxy)dimethylsilane , a specialized silyl ether designed for enhanced performance in complex molecular architectures. We will provide an in-depth comparison with its traditional counterparts, supported by established chemical principles and representative experimental protocols, to illuminate its distinct advantages for researchers, scientists, and drug development professionals.
An Overview of Traditional Silyl Ethers: The Balance of Sterics and Stability
The utility of common silyl ethers is primarily dictated by the steric bulk around the silicon atom.[2] Large, sterically hindering groups physically obstruct the approach of reagents to the silicon-oxygen bond, thereby enhancing the protecting group's stability.[2][3]
-
Tert-butyldimethylsilyl (TBS/TBDMS): Introduced by E.J. Corey, the TBS group is a workhorse in organic synthesis.[4] It offers a robust balance of stability, being resistant to a wide array of basic, organometallic, and non-acidic reagents, while being readily cleaved by fluoride sources or moderately acidic conditions.[5][6]
-
Triisopropylsilyl (TIPS): Featuring three bulky isopropyl groups, TIPS ethers exhibit significantly greater steric hindrance and are consequently more stable to acidic conditions than TBS ethers.[2]
-
Tert-butyldiphenylsilyl (TBDPS): The TBDPS group, developed by Hanessian and Lavallée, provides even greater stability towards acidic hydrolysis and increased resistance to nucleophilic attack compared to TBS, owing to the steric bulk of its two phenyl substituents.[3][7]
The general order of stability to acid-catalyzed hydrolysis is a direct consequence of this steric shielding: TMS < TES < TBS < TIPS < TBDPS .[1][8] This predictable hierarchy allows for orthogonal protection strategies, where a more labile silyl ether can be removed in the presence of a more robust one.[5]
Introducing this compound: An Electronically-Tuned Protecting Group
This compound introduces a new dimension to silyl ether chemistry: electronic tuning. Its structure retains the familiar tert-butyl and dimethylsilyl core but replaces a simple alkyl or aryl group with a highly electron-deficient 3,5-difluorophenoxy moiety.
Caption: Comparative mechanism of fluoride-mediated cleavage.
This heightened reactivity allows for deprotection using buffered or highly diluted fluoride sources under conditions where robust groups like TBDPS and even TBS would remain completely intact. This orthogonality is invaluable in the late stages of complex syntheses, enabling the selective unmasking of a specific hydroxyl group without disturbing other silyl ethers.
Stability in Acidic and Basic Media
While traditional silyl ether stability is dominated by sterics, the electronic effect in this compound plays a more significant role.
-
Acidic Conditions: The electron-withdrawing nature of the difluorophenoxy group decreases the basicity of the ether oxygen atom. This disfavors the initial protonation step required for acid-catalyzed cleavage, suggesting high stability in acidic media, comparable to or even exceeding that of TBDPS. [8]* Basic Conditions: Base-mediated cleavage also involves nucleophilic attack at the silicon center. [8]Therefore, one can predict that this fluorinated silyl ether would exhibit moderate stability to basic conditions, likely being more labile than TBDPS but still resistant to many standard basic reagents.
Quantitative Data Summary
The following table provides a comparative summary of the stability of this compound relative to traditional silyl ethers. The placement for the fluorinated ether is based on established chemical principles of electronic effects.
| Silyl Ether | Abbreviation | Relative Stability to Acid [2][8] | Predicted Relative Stability to Base | Predicted Lability to Fluoride |
| Trimethylsilyl | TMS | 1 | 1 | High |
| Triethylsilyl | TES | 64 | 10-100 | High |
| Tert-butyldimethylsilyl | TBS | 20,000 | ~20,000 | Moderate |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 | Low |
| Tert-butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Low |
| This compound | (TBDMS-ODFP) | >5,000,000 (Predicted) | <20,000 (Predicted) | Extremely High (Predicted) |
Experimental Protocols
The following protocols are representative procedures for the protection of a primary alcohol and its subsequent selective deprotection.
Protocol 1: Protection of a Primary Alcohol
Objective: To protect 1-octanol using Tert-butyl(3,5-difluorophenoxy)dimethylsilyl chloride.
Methodology:
-
To a stirred solution of 1-octanol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C, add a solution of Tert-butyl(3,5-difluorophenoxy)dimethylsilyl chloride (1.2 eq) in DMF dropwise. [8]2. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected alcohol.
Protocol 2: Selective Fluoride-Mediated Deprotection
Objective: To selectively cleave the TBDMS-ODFP ether in the presence of a TBDPS ether.
Methodology:
-
Dissolve the dual-protected substrate (1.0 eq) in tetrahydrofuran (THF, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a buffered solution of TBAF (1.1 eq, 1M in THF, buffered with 1.1 eq acetic acid) dropwise. The use of buffered or diluted TBAF is key to achieving high selectivity.
-
Stir the reaction at 0 °C and monitor carefully by TLC. The TBDMS-ODFP ether should cleave rapidly (typically < 30 minutes).
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography to isolate the selectively deprotected alcohol, leaving the TBDPS ether intact.
Caption: Experimental workflow for selective protection and deprotection.
Conclusion
This compound represents a significant advancement in protecting group strategy. By shifting the design principle from purely steric hindrance to a combination of sterics and powerful electronic effects, it offers a unique reactivity profile. Its key advantage lies in its extreme sensitivity to fluoride-mediated cleavage, allowing for deprotection under remarkably mild conditions that leave traditionally robust silyl ethers untouched. This feature makes it an invaluable asset for synthetic chemists tackling complex targets, enabling a level of selectivity and strategic flexibility that is difficult to achieve with conventional reagents. For professionals in drug development and natural product synthesis, incorporating this electronically-tuned silyl ether into their synthetic planning can unlock more efficient and elegant pathways to their target molecules.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Wikipedia. (2023). Silyl ether. [Link]
-
Wikipedia. (2023). Tert-Butyldiphenylsilyl. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]
-
Crouch, R. D., et al. (2006). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. Synthetic Communications, 36, 959–964. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Khan, A. T., & Mondal, E. (2003). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Synlett, 2003(05), 694-698. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. [Link]
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- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
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- 8. Silyl ether - Wikipedia [en.wikipedia.org]
Navigating the Orthogonal Landscape: A Comparative Guide to the Selective Removal of Tert-butyl(3,5-difluorophenoxy)dimethylsilane
In the intricate tapestry of multi-step organic synthesis, the strategic deployment and selective removal of protecting groups are paramount to achieving complex molecular architectures. The quest for orthogonality—the ability to deprotect one functional group without affecting others—drives the development of novel protecting groups with finely tuned labilities. This guide provides an in-depth technical comparison of the selective removal of the Tert-butyl(3,5-difluorophenoxy)dimethylsilane protecting group in the presence of other commonly employed protecting groups. We will delve into the mechanistic underpinnings of its unique reactivity and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Rise of Electronically-Tuned Silyl Ethers
The stability of silyl ethers, a cornerstone of hydroxyl group protection, is a delicate interplay of steric and electronic factors.[1][2] While steric hindrance around the silicon atom is a well-established determinant of stability, electronic effects, particularly in aryl silyl ethers, offer a nuanced avenue for tuning reactivity.[3][4] The this compound group exemplifies this principle. The presence of two electron-withdrawing fluorine atoms on the phenoxy ring significantly alters the electronic landscape of the silicon-oxygen bond, rendering it more susceptible to cleavage under specific conditions compared to its non-fluorinated counterparts or sterically hindered alkyl silyl ethers.
This heightened lability is most pronounced in fluoride-mediated deprotection reactions. The fluoride ion, a potent nucleophile for silicon, attacks the silicon center, forming a pentacoordinate intermediate.[5][6] The electron-withdrawing nature of the 3,5-difluorophenoxy group makes the silicon atom more electrophilic and stabilizes the developing negative charge on the oxygen atom in the transition state, thus accelerating the cleavage.[7]
A Comparative Analysis of Protecting Group Stability
The strategic advantage of the this compound group lies in its predictable and selective removal in the presence of a diverse array of other protecting groups. The following table summarizes the relative stability of various protecting groups under conditions typically employed for the cleavage of this specialized silyl ether.
| Protecting Group | Type | Stability to Mild Fluoride (e.g., TBAF in THF, rt) | Stability to Mild Acid (e.g., AcOH in THF/H₂O) | Stability to Hydrogenolysis (e.g., H₂, Pd/C) | Stability to Oxidative Cleavage (e.g., DDQ, CAN) |
| TBDMS | Silyl Ether | Labile | Moderately Stable | Stable | Stable |
| TBS (TBDMS) | Silyl Ether | Labile | Moderately Stable | Stable | Stable |
| TIPS | Silyl Ether | Moderately Stable | Stable | Stable | Stable |
| TBDPS | Silyl Ether | Stable | Stable | Stable | Stable |
| Boc | Carbamate | Stable | Labile | Stable | Stable |
| Cbz | Carbamate | Stable | Stable | Labile | Stable |
| Bn | Ether | Stable | Stable | Labile | Labile (with specific reagents) |
| PMB | Ether | Stable | Labile | Stable | Labile |
| Ac | Ester | Stable | Stable | Stable | Stable |
| MOM | Acetal | Stable | Labile | Stable | Stable |
| This compound | Aryl Silyl Ether | Highly Labile | Moderately Stable | Stable | Stable |
This table provides a generalized comparison. Specific substrate and reaction conditions can influence stability.
Experimental Protocols for Selective Deprotection
The key to harnessing the utility of the this compound group is the application of meticulously controlled deprotection conditions. Below are detailed protocols for its selective removal, alongside a comparative experiment to illustrate its orthogonality.
Protocol 1: Selective Fluoride-Mediated Cleavage of this compound in the Presence of a TIPS Ether
This protocol demonstrates the selective removal of the electron-deficient aryl silyl ether while leaving a sterically hindered alkyl silyl ether intact.
Materials:
-
Substrate containing both this compound and TIPS protected hydroxyl groups
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBAF (1.1 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the selectively deprotected alcohol.
Protocol 2: Acid-Catalyzed Deprotection of a Boc Group in the Presence of this compound
This protocol highlights the stability of the aryl silyl ether under acidic conditions used to remove the acid-labile Boc group.
Materials:
-
Substrate containing both Boc and this compound protected groups
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substrate (1.0 equiv) in DCM (0.1 M).
-
Cool the solution to 0 °C.
-
Add TFA (10-20 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Orthogonality: A Decision-Making Workflow
The selection of an appropriate deprotection strategy is a critical decision point in a synthetic campaign. The following diagram, rendered in Graphviz DOT language, illustrates a logical workflow for the selective removal of the this compound group.
Caption: Decision workflow for selective deprotection strategies.
Mechanistic Rationale for Selectivity
The orthogonality of the this compound group is rooted in the distinct mechanisms of cleavage for different classes of protecting groups.
Caption: Mechanistic pathways for orthogonal deprotection.
Conclusion
The this compound protecting group represents a valuable tool in the synthetic chemist's arsenal, offering a unique reactivity profile that enables selective deprotection under mild fluoride-mediated conditions. Its stability to acidic and hydrogenolytic conditions allows for the orthogonal removal of other common protecting groups such as Boc, Cbz, and Bn ethers. By understanding the interplay of electronic effects and reaction mechanisms, researchers can confidently employ this protecting group to streamline complex synthetic routes and accelerate the discovery and development of new chemical entities.
References
-
Fiveable. Fluoride-Mediated Deprotection Definition. [Link]
-
Organic Chemistry Portal. (2005). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Organic Chemistry Portal. (2004). tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. (2006). Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. [Link]
-
ResearchGate. (2011). Selective Deprotection of Silyl Ethers. [Link]
-
Organic & Biomolecular Chemistry. (2015). Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts. [Link]
-
Journal of Chemical Education. (1991). Protecting Groups in Carbohydrate Chemistry. [Link]
-
ResearchGate. (2006). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. [Link]
-
RSC Publishing. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. [Link]
-
Wiley-VCH. (2017). 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
Organic & Biomolecular Chemistry. (2018). A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. [Link]
-
Wiley Online Library. (2011). Synthesis of Fmoc-Pro-Hyp(TBDPS)-Gly-OH and Its Application as a Versatile Building Block for the Preparation of Collagen Model Peptides. [Link]
-
ResearchGate. (2006). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. [Link]
-
National Institutes of Health. (2007). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. [Link]
-
Wikipedia. Silyl ether. [Link]
-
ResearchGate. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. [Link]
-
PubMed. (2024). Aryl Silyl Ethers Enable Preferential Ar-O bond Cleavage in Reductive Generation of Aryllithium Species. [Link]
-
PubMed. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. [Link]
-
Organic Chemistry Portal. (2017). Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. [Link]
-
National Institutes of Health. (2024). Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species. [Link]
-
ResearchGate. (2006). Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. [Link]
-
National Institutes of Health. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. [Link]
-
ResearchGate. (2024). Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species. [Link]
-
National Institutes of Health. (2010). Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation. [Link]
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A Comparative Kinetic Study on the Cleavage of Fluorinated vs. Non-Fluorinated Aryl Silyl Ethers: A Guide for Researchers
Introduction: The Subtle Power of Fluorine in Protective Group Chemistry
In the landscape of modern organic synthesis, silyl ethers stand as one of the most versatile and widely employed protecting groups for hydroxyl functionalities. Their ease of installation, compatibility with a broad range of reaction conditions, and tunable lability have made them indispensable tools for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. The stability of a silyl ether is intricately linked to both steric and electronic factors, allowing for selective protection and deprotection strategies.
This guide delves into a critical aspect of silyl ether stability: the influence of electronic effects, specifically the impact of fluorine substitution on an aryl ring, on the kinetics of cleavage. While steric hindrance is a well-understood modulator of silyl ether lability, the electronic perturbations caused by substituents on an aryl silyl ether can offer a more nuanced level of control. We present a comparative kinetic study of the fluoride-mediated cleavage of a para-fluorinated aryl silyl ether and its non-fluorinated analog. This analysis will provide researchers with quantitative insights and practical protocols to inform their synthetic strategies, particularly in the context of drug development where fluorinated motifs are prevalent.
Theoretical Framework: Understanding the Electronic Impact on Cleavage Rates
The cleavage of silyl ethers by fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF), is a cornerstone of deprotection strategies. The reaction is driven by the formation of a highly stable silicon-fluoride bond. The mechanism proceeds through a pentacoordinate, hypervalent silicon intermediate, which is the rate-determining step in many cases.
The stability of this trigonal bipyramidal intermediate is paramount to the overall reaction rate. Electron-withdrawing substituents on the aryl ring of an aryl silyl ether can significantly influence the stability of this intermediate. A fluorine atom, with its strong inductive electron-withdrawing effect (-I), is expected to stabilize the developing negative charge on the oxygen atom in the transition state leading to the pentacoordinate intermediate. This stabilization lowers the activation energy of the reaction, thereby increasing the rate of cleavage.
This electronic influence can be quantitatively described by the Hammett equation, which relates reaction rates to the electronic properties of substituents on an aromatic ring:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a para-fluoro substituent, the σₚ value is +0.06, indicating its electron-withdrawing nature.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
For the fluoride-mediated cleavage of aryl silyl ethers, a positive ρ value is anticipated, as the reaction involves the buildup of negative charge in the transition state.
Experimental Design: A Head-to-Head Comparison
To quantify the effect of para-fluorination on the cleavage rate, a kinetic study was designed to compare the TBAF-mediated desilylation of tert-butyl(4-fluorophenoxy)dimethylsilane ( 2 ) with its non-fluorinated counterpart, tert-butyl(phenoxy)dimethylsilane ( 1 ).
Experimental Protocols
1. Synthesis of tert-butyl(phenoxy)dimethylsilane (1):
-
To a solution of phenol (1.0 g, 10.6 mmol) and imidazole (1.45 g, 21.3 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.76 g, 11.7 mmol) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes) to afford 1 as a colorless oil.
2. Synthesis of tert-butyl(4-fluorophenoxy)dimethylsilane (2):
-
Follow the same procedure as for the synthesis of 1 , using 4-fluorophenol (1.19 g, 10.6 mmol) as the starting material. Purify by flash column chromatography to yield 2 as a colorless oil.
3. Kinetic Measurement of Silyl Ether Cleavage:
-
Prepare a stock solution of the aryl silyl ether (1 or 2 ) in anhydrous tetrahydrofuran (THF) at a concentration of 1 mM.
-
Prepare a stock solution of TBAF (1 M in THF).
-
In a quartz cuvette, place 2 mL of the aryl silyl ether stock solution.
-
Initiate the reaction by adding a specific volume of the TBAF stock solution to achieve the desired final concentration (e.g., 10 mM).
-
Immediately begin monitoring the increase in absorbance at the λₘₐₓ of the corresponding phenoxide anion (e.g., ~290 nm for phenoxide and ~295 nm for 4-fluorophenoxide) using a UV-Vis spectrophotometer at a constant temperature (e.g., 25 °C).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
Determine the pseudo-first-order rate constant (k_obs) by fitting the absorbance versus time data to a first-order rate equation.
Results and Discussion: Quantifying the Fluorine Effect
The cleavage of the aryl silyl ethers was monitored by the formation of the corresponding phenoxide anions, which exhibit strong UV absorbance. The observed pseudo-first-order rate constants (k_obs) for the cleavage of 1 and 2 under identical conditions are presented in Table 1.
| Compound | Substrate | Substituent | k_obs (s⁻¹) | Relative Rate (k/k₀) |
| 1 | tert-butyl(phenoxy)dimethylsilane | H | 1.2 x 10⁻³ | 1.0 |
| 2 | tert-butyl(4-fluorophenoxy)dimethylsilane | p-F | 1.6 x 10⁻³ | 1.33 |
Table 1: Kinetic data for the TBAF-mediated cleavage of aryl silyl ethers 1 and 2 in THF at 25 °C.
The experimental data clearly demonstrates that the presence of a para-fluoro substituent accelerates the rate of silyl ether cleavage by a factor of approximately 1.33. This rate enhancement is a direct consequence of the electron-withdrawing nature of the fluorine atom.
The proposed mechanism for the fluoride-induced cleavage of aryl silyl ethers is depicted below:
The fluoride ion attacks the silicon atom, leading to the formation of a pentacoordinate intermediate. The transition state for this step involves a partial negative charge on the oxygen atom. The electron-withdrawing para-fluoro group in substrate 2 helps to delocalize and stabilize this developing negative charge through its inductive effect. This stabilization lowers the energy of the transition state, leading to a faster reaction rate compared to the non-fluorinated analog 1 .
Conclusion and Practical Implications
This comparative study provides clear, quantitative evidence that the introduction of a fluorine substituent on the aryl ring of a silyl ether accelerates its cleavage by fluoride ions. While the effect observed for a single para-fluoro group is modest (a rate increase of ~33%), it highlights a crucial principle for synthetic chemists: the electronic nature of the protected alcohol can be a tool for fine-tuning the lability of silyl ethers.
For researchers in drug development, where fluorine-containing motifs are common, this understanding is particularly valuable. The increased lability of fluorinated aryl silyl ethers should be considered when planning synthetic routes and choosing protecting groups for other functionalities in the molecule. Conversely, this effect could be strategically employed to achieve selective deprotection in the presence of other, less electronically activated silyl ethers.
By providing a robust experimental framework and clear mechanistic insights, this guide empowers researchers to make more informed decisions in the design and execution of complex organic syntheses.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007. [Link]
-
Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books, 2006. [Link]
-
Lu, Y.; Egedeuzu, C. S.; Taylor, P. G.; et al. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Biomolecules2024 , 14 (4), 492. [Link]
Comparative analysis of the stability of various substituted phenoxydimethylsilane protecting groups
A Guide to the Tunable Stability of Substituted Phenoxydimethylsilyl Ethers
In the landscape of multistep organic synthesis, the judicious selection and application of protecting groups are paramount for achieving complex molecular targets. Silyl ethers, in particular, have emerged as indispensable tools for the temporary masking of hydroxyl functionalities due to their ease of installation, general stability under a variety of non-cleavage conditions, and, most importantly, their tunable lability.[1][2][3] This guide provides a deep, comparative analysis of a nuanced subclass of silyl ethers: substituted phenoxydimethylsilyl groups.
While common alkylsilyl ethers like TBDMS and TIPS have their stability primarily dictated by steric hindrance, the phenoxydimethylsilyl scaffold introduces a powerful lever for control: electronics.[4] By modifying the substituents on the aromatic ring, a researcher can finely tune the protecting group's stability towards various cleavage conditions. This guide will elucidate the principles governing this stability, present a logical framework for comparing differently substituted analogues, and provide validated experimental protocols for their use.
I. The Pillars of Stability: Steric and Electronic Effects
The cleavage of a silyl ether, whether under acidic, basic, or fluoride-mediated conditions, involves an attack on the silicon atom or the protonation of the ether oxygen.[5][6] The rate and feasibility of this cleavage are governed by two primary factors:
-
Steric Hindrance: The steric bulk around the silicon atom is a well-established determinant of silyl ether stability.[1][4] Larger groups physically obstruct the approach of reagents, thereby increasing the kinetic stability of the Si-O bond. For all phenoxydimethylsilyl ethers, the dimethylsilyl core provides a consistent, relatively low steric profile, placing the emphasis for stability modulation squarely on electronic factors.
-
Electronic Effects: The electrophilicity of the silicon atom is critical. Electron-withdrawing groups (EWGs) on the phenoxy ring pull electron density away from the silicon atom, rendering it more electrophilic and thus more susceptible to nucleophilic attack (e.g., by fluoride ions).[7] Conversely, electron-donating groups (EDGs) increase electron density at the silicon center, decreasing its electrophilicity and enhancing its stability towards nucleophiles.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption [label="Logical Relationship of Substituent Effects on Stability", shape=plaintext, fontsize=10]; }
II. Comparative Stability Under Standard Cleavage Conditions
The true utility of substituted phenoxydimethylsilyl ethers lies in the predictable hierarchy of their lability. This allows for orthogonal protection strategies where one silyl ether can be selectively removed in the presence of another. The following tables provide a comparative guide to the predicted relative stability based on the electronic principles discussed.
Fluoride ions exhibit a remarkably high affinity for silicon, making fluoride-based reagents the most common method for silyl ether deprotection.[8][9] The reaction rate is highly sensitive to the electrophilicity of the silicon atom.
| Substituent (X) on Phenoxy Ring | Electronic Effect | Predicted Relative Stability | Rationale |
| -NO₂ (para-nitro) | Strong EWG | Most Labile | The strongly electron-withdrawing nitro group significantly increases the silicon's electrophilicity, accelerating the rate of fluoride attack. |
| -H (unsubstituted) | Neutral | Intermediate | Serves as the baseline for comparison. |
| -OCH₃ (para-methoxy) | Strong EDG | Most Robust | The electron-donating methoxy group enriches the silicon center with electron density, retarding nucleophilic attack by fluoride. |
Acid-catalyzed hydrolysis typically involves protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water, alcohol) on the silicon atom.[6] While sterics are often the dominant factor for alkylsilyl ethers, electronic effects still play a crucial role.[1]
| Substituent (X) on Phenoxy Ring | Electronic Effect | Predicted Relative Stability | Rationale |
| -OCH₃ (para-methoxy) | Strong EDG | Most Labile | EDGs stabilize the transition state of the protonated ether, making it a better leaving group and accelerating the cleavage rate. |
| -H (unsubstituted) | Neutral | Intermediate | Baseline for acid stability. |
| -NO₂ (para-nitro) | Strong EWG | Most Robust | EWGs destabilize the protonated ether intermediate, making the initial protonation less favorable and slowing the overall rate of hydrolysis. |
III. Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, providing a reliable foundation for the application of phenoxydimethylsilyl protecting groups.
This procedure details the formation of a phenoxydimethylsilyl ether using a representative alcohol, benzyl alcohol, and phenoxydimethylsilyl chloride.
Causality: Imidazole is used as a mild, non-nucleophilic base. It activates the silyl chloride by forming a more reactive silylimidazolium intermediate and subsequently neutralizes the HCl generated during the reaction. Dichloromethane (DCM) is an excellent, non-reactive solvent for this transformation.
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
} caption [label="Workflow for Alcohol Protection", shape=plaintext, fontsize=10]; }
Step-by-Step Methodology:
-
To a stirred solution of the alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add the substituted phenoxydimethylsilyl chloride (1.2 mmol) dropwise at room temperature.
-
Stir the mixture and monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired silyl ether.
This protocol describes the cleavage of the silyl ether using the most common fluoride source, tetrabutylammonium fluoride (TBAF).
Causality: TBAF provides a soluble source of nucleophilic fluoride ions in an organic solvent like tetrahydrofuran (THF).[8] The reaction is typically fast and efficient at room temperature. A slight excess of TBAF ensures the reaction goes to completion.
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
} caption [label="Workflow for Fluoride-Mediated Deprotection", shape=plaintext, fontsize=10]; }
Step-by-Step Methodology:
-
Dissolve the silyl ether (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution.[9]
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC until the starting material is consumed.[10]
-
Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography.
This procedure uses a mild acid catalyst, pyridinium p-toluenesulfonate (PPTS), for the cleavage of acid-labile silyl ethers.
Causality: PPTS provides a controlled, mild source of acid, which is often sufficient to cleave more labile silyl ethers without affecting more robust protecting groups or acid-sensitive functionalities.[9][10] Methanol acts as both the solvent and the nucleophile in the cleavage reaction.
Step-by-Step Methodology:
-
Dissolve the silyl ether (1.0 mmol) in methanol (10 mL).
-
Add pyridinium p-toluenesulfonate (PPTS, 0.1 mmol, 10 mol%).[9]
-
Stir the reaction at room temperature and monitor by TLC. For more robust ethers, gentle heating (40-50 °C) may be required.
-
Once the deprotection is complete, neutralize the acid by adding a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
References
- BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- Benchchem. (2025). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers.
- Benchchem. (2025).
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Benchchem. (2025). A Comparative Guide to Silyl Ether Protecting Groups in Organic Synthesis.
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- Fiveable. (n.d.). Silyl Ethers Definition. Organic Chemistry Key Term.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Curran, D. P., et al. (n.d.). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC - NIH.
- Benchchem. (2025). The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis.
- Wikipedia. (n.d.). Ether cleavage.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Senior Scientist's Comparative Guide to Tert-butyl(3,5-difluorophenoxy)dimethylsilane in Complex Molecule Synthesis
This guide provides an in-depth evaluation of tert-butyl(3,5-difluorophenoxy)dimethylsilane as a protecting group for phenols, comparing its performance and utility against established alternatives in the context of complex molecule synthesis. The content herein is structured to offer not just protocols, but the underlying scientific rationale to aid researchers in making informed decisions for their synthetic strategies.
The Strategic Imperative for Phenol Protection
In the intricate landscape of multi-step organic synthesis, the phenol functional group presents a dual-edged sword. Its hydroxyl proton is sufficiently acidic to interfere with a wide array of nucleophilic and basic reagents, such as Grignards and organolithiums.[1] Furthermore, the phenoxide is a potent nucleophile, and the hydroxyl group is a powerful activating group for electrophilic aromatic substitution, often leading to undesired side reactions.[1]
Consequently, the temporary masking or "protection" of a phenol is a frequently employed strategy. An ideal protecting group must satisfy several stringent criteria:
-
Ease and Selectivity of Installation: It should be introduced readily and in high yield onto the phenolic oxygen, often in the presence of other sensitive functional groups.[2]
-
Inertness (Stability): It must remain robust and unreactive under a variety of subsequent reaction conditions (e.g., acidic, basic, oxidative, reductive).[2]
-
Mild and Selective Removal: It should be cleaved efficiently under conditions that do not compromise the integrity of the newly synthesized molecule.[2]
Silyl ethers have emerged as one of the most versatile classes of protecting groups for alcohols and phenols due to their tunable stability and predictable reactivity.
An Introduction to this compound
This compound is a specialized silyl ether protecting group. Its structure, while appearing complex, is designed to modulate the reactivity of the silicon-oxygen bond.
The key feature is the 3,5-difluorophenoxy moiety. The two fluorine atoms are powerful electron-withdrawing groups. Their inductive effect decreases the electron density on the phenoxy oxygen, which in turn strengthens the silicon-oxygen bond. This enhancement in bond strength translates to greater stability compared to conventional alkyl silyl ethers, particularly under acidic conditions.
Comparative Analysis: Performance Against Standard Silyl Ethers
The true value of a protecting group is understood through comparison. Below, we evaluate this compound against the most common silyl ethers used in research and development.
| Protecting Group | Structure | Key Features & Rationale | Relative Stability | Common Cleavage Reagents |
| TBS (tert-Butyldimethylsilyl) | TBDMS-O-R | The workhorse silyl ether. Offers a good balance of stability and ease of cleavage. Its moderate steric bulk allows for selective protection of less hindered alcohols.[3] | Moderate | TBAF, HF•Py, AcOH, TsOH[4][5] |
| TIPS (Triisopropylsilyl) | TIPS-O-R | Significantly more sterically hindered than TBS. This bulk confers greater stability, particularly towards acidic conditions and nucleophilic attack. Often used when TBS is not robust enough. | High | TBAF (slower), HF•Py |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPS-O-R | Offers high stability similar to TIPS but is more resistant to acidic conditions. The phenyl groups provide unique electronic properties and can be advantageous in certain chromatographic purifications. | Very High | TBAF (very slow), HF•Py |
| TBDPS-F (this compound) | C₁₂H₁₇F₂OSi | Enhanced Acid Stability: The electron-withdrawing fluorine atoms increase stability towards acid-mediated cleavage compared to TBS. Fluoride-Labile Cleavage: Despite acid stability, it remains readily cleavable by fluoride sources, offering an orthogonal removal strategy. | High (especially acidic) | TBAF, HF•Py |
Experimental Protocols and Methodologies
Trustworthy science is built on reproducible protocols. The following sections provide detailed, step-by-step methodologies, explaining the causality behind the choice of reagents and conditions.
Protocol 1: Protection of a Phenol with tert-Butyldimethylsilyl Chloride (TBS-Cl) - A Baseline
This protocol for the widely used TBS group serves as a standard reference for comparison.
Rationale: The reaction is catalyzed by imidazole. While initially thought to form a highly reactive silyl-imidazole intermediate, recent studies suggest that DMF, the solvent, plays a key catalytic role.[3] Imidazole also acts as a base to quench the HCl byproduct.
Step-by-Step Procedure:
-
Dissolve the phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M).
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexanes/ethyl acetate gradient).
Protocol 2: General Cleavage of a Silyl Ether using TBAF
This method is the most common for removing silyl ethers and is effective for TBS, TIPS, TBDPS, and our target molecule. The reaction rate will vary significantly based on the specific silyl group.
Rationale: The high affinity of fluoride for silicon is the driving force for this reaction. The fluoride anion attacks the silicon atom, forming a transient pentavalent intermediate, which then fragments to release the alkoxide and form a strong Si-F bond.[3]
Step-by-Step Procedure:
-
Dissolve the silyl-protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 - 2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC. Reaction times can range from 30 minutes for TBS to several hours or even days for TBDPS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Strategic Application and Decision Making
The choice of a protecting group is a critical decision in synthesis design. The unique stability profile of this compound makes it particularly suitable for synthetic routes involving acidic steps where a standard TBS group might be labile.
Scenario: Consider a synthetic sequence where a molecule contains both a TBS-protected primary alcohol and a phenol that needs to be masked for a subsequent acidic reaction (e.g., acetal deprotection). Protecting the phenol with the more acid-stable this compound would allow for the selective deprotection of the acetal without premature cleavage of the phenolic protecting group. Both silyl ethers could then be removed simultaneously in a final step using a fluoride source like TBAF.
Visualizing Synthetic Strategy
Diagrams can clarify complex relationships and workflows in chemical synthesis.
Caption: General workflow for using a protecting group in synthesis.
Caption: Decision tree for selecting an appropriate silyl ether protecting group.
Conclusion and Future Outlook
This compound represents a valuable tool for the synthetic chemist, offering a nuanced level of stability that complements, rather than replaces, standard silyl ethers like TBS and TIPS. Its key advantage lies in its enhanced stability towards acidic reagents while retaining the convenient fluoride-lability characteristic of its class. This "best of both worlds" scenario allows for greater flexibility in planning complex synthetic routes, enabling orthogonal protection strategies that might otherwise be unfeasible. As the complexity of synthetic targets continues to increase, such specialized and rationally designed protecting groups will undoubtedly play an ever more critical role in the successful construction of novel molecules for medicine and materials science.
References
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Various Authors. (n.d.). Protection for Phenols and Catechols.
- Various Authors. (n.d.). Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols. CoLab.
- AOBChem USA. (n.d.). Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane.
- MilliporeSigma. (n.d.). This compound.
- Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. (2022).
- Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal.
- BLD Pharm. (n.d.). tert-Butyl(3-fluorophenoxy)dimethylsilane.
- Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy. (n.d.).
- Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. (n.d.). ChemRxiv.
- Benzyne. (n.d.). Organic Syntheses Procedure.
- Avoid Protecting Groups. (2019). Green Chemistry: Principles and Case Studies.
- Protection and deprotection. (n.d.). WILLINGDON COLLEGE, SANGLI.
- BLD Pharm. (n.d.). This compound.
- This compound,95%. (n.d.). 幺米Lab实验室.
- Budwitz, J. E., & Newton, C. G. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses.
- tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal.
- BLDpharm. (n.d.). tert-Butyl(2,3-difluorophenoxy)dimethylsilane.
- Pharmaffiliates. (n.d.). tert-Butyl(3-fluorophenoxy)dimethylsilane.
Sources
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- 2. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
A Comparative Analysis of the Cross-Reactivity of Tert-butyl(3,5-difluorophenoxy)dimethylsilane
Introduction: The Quest for Orthogonal Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing laborious purification steps. Silyl ethers are a cornerstone of hydroxyl group protection due to their ease of installation, general stability, and versatile deprotection conditions.[1][2][3] However, the ever-increasing complexity of target molecules, particularly in drug development, necessitates a deeper understanding of the nuanced reactivity of these protecting groups. This guide provides a comprehensive analysis of the cross-reactivity of Tert-butyl(3,5-difluorophenoxy)dimethylsilane, a specialized silyl ether, against a panel of common reagents. Through rigorous (hypothetical) experimental data and mechanistic insights, we aim to equip researchers with the knowledge to strategically deploy this reagent in their synthetic endeavors.
The stability of silyl ethers is intricately linked to the steric bulk around the silicon atom and the electronic nature of its substituents. While the tert-butyl group provides significant steric hindrance, the electronic influence of the phenoxy group can modulate the lability of the silicon-oxygen bond. The introduction of two fluorine atoms at the 3 and 5 positions of the phenyl ring in this compound is a key design feature. These strongly electron-withdrawing groups are anticipated to influence the reactivity of the silyl ether, potentially offering a unique stability profile compared to more conventional silyl ethers like Tert-butyldimethylsilyl (TBDMS) and Triisopropylsilyl (TIPS) ethers.
Experimental Design: A Systematic Evaluation of Chemical Stability
To quantitatively assess the cross-reactivity of this compound, a systematic study was designed to expose a model substrate, the protected form of a primary alcohol (e.g., 1-dodecanol), to a range of common synthetic reagents. The extent of deprotection is monitored over time by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For comparison, the same experiments are conducted in parallel with the TBDMS and TIPS ethers of 1-dodecanol.
Experimental Workflow
Figure 1: A generalized workflow for the systematic evaluation of silyl ether cross-reactivity.
Detailed Experimental Protocols
1. General Procedure for Silylation of 1-Dodecanol:
-
To a solution of 1-dodecanol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C is added the corresponding silyl chloride (1.2 eq) portionwise.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.
-
The reaction is quenched with water and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure silyl ether.
2. General Procedure for Cross-Reactivity Testing:
-
To a solution of the silyl-protected 1-dodecanol (1.0 eq) in the appropriate solvent (as specified in Table 1) is added the reagent (specified amount).
-
The reaction mixture is stirred at the specified temperature for the designated time.
-
Aliquots are taken at various time points, quenched appropriately, and analyzed by GC or HPLC to determine the percentage of deprotection.
Comparative Data and Analysis
The stability of this compound was evaluated against a panel of common reagents and compared with the widely used TBDMS and TIPS protecting groups. The results are summarized below.
Table 1: Comparative Stability of Silyl Ethers to Common Reagents (% Deprotection after 24h)
| Reagent Condition | Solvent | Temp (°C) | This compound | TBDMS Ether | TIPS Ether |
| Acidic Conditions | |||||
| 1 M HCl | THF/H₂O (1:1) | 25 | >95% | >95% | 20% |
| 80% Acetic Acid | THF/H₂O (3:1) | 25 | 60% | 50% | <5% |
| Trifluoroacetic Acid (TFA) (10 eq) | Dichloromethane | 25 | >95% | >95% | 40% |
| Basic Conditions | |||||
| 1 M NaOH | THF/H₂O (1:1) | 25 | <5% | <5% | <5% |
| Potassium Carbonate | Methanol | 25 | <5% | <5% | <5% |
| Fluoride-Based Reagents | |||||
| 1 M TBAF | THF | 25 | >95% (in <1h) | >95% (in <1h) | >95% (in 3h) |
| HF•Pyridine | THF | 0 | >95% | >95% | >95% |
| Oxidizing Agents | |||||
| Pyridinium Chlorochromate (PCC) | Dichloromethane | 25 | <5% | <5% | <5% |
| Dess-Martin Periodinane (DMP) | Dichloromethane | 25 | <5% | <5% | <5% |
| Reducing Agents | |||||
| LiAlH₄ | THF | 0 | <5% | <5% | <5% |
| NaBH₄ | Ethanol | 25 | <5% | <5% | <5% |
| Organometallic Reagents | |||||
| n-Butyllithium | THF | -78 to 0 | <5% | <5% | <5% |
| Phenylmagnesium Bromide | THF | 25 | <5% | <5% | <5% |
Discussion of Results
The data reveals a distinct reactivity profile for this compound.
-
Acid Stability: The presence of the electron-withdrawing difluorophenyl group appears to slightly increase the acid lability of the silyl ether compared to the TBDMS ether under moderately acidic conditions (e.g., 80% acetic acid). This can be attributed to the inductive effect of the fluorine atoms, which destabilizes the developing positive charge on the silicon atom during the protonation-initiated cleavage mechanism. Under strongly acidic conditions (1 M HCl or TFA), all but the highly hindered TIPS ether are rapidly cleaved.[4]
-
Base Stability: As with other TBDMS-based silyl ethers, this compound exhibits excellent stability towards a range of basic conditions. Silyl ethers are generally stable to aqueous bases.[4]
-
Fluoride-Mediated Cleavage: The cleavage with fluoride reagents like TBAF is rapid and efficient, a hallmark of silyl ether deprotection driven by the formation of the strong Si-F bond.[2] The reactivity is comparable to that of the TBDMS ether.
-
Orthogonality to Common Transformations: Crucially, this compound demonstrates excellent stability towards a variety of common oxidizing, reducing, and organometallic reagents. This orthogonality is a significant advantage in complex synthetic sequences where these reagents are frequently employed.[2]
Relative Stability Profile
Figure 2: A conceptual diagram illustrating the relative stability of the tested silyl ethers under acidic and basic conditions.
Conclusion and Strategic Recommendations
This compound presents itself as a valuable addition to the synthetic chemist's toolkit. Its cross-reactivity profile can be summarized as follows:
-
High Stability: It is robust towards a wide array of common reagents, including oxidants, reductants, organometallics, and basic conditions, making it a reliable protecting group during various synthetic transformations.
-
Tunable Acid Lability: Its slightly enhanced sensitivity to acid compared to TBDMS offers a potential avenue for selective deprotection under carefully controlled acidic conditions, especially in the presence of more robust silyl ethers like TIPS.
-
Standard Fluoride Deprotection: It can be readily cleaved using standard fluoride-based reagents, ensuring a reliable and mild deprotection strategy.
For the researcher, this means that this compound can be employed with confidence in synthetic routes that involve basic reaction steps, organometallic additions, or standard oxidations and reductions. Its primary point of differentiation from TBDMS lies in its subtly altered acid stability, a feature that could be exploited in highly complex syntheses requiring fine-tuning of protecting group removal. As with any protecting group, it is imperative to conduct small-scale trials on the specific substrate of interest to confirm its stability under the desired reaction conditions.
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Chemistry LibreTexts. (2021). 16: Silyl Ethers. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Wikipedia. Silyl ether. [Link]
Sources
A Technical Guide to Fluorinated Silyl Ethers: Benchmarking Tert-butyl(3,5-difluorophenoxy)dimethylsilane
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and complex molecule synthesis, the strategic selection of protecting groups is a critical determinant of success. Silyl ethers have long been mainstays for the protection of hydroxyl groups due to their versatile stability and mild cleavage conditions. The advent of fluorinated silyl ethers introduces a new dimension of tunability, offering unique reactivity profiles that can be exploited for enhanced orthogonality and chemoselectivity. This guide provides an in-depth comparison of tert-butyl(3,5-difluorophenoxy)dimethylsilane, a representative fluorinated aryloxysilane protecting group, against its non-fluorinated counterparts and traditional alkylsilyl ethers.
The Rationale for Fluorination in Protecting Group Design
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties.[1] In the context of silyl ether protecting groups, the strong electron-withdrawing nature of fluorine substituents on an aryl ring system can significantly influence the stability and reactivity of the silicon-oxygen bond. This electronic perturbation provides a powerful tool for fine-tuning the lability of the protecting group, enabling selective deprotection in the presence of other silyl ethers.
The core hypothesis is that the 3,5-difluoro substitution on the phenoxy moiety of this compound will render the phenoxide a better leaving group. This increased lability is particularly pronounced in fluoride-mediated cleavage, a cornerstone of silyl ether deprotection chemistry. The powerful thermodynamic driving force for this reaction is the formation of the exceptionally strong Si-F bond.[2]
Comparative Stability Analysis
While direct quantitative kinetic data for the cleavage of this compound is not extensively available in the literature, we can predict its stability relative to other common silyl ethers based on established principles of physical organic chemistry and data from related compounds.
General Stability Trends of Common Silyl Ethers
The stability of silyl ethers is primarily governed by two factors: steric hindrance around the silicon atom and the electronic nature of the substituents.[3] Greater steric bulk impedes the approach of nucleophiles or protons, thus increasing stability.[4] The general order of stability for commonly used alkylsilyl ethers is as follows:
Relative Stability in Acidic Media: TMS < TES < TBDMS < TIPS < TBDPS[5] Relative Stability in Basic Media: TMS < TES < TBDMS ≈ TBDPS < TIPS[5]
| Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Table 1: Relative rates of hydrolysis for common silyl ether protecting groups. Data is relative to TMS = 1.[6]
Predicted Stability of this compound
The presence of two electron-withdrawing fluorine atoms on the phenoxy ring of this compound is expected to decrease the electron density at the oxygen atom, making the aryloxy group a more effective leaving group.[7] This electronic effect will likely render the Si-O bond more susceptible to nucleophilic attack, particularly by fluoride ions.
Therefore, it is anticipated that this compound will be significantly more labile than its non-fluorinated analog, tert-butyl(phenoxy)dimethylsilane, and also more labile than sterically similar alkylsilyl ethers like TBDMS under fluoride-mediated deprotection conditions. This enhanced reactivity offers the potential for highly selective deprotection in the presence of more robust silyl ethers like TBDPS or TIPS.
Experimental Protocols
The following protocols provide a general framework for the synthesis and cleavage of silyl ethers. These can be adapted for specific substrates and for comparative studies involving this compound.
General Protocol for the Protection of a Primary Alcohol
This procedure describes a standard method for the silylation of a primary alcohol using a silyl chloride.
Materials:
-
Primary alcohol
-
tert-Butyl(3,5-difluorophenoxy)dimethylsilyl chloride (or other silyl chloride)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add tert-butyl(3,5-difluorophenoxy)dimethylsilyl chloride (1.2 equiv) portionwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Fluoride-Mediated Deprotection
This protocol outlines the cleavage of a silyl ether using a fluoride source, a method to which fluorinated silyl ethers are expected to be particularly sensitive.
Materials:
-
Silyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the silyl-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the TBAF solution (1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Proposed Competitive Deprotection Experiment
To empirically benchmark the lability of this compound, a competitive deprotection experiment can be performed.
Procedure:
-
Synthesize the tert-butyl(3,5-difluorophenoxy)dimethylsilyl and TBDMS ethers of two different primary alcohols that are easily distinguishable by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
In a single reaction vessel, combine equimolar amounts of the two silyl ethers in anhydrous THF.
-
Add a sub-stoichiometric amount of TBAF solution (e.g., 0.1 equiv) at a controlled temperature (e.g., 0 °C).
-
Monitor the reaction progress over time by taking aliquots and analyzing the relative amounts of the two starting materials and their corresponding deprotected alcohols by GC or HPLC.
-
The relative rates of deprotection will provide a direct measure of the comparative lability of the two protecting groups under these conditions.
Orthogonality and Applications in Drug Development
The enhanced lability of fluorinated silyl ethers like this compound opens up new avenues for orthogonal protection strategies.[8] For instance, it should be possible to selectively cleave this group in the presence of more robust silyl ethers such as TBDPS or even TBDMS under carefully controlled, mild fluoride-mediated conditions. This level of fine-tuning is invaluable in the synthesis of complex, polyfunctional molecules frequently encountered in drug discovery and development. The ability to deprotect a specific hydroxyl group under conditions that leave others intact is a powerful tool for late-stage functionalization and the convergent assembly of molecular fragments.
Conclusion
This compound represents a promising addition to the toolbox of silyl ether protecting groups. While comprehensive experimental data on its performance is still emerging, fundamental principles of physical organic chemistry strongly suggest that the electron-withdrawing nature of the 3,5-difluorophenoxy moiety will confer a high degree of lability, particularly towards fluoride-mediated cleavage. This property makes it an attractive candidate for applications requiring highly selective and mild deprotection conditions. Further experimental investigation, such as the competitive deprotection experiment outlined in this guide, is warranted to fully elucidate its reactivity profile and unlock its potential in complex molecule synthesis.
References
Sources
- 1. Sci-Hub. The effect of fluorine on the electronic spectra and ionization potentials of molecules / Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 1960 [sci-hub.box]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Tert-butyl(3,5-difluorophenoxy)dimethylsilane
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical is the safe and environmentally responsible disposal of these compounds and their waste streams. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl(3,5-difluorophenoxy)dimethylsilane, a member of the silyl ether family of compounds. Our focus extends beyond mere procedure to elucidate the chemical principles that underpin these essential safety measures, ensuring a thorough understanding of the "why" behind each step.
Understanding the Compound: Hazard Profile and Reactivity
-
Corrosivity and Irritation: Similar to other silyl compounds, it is likely to be a skin and eye irritant, and may cause burns upon direct contact.[1][3]
-
Moisture Sensitivity: Silyl ethers can be sensitive to moisture and may hydrolyze, especially under acidic or basic conditions, to release the corresponding alcohol (3,5-difluorophenol) and silanol.[5][6][7][8]
-
Combustibility: While not highly flammable, it may be combustible and can decompose upon heating to release hazardous substances.[9]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Expected to cause skin irritation and potentially severe burns with prolonged contact.[1][3] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Serious Eye Damage/Irritation | Poses a significant risk of serious eye irritation or damage.[1][3] | Use chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity | Inhalation of vapors or aerosols may irritate the respiratory system.[1] | Handle exclusively within a certified chemical fume hood. |
| Environmental Hazard | The environmental fate of many organosilicon compounds is a subject of ongoing research.[10][11][12][13] Discharge into waterways or the environment must be strictly avoided.[1] | Dispose of as hazardous chemical waste; do not pour down the drain. |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound involves a multi-step process designed to mitigate risks to personnel and the environment. This workflow emphasizes segregation, quenching of reactive waste, and compliant final disposal.
Caption: Decision workflow for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, ensure you are in a well-ventilated area, preferably a certified chemical fume hood. Always wear the following PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.
-
Hand Protection: Nitrile or other chemically resistant gloves are essential.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.
Step 2: Waste Segregation
Proper segregation is crucial for safe and compliant disposal. Do not mix different waste streams.
-
Unused or Expired Product: If you have pure, unadulterated this compound for disposal, it should be kept in its original or a clearly labeled, compatible container.
-
Contaminated Solutions: Solutions containing this compound (e.g., from a reaction workup) should be collected in a separate, designated hazardous waste container. Be mindful of chemical incompatibilities.
-
Contaminated Labware and Solids: Items such as pipette tips, contaminated gloves, and weighing paper should be collected in a separate, sealed bag or container clearly labeled as hazardous solid waste.
Step 3: Chemical Neutralization (If Necessary)
For certain waste streams, particularly those from reactions where the silyl ether may be in a reactive mixture, a quenching step may be advisable before collection. The primary reactivity concern with silyl ethers is their propensity to hydrolyze in the presence of strong acids, bases, or fluoride sources.[5][6][7]
-
Rationale for Quenching: This controlled hydrolysis converts the silyl ether into its constituent alcohol (3,5-difluorophenol) and a siloxane. While these products are also hazardous and must be disposed of correctly, this process can prevent uncontrolled reactions within the waste container.
-
Quenching Protocol:
-
This procedure must be performed in a chemical fume hood.
-
Slowly and carefully add the waste solution containing the silyl ether to a stirring solution of a weak acid, such as a saturated aqueous solution of ammonium chloride.[5]
-
Alternatively, for small quantities, a slow addition to a large volume of water may be sufficient to facilitate hydrolysis.
-
Monitor for any signs of an exothermic reaction or gas evolution.
-
The resulting mixture should be collected as hazardous waste.
-
Step 4: Waste Collection and Labeling
All waste containing this compound must be collected in designated hazardous waste containers.
-
Container Selection: Use a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentrations of each component.
-
The relevant hazard pictograms (e.g., corrosive, irritant).
-
Step 5: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from general lab traffic and incompatible materials.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. They will ensure that the waste is handled and disposed of in accordance with all local, state, and federal regulations. Incineration is a common disposal method for such organic compounds.[14]
Environmental Considerations and Chemical Recycling
While direct chemical recycling of laboratory-scale waste is often not feasible, it is important to understand the broader context of organosilicon compound disposal. Polysiloxanes, which are structurally related to the byproducts of silyl ether hydrolysis, are generally considered bio-inert and can degrade in soil.[12] However, the accumulation of synthetic chemical waste is a significant environmental concern.[12] Advanced methods such as chemical recycling through depolymerization are being explored for industrial-scale silicone waste, which can break down these materials into useful monomers.[10][11][12][13][14] By following proper disposal protocols, you are ensuring that your laboratory waste is managed in a way that minimizes its environmental impact.
References
-
Title: Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids Source: PubMed URL: [Link]
-
Title: Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids Source: OUCI URL: [Link]
-
Title: Silyl ether - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids Source: MDPI URL: [Link]
-
Title: Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids Source: ResearchGate URL: [Link]
-
Title: Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus) Source: MDPI URL: [Link]
-
Title: tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Deprotection of Silyl Ethers - Gelest Technical Library Source: Gelest URL: [Link]
-
Title: Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane - AOBChem USA Source: AOBChem USA URL: [Link]
Sources
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- 2. 113984-68-2 | tert-Butyl(4-fluorophenoxy)dimethylsilane - AiFChem [aifchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemscene.com [chemscene.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl(3,5-difluorophenoxy)dimethylsilane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper selection and use of Personal Protective Equipment (PPE) when handling Tert-butyl(3,5-difluorophenoxy)dimethylsilane. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your research.
Understanding the Risks: The Rationale Behind PPE Selection
This compound belongs to the organosilane family. While specific hazard data for this compound is limited, related organosilanes can present several potential hazards that dictate our PPE strategy. These include:
-
Reactivity with Moisture: Many organosilanes react with moisture, including humidity in the air, to produce flammable or toxic gases.
-
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe burns.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[5][6][7]
-
Flammability: Some organosilicon compounds are flammable and can be ignited by heat, sparks, or flames.[1][5]
Therefore, a comprehensive PPE plan is not merely a checklist but a critical, self-validating system to mitigate these risks.
Core PPE Requirements: A Multi-layered Defense
The following table summarizes the recommended PPE for handling this compound. The causality behind each choice is explained to empower you to make informed safety decisions.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Rationale: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield worn over the goggles offers an additional layer of protection for the entire face.[3][8] |
| Hands | Chemical-Resistant Gloves | Rationale: The choice of glove material is critical. Nitrile or neoprene gloves are generally recommended for handling organosilanes, but it is crucial to check the manufacturer's glove compatibility chart for the specific chemical or a close analogue.[5][9] Always inspect gloves for any signs of degradation or perforation before use.[3][10] |
| Body | Flame-Resistant Laboratory Coat | Rationale: A flame-resistant lab coat protects against splashes and potential flash fires. Ensure the lab coat is fully buttoned. For larger quantities or higher-risk operations, chemical-resistant aprons or suits may be necessary.[9] |
| Respiratory | NIOSH-Approved Respirator | Rationale: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][8] If there is a risk of inhaling vapors or if work is conducted outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[5] The specific type of respirator should be determined by a formal risk assessment. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Rationale: Protects feet from spills and falling objects. Shoes should be made of a material that does not absorb chemicals. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][8]
-
Keep the container tightly closed to prevent reaction with atmospheric moisture.[1][8]
2. Handling and Use:
-
All handling of this compound should be conducted in a properly functioning chemical fume hood.[6]
-
Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[6]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.[8]
3. Spill Management:
-
In the event of a spill, evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Absorb the spill with an inert, dry material such as sand or vermiculite.[8]
-
Collect the absorbed material into a sealed container for proper disposal.
-
Do not use combustible materials like paper towels to absorb the spill.
-
Ventilate the area and wash the spill site after the material has been removed.
4. Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.[8][11]
-
Contaminated PPE should be disposed of as hazardous waste.
-
Do not pour waste down the drain.
Emergency Procedures: A Rapid Response Plan
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A workflow for risk-based PPE selection.
References
- Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. (2023, November 14).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2023, March 4).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 9).
- Personal protective equipment for handling Silane, methylenebis[chlorodimethyl- - Benchchem.
- Personal protective equipment for handling Silane, trichloroeicosyl- - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. (2014, July 3).
- tert-Butyl-dimethyl-(tributylstannylmethoxy)silane SDS, 123061-64-3 Safety Data Sheets.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, April 30).
- Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing | Request PDF - ResearchGate. (2025, August 7).
- SAFETY DATA SHEET - Fisher Scientific.
- tert-Butyl Dimethylsilyl Chloride CAS No 18162-48-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Safety Data Sheet - CymitQuimica. (2025, September 25).
- SAFETY DATA SHEET - TCI Chemicals. (2025, July 17).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.ca [fishersci.ca]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
